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Core Science & Biosynthesis

Foundational

15(S)-HETrE Mechanism of Action in 5-Lipoxygenase Inhibition: A Technical Guide

Executive Summary The 5-lipoxygenase (5-LOX) pathway is a primary enzymatic cascade responsible for the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid (AA). Modulating this pathway is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-lipoxygenase (5-LOX) pathway is a primary enzymatic cascade responsible for the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid (AA). Modulating this pathway is a cornerstone of anti-inflammatory drug development. 15(S)-HETrE (15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid) has emerged as a critical endogenous regulator of this cascade. Synthesized via the 15-lipoxygenation of dihomo-γ-linolenic acid (DGLA), 15(S)-HETrE acts as a potent inhibitor of 5-LOX. This whitepaper details the structural causality, mechanistic pathways, and self-validating experimental protocols required to evaluate 15(S)-HETrE in advanced lipidomics and drug discovery settings.

Mechanistic Basis of 5-LOX Inhibition

The Substrate Utilization Switch

While classical 5-LOX inhibitors (like Zileuton) act via iron chelation or direct redox inhibition, 15(S)-HETrE operates through a more nuanced mechanism. In human polymorphonuclear leukocytes (PMNLs), 15(S)-HETrE inhibits 5-LOX with a highly specific IC50 value of 4.6 μM[1].

Mechanistic studies on closely related 15-hydroxyeicosanoids indicate that these molecules do not act as genuine "dead-end" inhibitors. Instead, they suppress the 5-lipoxygenation of arachidonic acid by forcing a "switching-over of substrate utilization" [2]. Because 15(S)-HETrE shares structural homology with AA, it competes for the 5-LOX substrate-binding pocket. Once bound, it alters the cellular hydroperoxide tone, effectively preventing the initial hydrogen abstraction at the C7 position of AA. This halts the generation of 5(S)-HPETE and its downstream conversion into the highly inflammatory Leukotriene B4 (LTB4)[3].

Divergent Lipid Signaling

The generation of 15(S)-HETrE represents a protective, anti-inflammatory branch of lipid metabolism. While AA is shunted toward pro-inflammatory leukotrienes, DGLA is metabolized by 15-LOX into 15(S)-HETrE, which subsequently establishes a negative feedback loop on the 5-LOX enzyme[4].

Pathway DGLA Dihomo-γ-linolenic Acid (DGLA) LOX15 15-Lipoxygenase (15-LOX) DGLA->LOX15 HETrE 15(S)-HETrE LOX15->HETrE LOX5 5-Lipoxygenase (5-LOX) HETrE->LOX5 Inhibits (IC50: 4.6 µM) AA Arachidonic Acid (AA) AA->LOX5 HPETE 5(S)-HPETE LOX5->HPETE LTB4 Leukotriene B4 (LTB4) HPETE->LTB4

Diagram 1: Divergent lipid signaling pathways and 5-LOX inhibition by 15(S)-HETrE.

Quantitative Data & Comparative Profiling

To contextualize the potency of 15(S)-HETrE, it must be compared against other known modulators of the 5-LOX pathway. Notably, in rat basophilic leukemia (RBL) cells, 15(S)-HETrE is an active inhibitor but exhibits approximately 1/20th the potency of its hydroperoxy counterpart, 15(S)-HpETE[5].

Table 1: Quantitative Inhibitory Profile of 15(S)-HETrE and Reference Compounds

CompoundTarget EnzymeCell System / AssayIC50 / PotencyMechanism of Action
15(S)-HETrE 5-LOXHuman PMNLs4.6 µMSubstrate utilization switch / Competition
15(S)-HpETE 5-LOXRBL Cells~0.23 µMHydroperoxide tone modulation
Zileuton 5-LOXHuman Whole Blood~0.5 - 1.0 µMDirect iron chelation (Clinical Standard)
NDGA 5-LOXCell-free / PMNLs~0.2 µMNon-selective redox inhibition

Experimental Protocol: Evaluating 5-LOX Inhibition In Vitro

As a Senior Application Scientist, I emphasize that cell-free assays often fail to capture true 5-LOX kinetics because they lack the 5-lipoxygenase-activating protein (FLAP) and the nuclear membrane architecture required for physiological substrate presentation. The following protocol utilizes intact human PMNLs and is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology

1. PMNL Isolation & Preparation

  • Action: Isolate human neutrophils from peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend cells at 107 cells/mL in PBS containing 1 mM CaCl2​ .

  • Causality: Primary PMNLs express high endogenous levels of both 5-LOX and FLAP. The addition of extracellular calcium is strictly required because 5-LOX possesses a C2-like domain; calcium binding is the physical trigger that translocates the enzyme from the cytosol to the nuclear envelope.

2. Pre-incubation with 15(S)-HETrE

  • Action: Treat the PMNL suspension with 15(S)-HETrE (titrated from 0.1 µM to 20 µM) and incubate for exactly 5 minutes at 37°C.

  • Causality: A 5-minute pre-incubation provides sufficient time for the highly lipophilic 15(S)-HETrE to partition into the cellular membrane and access the active site of 5-LOX, without exposing the compound to extensive metabolic degradation by endogenous β-oxidation pathways.

3. Ionophore and Substrate Stimulation

  • Action: Stimulate the cells by simultaneously adding 10 µM calcium ionophore A23187 and 20 µM exogenous arachidonic acid. Incubate for 5 minutes.

  • Causality: A23187 forces a massive influx of calcium, hyper-activating the 5-LOX translocation machinery. Exogenous AA ensures that the enzyme operates at Vmax, allowing you to measure true competitive inhibition rather than substrate depletion.

4. Reaction Termination & SPE Extraction

  • Action: Terminate the reaction by adding one volume of ice-cold methanol containing Prostaglandin B2 (PGB2) as an internal standard. Extract the lipid fraction using C18 Solid Phase Extraction (SPE) cartridges.

  • Causality: Immediate methanol quenching denatures the enzymes, freezing the lipidomic profile in time. The PGB2 internal standard allows for the normalization of extraction recovery rates during mass spectrometry.

5. LC-MS/MS Quantification

  • Action: Analyze the eluate via reverse-phase LC-MS/MS in negative ion mode, utilizing Multiple Reaction Monitoring (MRM) to quantify 5-HETE and LTB4.

Self-Validation Checkpoints
  • Viability Check: Post-isolation Trypan Blue exclusion must yield >95% viability. Dead cells release non-specific lipases that artificially inflate free AA pools, skewing IC50 calculations.

  • Ratio Monitoring: A genuine 5-LOX inhibitor like 15(S)-HETrE will proportionally decrease both 5-HETE and LTB4. If only LTB4 decreases while 5-HETE spikes, the compound is inhibiting LTA4 hydrolase, not 5-LOX.

Workflow Step1 1. Isolation Human PMNLs Step2 2. Pre-incubation 15(S)-HETrE Step1->Step2 Step3 3. Stimulation A23187 + AA Step2->Step3 Step4 4. Extraction SPE C18 Step3->Step4 Step5 5. Analysis LC-MS/MS Step4->Step5

Diagram 2: Step-by-step in vitro workflow for evaluating 5-LOX inhibition.

Translational Implications

The ability of 15(S)-HETrE to selectively dampen the 5-LOX pathway has profound clinical implications. Elevated levels of 15-HETrE have been observed in metabolic syndrome, suggesting a compensatory anti-inflammatory mechanism by the body to counteract obesity-induced systemic inflammation[4]. Furthermore, in dermatological contexts, the conversion of DGLA to 15-hydroxy-DGLA (15-HETrE) in the epidermis is a potent mechanism for reducing pro-inflammatory leukotrienes, offering therapeutic rationale for lipid supplementation in conditions like uremic dermatoses and psoriasis[3].

References

  • The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes... - PubMed / Biochemical Journal. Available at:[Link]

  • Oxylipins Derived from PUFAs in Cardiometabolic Diseases: Mechanism of Actions... - MDPI. Available at:[Link]

  • Effects of Oral Supplementation with Evening Primrose Oil for Six Weeks on Plasma Essential Fatty Acids... - Karger Publishers. Available at:[Link]

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Exploratory

Introduction: The Inflammatory Role of PMNLs and the Modulatory Power of Lipid Mediators

An In-Depth Technical Guide to the Anti-inflammatory Effects of 15(S)-HETrE in Human Polymorphonuclear Leukocytes (PMNLs) This guide provides researchers, scientists, and drug development professionals with a comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Anti-inflammatory Effects of 15(S)-HETrE in Human Polymorphonuclear Leukocytes (PMNLs)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the anti-inflammatory mechanisms of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) in human polymorphonuclear leukocytes (PMNLs), also known as neutrophils. We will delve into the core molecular interactions, the resulting functional consequences for the innate immune response, and provide detailed, field-proven protocols for investigating these effects in a laboratory setting.

Human PMNLs are the most abundant leukocytes in circulation and serve as the vanguard of the innate immune system.[1] Upon detection of pro-inflammatory signals, such as the potent chemoattractant leukotriene B4 (LTB4), PMNLs rapidly migrate to sites of injury or infection.[2][3] While this response is critical for host defense, dysregulated or excessive PMN activation can lead to significant tissue damage and is a hallmark of many acute and chronic inflammatory diseases.[4]

The inflammatory cascade is tightly regulated by a complex interplay of signaling molecules, including a class of bioactive lipids derived from arachidonic acid known as eicosanoids.[5] While some eicosanoids, like LTB4, are potently pro-inflammatory, others possess counter-regulatory, anti-inflammatory properties.[6][7] 15(S)-HETE, a product of the 15-lipoxygenase (15-LO) enzyme, is one such endogenous mediator that has been shown to be elevated at sites of inflammation and serves to limit or reverse the inflammatory response.[6][8][9] This guide will elucidate the mechanisms by which 15(S)-HETE achieves this modulation.

Core Mechanism: Phospholipid Remodeling and Receptor Affinity Modulation

The primary mechanism by which 15(S)-HETE exerts its anti-inflammatory effects on PMNLs is not through direct, potent antagonism in the classical sense, but via a more subtle and elegant process: its incorporation into the cell's own membrane phospholipids.[6][8][10]

Extracellular 15(S)-HETE is rapidly taken up by PMNLs and esterified into membrane phospholipids, particularly phosphatidylinositol, at levels comparable to arachidonic acid itself.[6][11][12] This process, termed "phospholipid remodeling," fundamentally alters the biophysical properties of the cell membrane and, critically, the conformation of key G protein-coupled receptors (GPCRs) embedded within it.

The most profound consequence of this remodeling is a striking reduction in the binding affinity of the high-affinity LTB4 receptor, BLT1, for its ligand.[6][13][14] This allosteric modification prevents LTB4 from effectively docking with and activating its receptor, thereby disrupting the downstream signaling cascade that leads to PMN activation and migration.[6][15] A similar inhibitory effect has been observed for the platelet-activating factor (PAF) receptor, another important chemoattractant receptor on PMNLs.[8][10]

Furthermore, 15(S)-HETE itself can act as a low-affinity agonist for the BLT2 receptor.[16][17][18] While BLT1 is the primary driver of LTB4-induced chemotaxis, the engagement of BLT2 by 15(S)-HETE may contribute to a complex regulatory network, although its precise role in this context is still under investigation.[19][20]

cluster_0 Standard PMNL Activation cluster_1 15(S)-HETE Modulation LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor (High Affinity) LTB4->BLT1 Binds G_protein G-protein Activation BLT1->G_protein PLC PLC Activation G_protein->PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization PMN_Activation PMN Activation (Chemotaxis, ROS, etc.) Ca_Mobilization->PMN_Activation HETE 15(S)-HETE Membrane PMN Membrane Phospholipids HETE->Membrane Incorporated BLT1_Mod BLT1 Receptor (Low Affinity Conformation) Membrane->BLT1_Mod Alters Blocked Signal Attenuation BLT1_Mod->Blocked LTB4_2 Leukotriene B4 (LTB4) LTB4_2->BLT1_Mod Binding Reduced

Caption: 15(S)-HETE signaling pathway modulation in PMNLs.

Functional Consequences of 15(S)-HETE Exposure

The molecular changes induced by 15(S)-HETE manifest as a potent and selective inhibition of key PMNL effector functions.

Inhibition of Chemotaxis

The most well-documented effect of 15(S)-HETE is the dose-dependent inhibition of PMN migration (chemotaxis) toward an LTB4 gradient.[6][7] By preventing LTB4 from efficiently binding to its receptor, 15(S)-HETE effectively blunts the directional sensing and cytoskeletal rearrangements necessary for directed cell movement.[6][21] This has been demonstrated both in vitro using migration assays and in vivo where 15-HETE reduces LTB4-induced skin inflammation.[22][23]

Attenuation of Intracellular Calcium Mobilization

LTB4 binding to BLT1 normally triggers a rapid and transient increase in intracellular free calcium ([Ca²⁺]i), a critical second messenger for PMN activation.[24][25] Pre-incubation of PMNLs with 15(S)-HETE significantly attenuates this LTB4-induced calcium flux, providing a direct biochemical readout of the inhibition of receptor-mediated signaling.[8]

Reduction of Reactive Oxygen Species (ROS) Production

The "respiratory burst," a rapid release of reactive oxygen species (ROS), is a key microbicidal function of activated PMNLs.[26] This process can also cause significant oxidative damage to host tissues. By inhibiting the upstream activation signals from LTB4 and PAF receptors, 15(S)-HETE indirectly leads to a reduction in ROS production.[5]

Data Summary: Representative Inhibitory Effects

The following table summarizes typical quantitative data observed when human PMNLs are pre-treated with 15(S)-HETE before being challenged with a pro-inflammatory stimulus like LTB4.

15(S)-HETE Pre-treatment [µM]LTB4-induced Chemotaxis (% of Control)LTB4-induced [Ca²⁺]i Peak (% of Control)LTB4-induced ROS Production (% of Control)
0 (Vehicle Control)100%100%100%
0.1~85%~90%~88%
1.0~50%~60%~55%
10.0~30%~35%~32%

Experimental Protocols: A Guide to In Vitro Investigation

To ensure reproducibility and scientific rigor, the following protocols have been designed as self-validating systems. The causality behind key steps is explained to provide a deeper understanding of the methodology.

Protocol 1: High-Purity Isolation of Human PMNLs

Principle: This protocol utilizes density gradient centrifugation to separate PMNLs from mononuclear cells and red blood cells (RBCs). A discontinuous gradient is used to minimize PMN activation during the isolation process.[27] Dextran sedimentation further removes RBCs, followed by a brief hypotonic lysis to eliminate any remaining contamination.[1]

Materials:

  • Anticoagulated (Sodium Heparin or ACD-A) whole human blood

  • Ficoll-Paque PLUS or Percoll

  • 3% Dextran in 0.9% NaCl

  • Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

  • 1X Red Blood Cell Lysis Buffer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Blood Dilution: Dilute whole blood 1:1 with room temperature HBSS.

  • Density Gradient: Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube. To prevent mixing, which would compromise separation, hold the tube at a 45° angle and add the blood slowly.

  • Centrifugation: Centrifuge at 500 x g for 30 minutes at room temperature with the brake off. A slow deceleration is critical to preserve the distinct cell layers.

  • Aspiration: After centrifugation, you will observe distinct layers. Carefully aspirate and discard the top layers (plasma, mononuclear cells/platelets) leaving the PMN-RBC pellet at the bottom.

  • Dextran Sedimentation: Resuspend the pellet in 20 mL of HBSS. Add 20 mL of 3% Dextran solution, mix by inversion, and let the tube stand vertically for 30-45 minutes. The RBCs will aggregate and sediment faster than the PMNLs.

  • PMN Collection: Carefully collect the leukocyte-rich supernatant (containing PMNLs) and transfer to a new 50 mL tube.

  • Hypotonic Lysis of RBCs: Centrifuge the supernatant at 400 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in 5 mL of cold 1X RBC Lysis Buffer for exactly 2 minutes. This time is critical; longer incubation can damage the PMNLs.

  • Neutralization & Wash: Stop the lysis by adding 45 mL of HBSS. Centrifuge at 400 x g for 10 minutes.

  • Final Resuspension: Discard the supernatant and resuspend the PMN pellet in your desired experimental buffer.

  • Cell Counting & Viability: Perform a cell count (e.g., with a hemocytometer) and assess viability using Trypan Blue exclusion. Expect >95% purity and viability.[1]

Caption: Workflow for high-purity isolation of human PMNLs.

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization

Principle: This method uses a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that can cross the cell membrane.[25] Inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to Ca²⁺, the dye's fluorescence intensity increases dramatically, which can be measured over time using a fluorescence plate reader.[28]

Materials:

  • Isolated PMNLs (from Protocol 1)

  • Fluo-4 AM (or Fura-2 AM)

  • Pluronic F-127

  • HEPES-buffered saline with calcium (HBS+)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader with injectors

Procedure:

  • Dye Loading: Resuspend PMNLs at 1 x 10⁶ cells/mL in HBS+. Add Fluo-4 AM to a final concentration of 1-5 µM (often pre-mixed with a small amount of Pluronic F-127 for better dispersion).

  • Incubation: Incubate the cells at 37°C for 30-45 minutes in the dark to allow for dye loading and de-esterification.

  • Washing: Centrifuge the cells at 400 x g for 5 minutes and wash twice with HBS+ to remove extracellular dye.

  • Plating: Resuspend the loaded cells in HBS+ and plate them in a 96-well plate.

  • Pre-treatment: Add 15(S)-HETE (or vehicle control) to the appropriate wells and incubate for a defined period (e.g., 15-30 minutes).

  • Measurement: Place the plate in the microplate reader. Set the excitation/emission wavelengths for Fluo-4 (e.g., 488 nm/525 nm).

  • Stimulation & Reading: Record a baseline fluorescence for ~30 seconds. Then, using the instrument's injector, add the stimulus (e.g., LTB4 at a final concentration of 10 nM). Immediately continue recording the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient calcium peak.

  • Analysis: Analyze the data by subtracting the baseline fluorescence and determining the peak fluorescence intensity or the area under the curve for each condition.

Conclusion and Future Directions

15(S)-HETE represents a key endogenous anti-inflammatory lipid that specifically and potently downregulates PMNL activation. Its unique mechanism of action, centered on the remodeling of membrane phospholipids and the subsequent allosteric inhibition of key chemoattractant receptors, distinguishes it from traditional competitive antagonists.[6][8] This makes the 15-lipoxygenase pathway and its products compelling targets for the development of novel therapeutics aimed at resolving inflammation without compromising host defense. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to further explore this promising area of immunopharmacology.

References

  • Takata, S., Matsubara, M., Allen, P. G., Janmey, P. A., Serhan, C. N., & Brady, H. R. (1994). Remodeling of neutrophil phospholipids with 15(S)-hydroxyeicosatetraenoic acid inhibits leukotriene B4-induced neutrophil migration across endothelium. The Journal of clinical investigation, 93(2), 499–508. [Link]

  • Lakschevitz, F. S., Visser, M. B., & Glogauer, M. (2014). Isolation and Functional Analysis of Human Neutrophils. Current protocols in immunology, 107, 7.23.1–7.23.14. [Link]

  • Farkas, I., Németh, T., Szipőcs, A., Sós, E., & Faskas, I. (2009). Measurement of intracellular Ca2 mobilization in neutrophils using a calcium imaging system. ResearchGate. [Link]

  • Isolating PolyMorphoNuclear Cells (PMNs) Protocol. (n.d.). University of Pennsylvania. [Link]

  • Borregaard, N. (2010). Neutrophils, from marrow to microbes. Immunity, 33(5), 657–670. [Link]

  • Kindzelskii, A. L., & Petty, H. R. (2011). Calcium flux in neutrophils synchronizes β2 integrin adhesive and signaling events that guide inflammatory recruitment. Cellular and molecular bioengineering, 4(1), 114–126. [Link]

  • Graham, J. (2002). Isolation of Human Polymorphonuclear Leukocytes (Granulocytes) from a Leukocyte-Rich Fraction. TheScientificWorldJournal, 2, 1393–1396. [Link]

  • Mayer, K., St-Amant, M., & Seeger, W. (2017). Protocol for isolation of polymorphonuclear leukocytes (PMNs) from whole blood. ResearchGate. [Link]

  • Brady, H. R., Spertini, O., & Serhan, C. N. (1992). 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium. The Journal of clinical investigation, 90(4), 1193–1198. [Link]

  • Santos, C., & El-Aziz, T. M. A. (2018). Calcium Pathways in Human Neutrophils—The Extended Effects of Thapsigargin and ML-9. Molecules, 23(11), 2948. [Link]

  • Jbeily, M., & Hachem, A. (2014). Involvement of endogenous leukotriene B4 and platelet-activating factor in polymorphonuclear leucocyte recruitment to dermal inflammatory sites in rats. Clinical and experimental immunology, 176(1), 100–109. [Link]

  • Hallett, M. B., & Davies, E. V. (2004). Optical Methods for the Measurement and Manipulation of Cytosolic Free Calcium in Neutrophils. Springer Nature. [Link]

  • 15-Hydroxyeicosatetraenoic acid. (2023, December 1). In Wikipedia. [Link]

  • Van Epps, D. E., & Bender, J. G. (1988). 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium. Skin Pharmacology, 1(2), 93-99. [Link]

  • Detection of Reactive Oxygen Species in Human Neutrophils Under Various Conditions of Exposure to Galectin. (n.d.). ResearchGate. [Link]

  • Thomas, A. P., & Delaville, F. (2008). Measurement of Intracellular Calcium. Florida State University. [Link]

  • Saeki, K., & Yokomizo, T. (2018). Leukotriene receptors as potential therapeutic targets. Journal of Clinical Investigation, 128(5), 2141-2152. [Link]

  • Fogh, K., & Kragballe, K. (1990). 15-hydroxyeicosatetraenoic acid (15-HETE) specifically inhibits the LTB4-induced skin response. Journal of Investigative Dermatology, 94(6), 739-742. [Link]

  • Lee, J. W., & Kim, J. H. (2023). Two distinct forms of human BLT2: long-form and short-form BLT2. Frontiers in Pharmacology, 14, 1267439. [Link]

  • Goldman, D. W., & Goetzl, E. J. (1984). Down-regulation of receptor antigen in leukotriene B4-induced chemotactic deactivation of human polymorphonuclear leucocytes. The Journal of experimental medicine, 159(4), 1027–1041. [Link]

  • BLT2 - Leukotriene Receptors. (n.d.). 7TM Antibodies. [Link]

  • Goldman, D. W., & Goetzl, E. J. (1984). Down-regulation of receptor antigen in leukotriene B4-induced chemotactic deactivation of human polymorphonuclear leucocytes. PubMed. [Link]

  • Liu, M., & Wu, G. (2013). 15(S)-HETE plays a regulatory role in the immune inflammatory responses. ResearchGate. [Link]

  • Lianos, E. A., & Zanglis, A. (1992). Fifteen-S-hydroxyeicosatetraenoic acid (15-S-HETE) specifically antagonizes the chemotactic action and glomerular synthesis of leukotriene B4 in the rat. Kidney international, 41(5), 1155–1160. [Link]

  • Legrand, A. B., & Lawson, J. A. (1991). Substitution of 15-hydroxyeicosatetraenoic acid in the phosphoinositide signaling pathway. The Journal of biological chemistry, 266(12), 7795–7803. [Link]

  • Profita, M., Sala, A., & Riccobono, L. (2000). 15(S)-HETE modulates LTB4 production and neutrophil chemotaxis in chronic bronchitis. American journal of physiology. Cell physiology, 279(5), C1249–C1258. [Link]

  • Stenson, W. F., & Parker, C. W. (1980). Monohydroxyeicosatetraenoic acids (HETEs) induce degranulation of human neutrophils. Journal of immunology (Baltimore, Md. : 1950), 124(5), 2100–2104. [Link]

  • Cosentino, M., et al. (2020). PMN- 04 - Measurement of Intracellular Reactive Oxygen Species (ROS) levels in Human PMN. protocols.io. [Link]

  • Nickson, C. (2020). Leukotriene Receptor Antagonists. LITFL. [Link]

  • Brady, H. R., Spertini, O., & Serhan, C. N. (1992). 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium. The Journal of clinical investigation, 90(4), 1193–1198. [Link]

  • What are LTB4R antagonists and how do they work? (2024). Patsnap Synapse. [Link]

  • Amaral, F. A., & Teixeira, M. M. (2013). Leukotriene B4 as a Potential Therapeutic Target for the Treatment of Metabolic Disorders. Frontiers in immunology, 4, 339. [Link]

  • Formation of reactive oxygen species (ROS) in polymorphonuclear (PMN) cells. (n.d.). ResearchGate. [Link]

  • Athias, P., & Breton, M. (1996). Substitution of 15(S)hydroxyeicosatetraenoic acid in phosphatidylinositol alters the growth of liver epithelial cells. Biochimica et biophysica acta, 1301(1-2), 113–122. [Link]

  • Hung, W. C., & Hong, C. C. (2010). Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis. British journal of pharmacology, 161(2), 439–453. [Link]

  • Holub, M., & Hergesell, C. (2020). Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils. Frontiers in chemistry, 8, 592. [Link]

  • Savina, A. A., & Fomenko, I. I. (2000). Generation of reactive oxygen species by polymorphonuclear leukocytes and its modulation by calcium ions during tumor growth. IUBMB life, 50(1), 69–73. [Link]

  • 15-Hydroxyeicosatetraenoic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Town, J. P., & Weiner, O. D. (2018). Decisive but not stubborn: How local inhibition tunes polarity in migrating neutrophils. eScholarship, University of California. [Link]

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Foundational

A Technical Guide to the Physiological Role of 15(S)-HETrE in the Arachidonic Acid Cascade

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The arachidonic acid (AA) cascade is a cornerstone of inflammatory and physiological signaling. While the roles of prostaglandin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The arachidonic acid (AA) cascade is a cornerstone of inflammatory and physiological signaling. While the roles of prostaglandins and leukotrienes derived from AA are well-established, the metabolic pathways originating from alternative polyunsaturated fatty acids (PUFAs) represent a frontier with significant therapeutic potential. This guide focuses on 15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid (15(S)-HETrE), a key metabolite derived from dihomo-γ-linolenic acid (DGLA). Unlike many AA-derived eicosanoids that are potently pro-inflammatory, 15(S)-HETrE exhibits distinct anti-inflammatory, anti-proliferative, and vasodilatory properties.[1][2][3] This document provides an in-depth examination of the biosynthesis of 15(S)-HETrE, its mechanisms of action, its broader physiological significance, and robust analytical methodologies for its quantification, offering a critical resource for researchers exploring novel therapeutic targets within the lipid mediator landscape.

Introduction: Beyond the Canonical Arachidonic Acid Cascade

The metabolism of 20-carbon PUFAs, or eicosanoids, is a critical signaling network. This network is traditionally viewed through the lens of arachidonic acid (C20:4n-6), which is metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes into potent mediators of inflammation, such as the 2-series prostaglandins and 4-series leukotrienes.[4]

However, the biological activity of eicosanoid pathways is profoundly influenced by the initial PUFA substrate. Dihomo-γ-linolenic acid (DGLA, C20:3n-6), an immediate precursor to AA, serves as a substrate for the same enzymatic machinery but yields a distinct profile of lipid mediators with often opposing biological effects.[1][5] The balance between DGLA and AA is a critical determinant of the net inflammatory state.[1][2] This guide shifts the focus to the 15-lipoxygenase (15-LOX) pathway of DGLA metabolism, which generates 15(S)-HETrE, a molecule of increasing interest for its therapeutic potential.[1][4]

Biosynthesis and Metabolism of 15(S)-HETrE

The production of 15(S)-HETrE is a specific, enzyme-driven process that begins with the availability of its precursor, DGLA.

Substrate: Dihomo-γ-Linolenic Acid (DGLA)

DGLA is derived from the essential fatty acid linoleic acid (LA) through a series of elongation and desaturation steps. Dietary supplementation with γ-linolenic acid (GLA) can effectively bypass the rate-limiting Δ6-desaturase step, leading to an accumulation of DGLA in cellular membranes.[1][5] This enrichment of DGLA shifts the substrate availability away from AA, thereby altering the landscape of eicosanoid production.

The 15-Lipoxygenase (15-LOX) Pathway

In tissues and cells expressing 15-lipoxygenase (e.g., neutrophils, monocytes, and epidermal cells), DGLA is metabolized into 15(S)-HETrE.[4] The reaction proceeds in two key steps:

  • Oxygenation: 15-LOX introduces molecular oxygen into the DGLA molecule, forming the unstable hydroperoxy intermediate, 15(S)-hydroperoxyeicosatrienoic acid (15(S)-HpETrE).

  • Reduction: The highly reactive 15(S)-HpETrE is rapidly reduced by cellular peroxidases, such as glutathione peroxidase, to the more stable hydroxy fatty acid, 15(S)-HETrE.[6]

Biosynthesis of 15(S)-HETrE DGLA Dihomo-γ-linolenic Acid (DGLA) HpETrE 15(S)-HpETrE DGLA->HpETrE 15-Lipoxygenase (15-LOX) HETrE 15(S)-HETrE HpETrE->HETrE Glutathione Peroxidase

Caption: Enzymatic conversion of DGLA to 15(S)-HETrE.

Further Metabolism

While 15(S)-HETrE is a stable and active molecule, it can be further metabolized. For instance, the analogous arachidonic acid metabolite, 15(S)-HETE, is a known substrate for 15-hydroxyprostaglandin dehydrogenase (15PGDH), which converts it to the ketone 15-oxo-ETE.[7] This conversion often represents a bioinactivation step, although 15-oxo-ETE itself has demonstrated biological activity, including the activation of antioxidant responses.[7] Similar metabolic pathways likely exist for 15(S)-HETrE, regulating its concentration and signaling duration.

Physiological Functions and Mechanisms of Action

15(S)-HETrE exerts its effects through multiple mechanisms, positioning it as a key regulator of cellular function, particularly in the context of inflammation and vascular tone.

Anti-inflammatory and Pro-resolving Roles

A primary role of 15(S)-HETrE is its anti-inflammatory activity, which it achieves through several complementary mechanisms:

  • Inhibition of Pro-inflammatory Mediators: 15(S)-HETrE is a known inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the production of pro-inflammatory leukotrienes from arachidonic acid.[4][6][8] By suppressing the synthesis of potent chemoattractants like Leukotriene B4 (LTB4), 15(S)-HETrE can dampen neutrophil infiltration and activation at sites of inflammation.[4][9]

  • Antagonism of AA Metabolism: An increased flux of DGLA through the 15-LOX pathway inherently reduces the availability of the enzyme for arachidonic acid. This substrate competition effectively decreases the production of pro-inflammatory 15(S)-HETE and other AA-derived mediators.[2]

Vasodilation and Regulation of Vascular Tone

15(S)-HETrE and its counterpart 15(S)-HETE are potent vasodilators. This effect is primarily mediated through the regulation of ion channels in vascular smooth muscle cells.

  • Mechanism of Action: 15(S)-HETrE activates large-conductance calcium-activated potassium (BK) channels. This activation leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation.[10]

Mechanism of Vasodilation cluster_0 Vascular Smooth Muscle Cell HETrE 15(S)-HETrE BK BK Channel HETrE->BK Activates Hyperpol Membrane Hyperpolarization BK->Hyperpol ↑ K+ Efflux Ca_channel Voltage-Gated Ca2+ Channel Hyperpol->Ca_channel Inhibits Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Relax Muscle Relaxation (Vasodilation) Ca_influx->Relax

Caption: Signaling pathway of 15(S)-HETrE-induced vasodilation.

Anti-proliferative Effects

Both DGLA and its metabolites, including 15(S)-HETrE and PGE1, have demonstrated anti-proliferative properties in various cell types, including cancer cells.[1][3][4] While the precise mechanism for 15(S)-HETrE is still under investigation, the related molecule 15(S)-HETE has been shown to exert its anti-proliferative effects by activating Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression related to cell growth and differentiation.[11][12]

Analytical Methodologies for 15(S)-HETrE Quantification

Accurate and reliable quantification of 15(S)-HETrE in biological matrices is essential for understanding its physiological roles and exploring its potential as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[13][14][15]

Experimental Protocol: Quantification of 15(S)-HETrE in Plasma by LC-MS/MS

This protocol provides a self-validating system for the robust quantification of 15(S)-HETrE.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Causality: SPE is employed to remove proteins, phospholipids, and other interfering substances from the plasma matrix, which can cause ion suppression in the mass spectrometer and shorten the lifespan of the analytical column.

  • Protocol:

    • To 200 µL of plasma, add 5 µL of a 1 µg/mL internal standard (IS) solution (e.g., 15(S)-HETE-d8 in methanol). The use of a deuterated internal standard is critical as it co-elutes with the analyte and corrects for variability in extraction recovery and instrument response.

    • Acidify the sample by adding 800 µL of 0.1% formic acid in water. Acidification ensures that the carboxylic acid group of 15(S)-HETrE is protonated, which is necessary for its retention on the reversed-phase SPE sorbent.

    • Condition a C18 SPE cartridge (e.g., Strata-X, 10 mg) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

    • Load the acidified plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Causality: Reversed-phase chromatography separates 15(S)-HETrE from other lipid isomers based on polarity. Tandem mass spectrometry provides exquisite specificity by monitoring a specific precursor-to-product ion transition.

  • Protocol:

    • LC System: UHPLC system (e.g., Shimadzu Nexera, Waters Acquity).[13]

    • Column: C18 reversed-phase column (e.g., Shim-Pack GIST-HP C18, 2.1 x 100 mm, 1.9 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at 40-50% B, ramp to 95-100% B over several minutes to elute the lipids, hold, and then return to initial conditions for re-equilibration.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Shimadzu LCMS-8060).[13]

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Data Presentation: MRM Parameters

Summarizing quantitative data in a structured table is crucial for method replication and validation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
15(S)-HETrE 321.2221.2-20
321.2113.1-25
15(S)-HETE-d8 (IS) 327.2116.1-25

Note: These values are illustrative. Optimal MRM transitions and collision energies must be determined empirically for the specific instrument used.[13]

Analytical Workflow Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Dry Evaporation Extract->Dry Recon Reconstitution Dry->Recon Inject LC-MS/MS Injection Recon->Inject Data Data Acquisition (MRM) Inject->Data Quant Quantification Data->Quant

Caption: Workflow for LC-MS/MS quantification of 15(S)-HETrE.

Therapeutic Potential and Future Directions

The unique biological profile of 15(S)-HETrE makes it and its metabolic pathway attractive targets for drug development.

  • Anti-inflammatory Therapies: Strategies that increase the cellular ratio of DGLA to AA, such as dietary supplementation with GLA, could shift eicosanoid production towards the anti-inflammatory 15(S)-HETrE and PGE1.[1] This approach holds promise for chronic inflammatory conditions.

  • Cardiovascular Disease: The vasodilatory and potential anti-proliferative properties of 15(S)-HETrE suggest a protective role in the vasculature.[1][2] Modulating the 15-LOX pathway could be a novel strategy for managing hypertension or atherosclerosis.

  • Biomarker Development: Measuring levels of 15(S)-HETrE and other DGLA-derived metabolites may provide a more nuanced picture of a patient's inflammatory status than traditional AA metabolites alone.

Future research should focus on elucidating the specific receptors for 15(S)-HETrE, further defining its downstream signaling cascades, and exploring its role in resolving inflammation in various disease models.

Conclusion

15(S)-HETrE is a functionally distinct lipid mediator derived from the 15-lipoxygenase-mediated metabolism of DGLA. Its anti-inflammatory, vasodilatory, and anti-proliferative actions stand in stark contrast to the often pro-inflammatory roles of arachidonic acid metabolites. By shifting the substrate balance and producing mediators that actively counter inflammatory signaling, the DGLA/15-LOX axis represents a critical, endogenous, anti-inflammatory control system. A deeper understanding of this pathway, facilitated by robust analytical techniques, will undoubtedly open new avenues for the development of targeted therapies for a range of inflammatory and cardiovascular diseases.

References

  • Fan, Y. Y., & Chapkin, R. S. (2021). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. Nutrients, 13(8), 2843. [Link]

  • Wikipedia contributors. (2023, December 2). 15-Hydroxyeicosatetraenoic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, X., Lin, H., & Gu, Y. (2012). Multiple roles of dihomo-γ-linolenic acid against proliferation diseases. Lipids in health and disease, 11, 25. [Link]

  • Wang, X., Lin, H., & Gu, Y. (2012). Mechanisms of dihomo-γ-linolenic acid in anti-proliferation of diseases. ResearchGate. [Link]

  • Wang, X., Lin, H., & Gu, Y. (2012). Metabolism of dihomo-γ-linolenic acid. In mammal tissues and cells, LA... ResearchGate. [Link]

  • Tateishi, N., et al. (2023). Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial. MDPI. [Link]

  • Wan, M., et al. (2022). The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. PMC. [Link]

  • Mutyal, et al. (2017). Metabolism of [14C]12(S)- and 15(S)-HETE by M1- and M2-polarized... ResearchGate. [Link]

  • Bai, L., et al. (2021). The anti-inflammatory effects of 15-HETE on osteoarthritis during treadmill exercise. Life Sciences, 273, 119260. [Link]

  • Kim, Y. J. (2019). 15(S)-HETE plays a regulatory role in the immune inflammatory responses. ResearchGate. [Link]

  • Seljeflot, I., et al. (2021). Serum Levels of Dihomo-Gamma (γ)-Linolenic Acid (DGLA) Are Inversely Associated with Linoleic Acid and Total Death in Elderly Patients with a Recent Myocardial Infarction. MDPI. [Link]

  • Bertin Bioreagent. (n.d.). 15(S)-HETrE - Biochemicals - CAT N°: 36720. [Link]

  • National Center for Biotechnology Information. (n.d.). 15S-HETrE. PubChem Compound Database. [Link]

  • Ismail, A. (2021). Anti-atherogenic actions of dihomo- gamma-linolenic acid and its key metabolites. Cardiff University. [Link]

  • Tallman, K. A., et al. (2016). 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways. Journal of Biological Chemistry, 291(27), 14398–14413. [Link]

  • Naruhn, S., et al. (2010). 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist. Molecular pharmacology, 77(2), 171–184. [Link]

  • Wikipedia contributors. (2023, November 28). 5-Hydroxyeicosatetraenoic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Feltenmark, S., et al. (2008). Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells. Proceedings of the National Academy of Sciences, 105(2), 680-685. [Link]

  • Liu, Y., et al. (2009). 15-HETE suppresses K(+) channel activity and inhibits apoptosis in pulmonary artery smooth muscle cells. Apoptosis, 14(1), 42–51. [Link]

  • Shimadzu Corporation. (2021). Method development of high-throughput eicosanoid profiling for micro-sampling plasma. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2015). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Journal of visualized experiments : JoVE, (95), 52134. [Link]

  • Tang, H. F., et al. (2006). 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway. Prostaglandins & other lipid mediators, 81(1-2), 55–68. [Link]

  • Patel, K., et al. (2012). Liquid chromatography/tandem mass spectrometry method for quantitative estimation of solutol HS15 and its applications. Journal of mass spectrometry : JMS, 47(4), 435–444. [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Institute of Molecular and Translational Medicine. (n.d.). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. [Link]

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Exploratory

Decoding 15(S)-HETrE: Downstream Signaling Pathways and Immunomodulation in Macrophages

A Technical Whitepaper for Researchers and Drug Development Professionals Prepared by Senior Application Scientist Executive Summary: The Biochemical Imperative of 15(S)-HETrE In the landscape of lipidomics and inflammat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary: The Biochemical Imperative of 15(S)-HETrE

In the landscape of lipidomics and inflammation resolution, dihomo-γ-linolenic acid (DGLA) and its downstream metabolites represent a highly druggable, yet complex, network. While arachidonic acid (AA) predominantly fuels pro-inflammatory cascades, DGLA serves as a counter-regulatory substrate. Through the enzymatic action of 15-lipoxygenase (15-LOX), DGLA is converted into 15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid (15(S)-HETrE) [1].

As a Senior Application Scientist, I approach oxylipin signaling not merely as a sequence of biochemical events, but as a highly regulated system of molecular checkpoints. In macrophages—the sentinel cells of atherogenesis and tissue repair—15(S)-HETrE operates via a dual-axis mechanism: it acts as a direct enzyme inhibitor to halt pro-inflammatory leukotriene synthesis, while simultaneously functioning as a nuclear receptor agonist to reprogram macrophage phenotype[2]. This whitepaper dissects these downstream signaling pathways, providing the causal logic and self-validating experimental frameworks required to study them effectively.

Core Downstream Signaling Pathways

Axis 1: Direct Allosteric/Competitive Inhibition of 5-Lipoxygenase (5-LOX)

The most immediate downstream effect of 15(S)-HETrE in the macrophage cytosol is the direct inhibition of 5-lipoxygenase (5-LOX). 5-LOX is the rate-limiting enzyme responsible for converting arachidonic acid into leukotriene A4 (LTA4), the precursor to the highly chemotactic LTB4. 15(S)-HETrE binds to 5-LOX, effectively acting as an endogenous inhibitor with an IC50 of approximately 4.6 μM in human polymorphonuclear leukocytes and macrophages[3]. By shutting down the 5-LOX pathway, 15(S)-HETrE shunts the lipid mediator profile away from acute inflammation and towards resolution[4].

Axis 2: PPAR-γ Activation and NF-κB Transrepression

Beyond cytosolic enzyme inhibition, 15(S)-HETrE exerts profound transcriptional control. It functions as an endogenous activating ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) [2].

  • Ligand Binding: 15(S)-HETrE translocates to the nucleus and binds to the ligand-binding domain of PPAR-γ.

  • Heterodimerization: The activated PPAR-γ heterodimerizes with the Retinoid X Receptor (RXR).

  • Transrepression: Instead of merely upregulating target genes, the 15(S)-HETrE/PPAR-γ complex physically interacts with and sequesters pro-inflammatory transcription factors, primarily NF-κB and AP-1 [2].

  • Cytokine Attenuation: This transrepression halts the transcription of key inflammatory cytokines (IL-6, TNF-α, IL-1β) and chemokines[1].

Axis 3: Phenotypic Modulation of Scavenger Receptors

The culmination of PPAR-γ activation and NF-κB inhibition leads to a phenotypic shift in the macrophage. 15(S)-HETrE significantly attenuates macropinocytosis and downregulates the expression of scavenger receptors responsible for oxidized low-density lipoprotein (oxLDL) uptake[1]. In the context of cardiovascular drug development, this is a critical pathway, as it directly prevents the transformation of macrophages into lipid-laden foam cells, the hallmark of atherosclerotic plaques[1].

Pathway DGLA DGLA (Substrate) LOX15 15-LOX Enzyme DGLA->LOX15 Oxidation HETRE 15(S)-HETrE LOX15->HETRE Biosynthesis LOX5 5-LOX Enzyme HETRE->LOX5 Inhibition (IC50 ~4.6 μM) PPARg PPAR-γ Activation HETRE->PPARg Agonist Phenotype oxLDL Uptake & Foam Cell Formation HETRE->Phenotype Attenuates LTB4 LTB4 Synthesis LOX5->LTB4 Blocked NFkB NF-κB / AP-1 PPARg->NFkB Transrepression Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Downregulated

Fig 1: 15(S)-HETrE biosynthesis and its dual-axis immunomodulatory signaling in macrophages.

Quantitative Data Summary

To aid in experimental design and pharmacokinetic modeling, the following table synthesizes the quantitative benchmarks of 15(S)-HETrE signaling in macrophage models:

Target / PathwayMechanism of ActionQuantitative Metric / ReadoutBiological Outcome
5-Lipoxygenase (5-LOX) Direct enzymatic inhibitionIC50 ≈ 4.6 μMSuppression of LTB4 synthesis; reduction of neutrophil/monocyte chemotaxis
PPAR-γ Endogenous agonist activationDose-dependent efficacy (1–10 μM)Upregulation of resolving genes; nuclear receptor heterodimerization
NF-κB / AP-1 PPAR-γ-mediated transrepressionSignificant ↓ in IL-6, TNF-α, IL-1βResolution of acute inflammation; prevention of chronic inflammatory loops
Scavenger Receptors Transcriptional downregulation↓ oxLDL uptake, ↓ MacropinocytosisPrevention of foam cell formation in atherogenesis

Self-Validating Experimental Protocols

A common pitfall in lipidomic research is the failure to isolate specific receptor-mediated effects from general lipid-membrane integration. To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating specific pharmacological antagonists, we establish strict causality rather than mere correlation.

Protocol A: Validation of 5-LOX Inhibition via Targeted LC-MS/MS

Causality Rationale: Enzyme-Linked Immunosorbent Assays (ELISAs) often suffer from cross-reactivity between structurally similar eicosanoids. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory to unambiguously quantify the specific reduction of LTB4 without confounding signals from other AA or DGLA metabolites.

Step-by-Step Methodology:

  • Cell Culture: Differentiate THP-1 monocytes into M1-polarized macrophages using PMA (50 ng/mL) followed by LPS (100 ng/mL) and IFN-γ (20 ng/mL).

  • Pre-treatment: Incubate cells with 15(S)-HETrE (Vehicle, 1 μM, 5 μM, and 10 μM cohorts) for 24 hours.

  • Control Cohort (Self-Validation): Treat a parallel cohort with Zileuton (10 μM), a clinically validated 5-LOX inhibitor.

  • Stimulation: Induce acute 5-LOX activity using Calcium Ionophore A23187 (2 μM) for 30 minutes.

  • Lipid Extraction: Quench the reaction with cold methanol. Extract lipids using Solid-Phase Extraction (SPE) cartridges, spiking samples with deuterated internal standards (e.g., LTB4-d4).

  • LC-MS/MS Analysis: Quantify LTB4 via Multiple Reaction Monitoring (MRM). Validation Check: If 15(S)-HETrE mirrors the LTB4 suppression profile of Zileuton without altering COX-2 dependent PGE2 levels, highly specific 5-LOX inhibition is confirmed.

Protocol B: Elucidating PPAR-γ-Dependent NF-κB Transrepression

Causality Rationale: To prove that the observed reduction in inflammatory cytokines is causally linked to PPAR-γ activation (and not off-target cytotoxicity), we must attempt to "rescue" the inflammatory phenotype using a selective PPAR-γ antagonist.

Step-by-Step Methodology:

  • Transfection: Electroporate primary Bone Marrow-Derived Macrophages (BMDMs) with an NF-κB-driven luciferase reporter plasmid.

  • Treatment Grouping:

    • Group 1: Vehicle

    • Group 2: LPS (100 ng/mL)

    • Group 3: LPS + 15(S)-HETrE (5 μM)

    • Group 4: LPS + 15(S)-HETrE (5 μM) + GW9662 (10 μM, a selective, irreversible PPAR-γ antagonist).

  • Incubation: Incubate for 12 hours to allow for transcriptional changes.

  • Luminescence Assay: Lyse cells and measure luciferase activity using a standard luminometer. Validation Check: 15(S)-HETrE should significantly suppress LPS-induced luciferase activity. However, in Group 4, the addition of GW9662 must reverse this suppression. This explicitly validates the 15(S)-HETrE → PPAR-γ → NF-κB transrepression causality axis.

Protocol C: Functional Assay for oxLDL Uptake (Foam Cell Formation)

Step-by-Step Methodology:

  • Preparation: Plate human primary macrophages in a 96-well format. Pre-treat with 15(S)-HETrE (1-10 μM) for 24 hours.

  • Incubation: Add DiI-labeled oxLDL (10 μg/mL) to the culture media for 4 hours.

  • Viability Co-staining (Self-Validation): Add 7-AAD viability dye 15 minutes prior to harvesting. This ensures that a reduction in oxLDL uptake is due to active receptor downregulation, not lipid-induced apoptosis.

  • Quantification: Analyze via flow cytometry, gating strictly on the 7-AAD negative (live) population, and measure Mean Fluorescence Intensity (MFI) of the DiI channel.

Workflow cluster_assays Self-Validating Assays M1 M1 Macrophages Treat 15(S)-HETrE M1->Treat LCMS LC-MS/MS (LTB4) Treat->LCMS Luciferase Reporter Assay (NF-κB) Treat->Luciferase Flow Flow Cytometry (oxLDL) Treat->Flow Data Data Analysis LCMS->Data Luciferase->Data Flow->Data Controls Antagonists (GW9662, Zileuton) Controls->LCMS Validates 5-LOX Controls->Luciferase Validates PPAR-γ

Fig 2: Self-validating experimental workflow for isolating 15(S)-HETrE downstream mechanisms.

References

  • Ismail, A. (2021). Anti-atherogenic actions of dihomo-gamma-linolenic acid and its key metabolites. Cardiff University.
  • 12/15-lipoxygenase orchestrates murine wound healing via PPARγ-activating oxylipins acting holistically to dampen inflammation. (2024).
  • 15(S)-HETRE | Lipoxygenase Inhibitor. MedChemExpress.
  • Oxylipins Derived from PUFAs in Cardiometabolic Diseases: Mechanism of Actions and Possible Nutritional Interactions. (2024). MDPI.

Sources

Foundational

A Technical Guide to the Leukotriene-Suppressive Activity of 15(S)-HETrE: Mechanisms and Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Eicosanoids, a family of signaling lipids derived from polyunsaturated fatty acids, represent a critical control node in inflamma...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eicosanoids, a family of signaling lipids derived from polyunsaturated fatty acids, represent a critical control node in inflammatory and immune responses. Within this network, a delicate balance exists between pro-inflammatory mediators, such as leukotrienes, and molecules that modulate or resolve inflammation. This guide provides an in-depth technical exploration of 15(S)-hydroxy-8,11,13-eicosatrienoic acid (15(S)-HETrE), a metabolite of dihomo-γ-linolenic acid (DGLA) produced by the enzyme 15-lipoxygenase (15-LOX). We will dissect the core biological activity of 15(S)-HETrE, focusing on its capacity to suppress the biosynthesis of pro-inflammatory leukotrienes. By synthesizing current mechanistic understanding with detailed, field-proven experimental protocols, this document serves as a comprehensive resource for researchers investigating novel anti-inflammatory strategies and for drug development professionals exploring the therapeutic potential of the 15-LOX pathway.

The Eicosanoid Network: A Tale of Two Pathways

The biological impact of 15(S)-HETrE can only be understood within the broader context of eicosanoid metabolism, particularly the interplay between the 5-LOX and 15-LOX pathways. These pathways compete for similar substrates and produce mediators with often opposing effects.

The Pro-Inflammatory Leukotriene Axis: Biosynthesis and Signaling

Leukotrienes (LTs) are potent lipid mediators that drive key features of inflammation and allergic diseases.[1][2] Their synthesis is a hallmark of activated immune cells, including neutrophils, mast cells, and macrophages.[1][3]

The process begins when cellular activation triggers the release of arachidonic acid (AA) from membrane phospholipids by phospholipase A2 (cPLA2α).[4] The central enzyme, 5-lipoxygenase (5-LOX), in concert with its activating protein (FLAP), then converts AA into the unstable epoxide intermediate, Leukotriene A4 (LTA4).[1][4] LTA4 stands at a critical branching point:

  • Conversion to LTB4: In cells containing LTA4 hydrolase (LTA4H), such as neutrophils, LTA4 is converted to Leukotriene B4 (LTB4). LTB4 is a powerful chemoattractant, recruiting neutrophils to sites of inflammation.[3][4]

  • Conversion to Cysteinyl Leukotrienes (cys-LTs): In cells expressing LTC4 synthase (LTC4S), LTA4 is conjugated with glutathione to form LTC4. Subsequent extracellular metabolism yields LTD4 and LTE4.[4] The cys-LTs are notorious for inducing smooth muscle contraction, bronchoconstriction, and increasing vascular permeability, key events in asthma and allergic rhinitis.[3][5]

These actions qualify the leukotriene biosynthetic enzymes as significant targets for anti-inflammatory drug development.[1][6]

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Perinuclear cluster_effects Biological Effects Membrane_PL Membrane Phospholipids cPLA2 cPLA2α Membrane_PL->cPLA2 Cellular Activation AA Arachidonic Acid (AA) Five_LOX 5-LOX / FLAP AA->Five_LOX LTA4 Leukotriene A4 (LTA4) (Unstable Epoxide) LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) Chemotaxis Neutrophil Chemotaxis LTB4->Chemotaxis LTC4 Leukotriene C4 (LTC4) LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 γ-glutamyl transpeptidase Bronchoconstriction Bronchoconstriction, Vascular Permeability LTC4->Bronchoconstriction LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Dipeptidase LTD4->Bronchoconstriction LTE4->Bronchoconstriction cPLA2->AA Five_LOX->LTA4 LTA4H->LTB4 LTC4S->LTC4 Dipeptidase Dipeptidases

Figure 1. The Pro-Inflammatory Leukotriene Biosynthesis Pathway.
The 15-Lipoxygenase Pathway: Generation of 15(S)-HETrE

The 15-lipoxygenase (15-LOX) pathway generates a distinct class of lipid mediators. 15-LOX can utilize different polyunsaturated fatty acid substrates, including:

  • Dihomo-γ-linolenic acid (DGLA; 20:3n-6): Metabolized by 15-LOX to form 15(S)-hydroperoxyeicosatrienoic acid (15-HPETrE), which is rapidly reduced by cellular peroxidases to the more stable 15(S)-HETrE.[7][8]

  • Arachidonic acid (AA; 20:4n-6): Metabolized by 15-LOX to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[9]

Due to their structural similarity and analogous function in leukotriene suppression, data pertaining to the more extensively studied 15(S)-HETE is often used to infer the activity of 15(S)-HETrE.[8] These 15-LOX products are not merely byproducts; they are bioactive molecules that can modulate inflammatory responses, often by counter-regulating the 5-LOX pathway.[10][11]

Core Mechanism: How 15(S)-HETrE Suppresses Leukotriene Synthesis

The suppressive effect of 15(S)-HETrE and its analogue 15(S)-HETE on leukotriene production is not due to classical allosteric or competitive inhibition of the 5-LOX active site in the traditional sense. Instead, the mechanism is more nuanced, involving substrate diversion and functional antagonism.

Substrate Shunting: A Switch in 5-LOX Product Profile

The primary mechanism of leukotriene suppression is a "switching-over of substrate utilization" by the 5-LOX enzyme.[10]

When cells like human polymorphonuclear leukocytes (PMNs) are stimulated in the presence of 15(S)-HETE, the 5-LOX enzyme, instead of exclusively metabolizing endogenous arachidonic acid to LTA4, also acts upon the available 15(S)-HETE. This results in the formation of a double-oxygenation product, (5S,15S)-dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid (5,15-diHETE).[10]

Causality: This shunting mechanism effectively diverts 5-LOX catalytic activity away from the production of LTA4. As LTA4 is the mandatory precursor for all leukotrienes, its diminished synthesis leads to a direct and measurable reduction in both LTB4 and cys-LTs.[10] This explains why 15(S)-HETE suppresses the formation of 5-HETE and LTB4 from exogenous arachidonic acid without being a "genuine" 5-lipoxygenase inhibitor.[10] 15(S)-HETrE is reported to inhibit 5-LOX in human PMNLs with an IC50 value of 4.6 μM.[7]

Suppression_Mechanism cluster_normal Normal 5-LOX Activity cluster_suppressed Suppression by 15(S)-HETE / HETrE AA_norm Arachidonic Acid Five_LOX_norm 5-LOX AA_norm->Five_LOX_norm LTA4_norm LTA4 Five_LOX_norm->LTA4_norm LTs_norm Leukotrienes (LTB4, cys-LTs) LTA4_norm->LTs_norm LTs_supp Suppressed Leukotrienes AA_supp Arachidonic Acid Five_LOX_supp 5-LOX AA_supp->Five_LOX_supp Less Substrate HETE 15(S)-HETE (or 15(S)-HETrE) HETE->Five_LOX_supp Alternative Substrate LTA4_supp Reduced LTA4 Five_LOX_supp->LTA4_supp diHETE 5,15-diHETE Five_LOX_supp->diHETE LTA4_supp->LTs_supp

Figure 2. Mechanism of Leukotriene Suppression via Substrate Shunting.
Downstream Functional Antagonism

Beyond inhibiting their synthesis, 15-LOX products can also directly interfere with the biological actions of leukotrienes. Specifically, 15(S)-HETE has been shown to be a selective and specific inhibitor of LTB4-induced chemotaxis of human neutrophils.[12][13]

This effect is highly specific; 15(S)-HETE does not inhibit neutrophil migration in response to other chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (FMLP) or complement component C5a.[12] This suggests a mechanism that may involve interference with the LTB4 receptor (BLT1) signaling cascade rather than a general disruption of the cell's migratory machinery. This dual action—suppressing production and blocking action—makes 15-LOX metabolites potent regulators of LTB4-mediated inflammation.[12]

Experimental Protocols for Investigating 15(S)-HETrE Activity

To validate and quantify the leukotriene-suppressive activity of 15(S)-HETrE or related compounds, a series of robust and reproducible assays are required. The following protocols are designed as self-validating systems, incorporating necessary controls and providing a clear rationale for each step.

Protocol 1: Leukotriene Suppression in Human Polymorphonuclear Leukocytes (PMNs)

Expertise & Experience: This cell-based assay is the gold standard for studying leukotriene synthesis in a physiologically relevant context. PMNs (neutrophils) are a primary source of leukotrienes in the innate immune response and endogenously express the complete 5-LOX enzymatic machinery.[10] The use of a calcium ionophore (A23187) provides a strong, reproducible stimulus that bypasses receptor-mediated signaling, directly activating cPLA2 and 5-LOX via an influx of extracellular calcium. This ensures that any observed inhibition is due to direct interference with the biosynthetic pathway rather than upstream receptor antagonism.

Methodology:

  • PMN Isolation:

    • Isolate PMNs from fresh human venous blood (anticoagulated with heparin) from healthy donors via density gradient centrifugation (e.g., using Polymorphprep™).

    • Perform hypotonic lysis to remove contaminating red blood cells.

    • Resuspend the purified PMNs (>95% purity confirmed by microscopy) in a buffered salt solution (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a final concentration of 10 x 10⁶ cells/mL.

  • Pre-incubation with Inhibitor:

    • Aliquot 1 mL of the PMN suspension into microcentrifuge tubes.

    • Add 15(S)-HETrE (or the test compound) from a concentrated stock solution (e.g., in ethanol) to achieve final concentrations ranging from 0.1 µM to 30 µM. Include a vehicle control (ethanol alone).

    • Trustworthiness: The final concentration of the organic solvent should be kept low (<0.1%) and consistent across all samples to avoid non-specific effects on cell viability or enzyme activity.

    • Pre-incubate the cells for 10 minutes at 37°C to allow for compound uptake.

  • Cellular Activation:

    • Initiate leukotriene synthesis by adding calcium ionophore A23187 to a final concentration of 5 µM.

    • Incubate for 15 minutes at 37°C.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 1 volume of ice-cold methanol containing an internal standard (e.g., Prostaglandin B2, PGB2) and placing the tubes on ice. The methanol precipitates proteins and halts enzymatic activity.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube for solid-phase extraction (SPE).

  • Lipid Extraction (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the eicosanoids with methyl formate or ethyl acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Analysis:

    • Reconstitute the dried extract in a small volume of mobile phase (e.g., 100 µL of methanol/water) for analysis by LC-MS/MS (See Protocol 2).

Protocol 2: Eicosanoid Profiling by LC-MS/MS

Expertise & Experience: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this application. Its high sensitivity and specificity allow for the simultaneous quantification of multiple eicosanoids (LTB4, 5-HETE, 5,15-diHETE, etc.) from a single sample. The use of multiple reaction monitoring (MRM) ensures that each analyte is identified and quantified with high confidence, based on its specific precursor-to-product ion transition and retention time.

Methodology:

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) suitable for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

    • Gradient: Develop a gradient that effectively separates the analytes of interest. A typical gradient might run from 30% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode, as eicosanoids readily form [M-H]⁻ ions.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Establish and optimize the specific precursor ion → product ion transitions for each analyte and the internal standard. Examples are provided in the table below.

    • Trustworthiness: Authentic chemical standards for each analyte must be used to determine retention times and optimize MRM transitions, ensuring accurate identification.

  • Quantification and Data Analysis:

    • Generate a standard curve for each analyte using authentic standards across a range of concentrations.

    • Calculate the peak area ratio of each analyte to the internal standard (PGB2).

    • Quantify the concentration of each eicosanoid in the samples by interpolating from the respective standard curve.

    • Calculate the IC50 value for the inhibition of LTB4 and 5-HETE formation by 15(S)-HETrE using non-linear regression analysis.

Data Presentation and Visualization

Table 1: Representative MRM Transitions and IC50 Data

Summarizing quantitative data in a structured table is essential for clear communication and comparison.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Typical IC50 of 15(S)-HETrE (µM)Reference
LTB4335.2195.1~2.5 - 5.0[8]
5-HETE319.2115.1~3.0 - 6.0[8]
5,15-diHETE335.2167.1N/A (Product of Inhibition)[10]
PGB2 (IS)333.2271.1N/A

Note: IC50 values are approximate and can vary based on cell type and experimental conditions.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cellular Assay cluster_extraction Sample Processing cluster_analysis Analysis Blood Human Blood Isolate Isolate PMNs Blood->Isolate Preincubate Pre-incubate with 15(S)-HETrE Isolate->Preincubate Stimulate Stimulate with A23187 Preincubate->Stimulate Terminate Terminate Reaction (Cold Methanol + IS) Stimulate->Terminate Centrifuge Centrifuge Terminate->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Dry Evaporate to Dryness SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Quantify Quantify Analytes LCMS->Quantify IC50 Calculate IC50 Quantify->IC50

Figure 3. Workflow for Assessing 15(S)-HETrE Activity.

Therapeutic Implications and Future Directions

The ability of 15-LOX products like 15(S)-HETrE and 15(S)-HETE to suppress the synthesis and action of pro-inflammatory leukotrienes highlights a natural, endogenous mechanism for controlling inflammation. This presents a compelling opportunity for therapeutic intervention.

  • Drug Development: Instead of directly inhibiting 5-LOX, which can have unintended consequences, developing stable mimetics of 15(S)-HETrE could offer a more nuanced approach to downregulating the leukotriene pathway. Such compounds could "hijack" the 5-LOX enzyme to produce inert or even pro-resolving mediators, rather than simply blocking it.

  • Nutritional Science: The substrate for 15(S)-HETrE is DGLA, an omega-6 fatty acid. Understanding how dietary manipulation of precursor fatty acids influences the balance between the 5-LOX and 15-LOX pathways could lead to novel nutritional strategies for managing chronic inflammatory conditions.

  • Future Research: Further investigation is needed to fully elucidate the receptor-mediated effects of 15(S)-HETrE and its metabolites, such as 5,15-diHETE. Exploring the activity of these lipids in complex in vivo models of inflammatory diseases will be crucial for validating their therapeutic potential.

By providing both the mechanistic framework and the practical methodologies to study these interactions, we hope this guide empowers researchers to further unravel the complexities of the eicosanoid network and to pioneer new therapies for inflammatory diseases.

References

  • Haeggström, J. Z., & Funk, C. D. (2011). Leukotriene biosynthetic enzymes as therapeutic targets. Journal of Clinical Investigation, 121(8), 2691-2701. [Link]

  • Murphy, R. C., & Gijón, M. A. (2007). Biosynthesis and metabolism of leukotrienes. Biochemical Journal, 405(3), 379-395. [Link]

  • Gerstmeier, J., et al. (2016). Development of smart cell-free and cell-based assay systems for investigation of leukotriene C4 synthase activity and evaluation of inhibitors. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(11), 1725-1734. [Link]

  • Ford-Hutchinson, A. W. (1991). Regulation of leukotriene biosynthesis. Prostaglandins, Leukotrienes and Essential Fatty Acids, 44(3), 129-132. [Link]

  • Petrich, K., et al. (1996). The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: structure-activity relationship and mechanism of action. Biochemical Journal, 314(Pt 3), 911-916. [Link]

  • Wikipedia contributors. (2023). Leukotriene. Wikipedia. [Link]

  • Rådmark, O., et al. (2023). Structures of Leukotriene Biosynthetic Enzymes and Development of New Therapeutics. International Journal of Molecular Sciences, 24(2), 1735. [Link]

  • Wikipedia contributors. (2023). 15-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]

  • Snyder, N. W., et al. (2015). 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways. Journal of Biological Chemistry, 290(35), 21549-21559. [Link]

  • Cook, J. A., et al. (1991). Ability of 15-hydroxyeicosatrienoic acid (15-OH-20:3) to modulate macrophage arachidonic acid metabolism. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1081(3), 321-330. [Link]

  • Takata, S., et al. (1994). 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium. The American Journal of Pathology, 145(3), 541-549. [Link]

  • Reactome. (n.d.). Synthesis of 15-eicosatetraenoic acid derivatives. Reactome Pathway Database. [Link]

  • Nickson, C. (2020). Leukotriene Receptor Antagonists. Life in the Fastlane. [Link]

  • De Boer, J., et al. (1988). 15-Hydroxyeicosatetraenoic acid (15-HETE) specifically inhibits LTB4-induced chemotaxis of human neutrophils. Skin Pharmacology, 1(2), 93-99. [Link]

  • Fogh, K., et al. (1989). 15-hydroxyeicosatetraenoic acid (15-HETE) specifically inhibits the LTB4-induced skin response. Skin Pharmacology, 2(4), 222-227. [Link]

Sources

Exploratory

impact of 15(S)-HETrE on polymorphonuclear leukocyte function

An In-Depth Technical Guide on the Impact of 15(S)-HETrE on Polymorphonuclear Leukocyte Function Executive Summary The modulation of polymorphonuclear leukocyte (PMN, or neutrophil) function is a critical target in manag...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Impact of 15(S)-HETrE on Polymorphonuclear Leukocyte Function

Executive Summary

The modulation of polymorphonuclear leukocyte (PMN, or neutrophil) function is a critical target in managing acute and chronic inflammatory diseases. Among the endogenous lipid mediators that regulate PMN activity, 15(S)-HETrE (15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid) has emerged as a potent anti-inflammatory oxylipin. Derived from the 15-lipoxygenase (15-LOX) metabolism of dihomo-γ-linolenic acid (DGLA), 15(S)-HETrE acts as a critical negative feedback regulator of the 5-lipoxygenase (5-LOX) pathway.

By suppressing the generation of pro-inflammatory leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE), 15(S)-HETrE shifts the lipidomic profile of neutrophils from a pro-inflammatory to a pro-resolving state. This whitepaper provides researchers and drug development professionals with a comprehensive mechanistic analysis, quantitative data summaries, and self-validating experimental protocols for investigating 15(S)-HETrE in PMN models.

Mechanistic Basis: 15(S)-HETrE and the 5-LOX Axis

The DGLA-to-15(S)-HETrE Biosynthetic Pathway

In human neutrophils, dietary supplementation with γ-linolenic acid (GLA) leads to its rapid elongation into DGLA, which accumulates in the cellular phospholipid pool [1]. Upon cellular activation by stimuli such as the calcium ionophore A23187, DGLA is mobilized alongside arachidonic acid (AA). While AA is preferentially shunted toward the 5-LOX pathway to form LTB4, DGLA is metabolized by 15-LOX into 15(S)-HETrE[2].

Mechanism of 5-LOX Inhibition

The primary immunomodulatory impact of 15(S)-HETrE on PMNs is the profound inhibition of 5-LOX. The IC50 for 15(S)-HETrE-mediated inhibition of LTB4 in A23187-stimulated human neutrophils is approximately 4.6 to 5.0 µM[3].

Crucially, the causality of this inhibition is not merely competitive receptor antagonism. Mechanistic studies demonstrate that 15-hydroxypolyenoic fatty acids suppress the 5-lipoxygenation of arachidonic acid by inducing a "switching-over" of substrate utilization [4]. The 15(S)-HETrE alters the hydroperoxide tone of the cell, effectively outcompeting AA at the 5-LOX catalytic site without acting as a classical dead-end inhibitor.

Pathway GLA Gamma-Linolenic Acid (GLA) DGLA Dihomo-gamma-linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Delta-5-Desaturase (Limited) LOX15 15-Lipoxygenase (15-LOX) DGLA->LOX15 LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 HETrE 15(S)-HETrE LOX15->HETrE LTB4 Leukotriene B4 (LTB4) LOX5->LTB4 Pro-inflammatory HETrE->LOX5 Substrate Switching / Inhibition

15(S)-HETrE Metabolic Pathway and 5-LOX Inhibitory Cross-Talk in PMNs

Quantitative Data Presentation

To contextualize the pharmacological potency of 15(S)-HETrE, the following table summarizes key kinetic and metabolic parameters derived from primary human leukocyte models.

ParameterValue / ObservationBiological Significance
IC50 for 5-LOX (Human PMNs) ~4.6 - 5.0 µMDemonstrates potent, dose-dependent suppression of LTB4 in A23187-stimulated neutrophils[1][3].
IC50 for 5-LOX (Mononuclear Cells) ~0.5 µMIndicates heightened sensitivity of mononuclear leukocyte 5-LOX to 15(S)-HETrE compared to DGLA itself[5].
15-HETrE / 13-HODE Ratio (PMNs) 0.014 ± 0.0008Highlights baseline differential utilization of DGLA vs. Linoleic Acid in unstimulated neutrophils[6].
LTB4 Production Post-Treatment >60% ReductionValidates the anti-inflammatory efficacy of redirecting lipid metabolism away from AA[1].

Experimental Protocols: Investigating 15(S)-HETrE in PMNs

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the methodology for assessing 15(S)-HETrE's impact on PMN function.

Rationale & Causality
  • Ionophore A23187: Used to bypass receptor-mediated signaling, directly increasing intracellular calcium to maximally activate cytosolic phospholipase A2 (cPLA2) and 5-LOX.

  • Internal Standards (e.g., PGB2 or deuterated LTB4-d4): Added immediately during lipid extraction to account for analyte loss during solid-phase extraction (SPE), ensuring absolute quantification accuracy.

Step-by-Step Methodology

Phase 1: PMN Isolation

  • Draw human peripheral blood into EDTA or heparinized tubes.

  • Layer whole blood over a double-gradient of Histopaque-1077 and Histopaque-1119.

  • Centrifuge at 700 × g for 30 minutes at room temperature (no brake).

  • Carefully aspirate the PMN layer (found at the 1077/1119 interface).

  • Wash PMNs twice in Ca2+/Mg2+-free Hank's Balanced Salt Solution (HBSS) to prevent premature activation. Resuspend at 5×106 cells/mL in HBSS containing 1.2 mM Ca2+ and 0.8 mM Mg2+.

Phase 2: Pre-Incubation and Stimulation

  • Aliquot 1 mL of the PMN suspension into siliconized microcentrifuge tubes (prevents lipid adherence to tube walls).

  • Pre-incubate cells with 15(S)-HETrE (0.1 µM to 10 µM final concentration) or vehicle (DMSO <0.1%) for 10 minutes at 37°C.

  • Stimulate cells by adding Calcium Ionophore A23187 (final concentration 5 µM).

  • Incubate for exactly 5 minutes at 37°C.

  • Terminate the reaction by adding 1 volume of ice-cold methanol containing 50 ng of LTB4-d4 (Internal Standard).

Phase 3: Lipid Extraction and LC-MS/MS

  • Centrifuge the methanol-quenched samples at 10,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Dilute the supernatant with acidified water (pH 3.5) to achieve a final methanol concentration of <15%.

  • Load onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.

  • Wash with mass-spectrometry grade water and hexane; elute lipids with methyl formate.

  • Evaporate under a gentle stream of nitrogen gas and reconstitute in the LC mobile phase (e.g., Methanol/Water/Acetic Acid).

  • Quantify LTB4, 5-HETE, and 15(S)-HETrE via reverse-phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM).

Workflow Step1 1. PMN Isolation (Density Gradient Centrifugation) Step2 2. Pre-incubation (15(S)-HETrE Dose-Response) Step1->Step2 Step3 3. Stimulation (Calcium Ionophore A23187) Step2->Step3 Step4 4. Lipid Extraction (C18 Solid Phase Extraction) Step3->Step4 Step5 5. LC-MS/MS Quantification (LTB4 & 5-HETE Suppression) Step4->Step5

Experimental Workflow for Profiling 15(S)-HETrE Impact on PMN Function

References

  • Metabolism of gammalinolenic acid in human neutrophils. PubMed - NIH. Available at:[Link]

  • Effect of dihomogammalinolenic acid and its 15-lipoxygenase metabolite on eicosanoid metabolism by human mononuclear leukocytes in vitro. PubMed - NIH. Available at:[Link]

  • Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils. PMC - NIH. Available at:[Link]

  • The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: structure-activity relationship and mechanism of action. PubMed - NIH. Available at:[Link]

  • Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. PMC - NIH. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

High-Resolution In Vitro Assay Protocol for 5-Lipoxygenase (5-LOX) Inhibition by 15(S)-HETrE

Scientific Paradigm: 15(S)-HETrE as a 5-LOX Modulator The 5-lipoxygenase (5-LOX) pathway is a critical enzymatic cascade responsible for the conversion of arachidonic acid (AA) into pro-inflammatory leukotrienes, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Paradigm: 15(S)-HETrE as a 5-LOX Modulator

The 5-lipoxygenase (5-LOX) pathway is a critical enzymatic cascade responsible for the conversion of arachidonic acid (AA) into pro-inflammatory leukotrienes, such as LTB4. Modulating this pathway is a primary objective in developing therapeutics for inflammatory and respiratory diseases.

15(S)-HETrE (15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid) is a bioactive lipid metabolite generated when 15-lipoxygenase (15-LOX) acts upon dihomo-γ-linolenic acid (DGLA). Mechanistic studies have established 15(S)-HETrE as a potent, naturally occurring inhibitor of 5-LOX. In human polymorphonuclear leukocytes (PMNLs), 15(S)-HETrE inhibits 5-LOX with an IC₅₀ value of approximately 4.6 µM[1],[2]. Rather than acting solely as a direct competitive antagonist, 15-hydroxylated polyunsaturated fatty acids often suppress 5-lipoxygenation by shifting the enzyme's substrate utilization and altering the cellular hydroperoxide tone [3].

Pathway DGLA DGLA (Substrate) LOX15 15-LOX (Enzyme) DGLA->LOX15 HETRE 15(S)-HETrE (Metabolite/Inhibitor) LOX15->HETRE LOX5 5-LOX + FLAP (Enzyme Complex) HETRE->LOX5 Inhibits 5-LOX (IC50: 4.6 µM) AA Arachidonic Acid (Substrate) AA->LOX5 LTB4 LTB4 & 5-HETE (Pro-inflammatory) LOX5->LTB4

Caption: Mechanistic pathway of 5-LOX inhibition by the DGLA-derived metabolite 15(S)-HETrE.

Experimental Architecture & Causality

To accurately measure the inhibitory potency of 15(S)-HETrE, this protocol utilizes intact human PMNLs rather than cell-free recombinant 5-LOX.

  • Causality of Cell Choice: 5-LOX activation in vivo requires calcium-dependent translocation to the nuclear envelope, where it docks with the 5-lipoxygenase-activating protein (FLAP). Intact PMNLs preserve this native spatial architecture, ensuring that the assay reflects true physiological inhibition rather than artificial cell-free kinetics.

  • Causality of Stimulation: The calcium ionophore A23187 is used to artificially flood the cell with Ca²⁺, synchronizing the membrane translocation of 5-LOX. Exogenous Arachidonic Acid (AA) is co-administered to saturate the enzyme, ensuring that substrate availability is not the rate-limiting step.

  • Self-Validating System: The assay incorporates Zileuton as a positive control (a clinically approved 5-LOX inhibitor) and uses Deuterated LTB4 (d4-LTB4) as an internal standard to normalize extraction efficiency during LC-MS/MS analysis.

Table 1: Quantitative Benchmarks & Expected Inhibition Profiles
CompoundTargetCell TypeExpected IC₅₀ (µM)Mechanistic Role
15(S)-HETrE 5-LOXHuman PMNLs~4.6Test Inhibitor[1]
15(S)-HpETE 5-LOXRBL Cells~0.23High-potency comparator[2]
Zileuton 5-LOXHuman PMNLs0.5 - 1.0Positive Control

Materials and Reagents

Table 2: Reagent Preparation and Experimental Purpose
ReagentWorking ConcentrationExperimental Purpose
Human PMNLs 5 × 10⁶ cells/mLNative physiological source of 5-LOX and FLAP.
15(S)-HETrE 0.1 µM to 50 µMTarget inhibitor; prepared in ethanol/DMSO[2].
A23187 (Ionophore) 2.5 µMTriggers Ca²⁺ influx for 5-LOX membrane translocation.
Arachidonic Acid (AA) 10 µMExogenous substrate to drive LTB4/5-HETE synthesis.
Ice-Cold Methanol 1 Volume (1:1)Instantly denatures proteins to terminate the reaction.
d4-LTB4 (Internal Std) 10 ng/mLAccounts for lipid loss during extraction for LC-MS/MS.

Step-by-Step Assay Protocol

Phase 1: Cell Preparation and Equilibration
  • Isolate PMNLs: Isolate human PMNLs from freshly drawn venous blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation.

  • Resuspend: Wash the pellet and resuspend the PMNLs at a density of 5 × 10⁶ cells/mL in strictly Ca²⁺/Mg²⁺-free Phosphate-Buffered Saline (PBS) containing 1 mg/mL glucose.

  • Equilibrate: Aliquot 1 mL of the cell suspension into microcentrifuge tubes. Pre-warm the cells in a water bath at 37°C for 5 minutes. Rationale: Pre-warming ensures cellular metabolism is active and standardizes the thermodynamic state of the lipid bilayer prior to compound partitioning.

Phase 2: Inhibitor Pre-Incubation
  • Add Calcium: Add CaCl₂ to a final concentration of 2 mM to prime the cells for ionophore stimulation.

  • Dose 15(S)-HETrE: Add 15(S)-HETrE (0.1, 1.0, 5.0, 10.0, and 50.0 µM). For the vehicle control, add an equivalent volume of DMSO (final concentration ≤0.1%). For the positive control, add Zileuton (1 µM).

  • Incubate: Incubate at 37°C for exactly 5 minutes. Rationale: A 5-minute window allows 15(S)-HETrE to partition into the cellular membrane and interact with the 5-LOX/FLAP complex without undergoing extensive degradation by cellular β-oxidation.

Phase 3: Synchronized Activation
  • Stimulate: Simultaneously add A23187 (2.5 µM final) and Arachidonic Acid (10 µM final) to the tubes.

  • React: Incubate at 37°C for exactly 10 minutes. Rationale: 10 minutes is the optimal kinetic window where LTB4 and 5-HETE accumulation peaks before secondary metabolism (e.g., ω-oxidation to 20-OH-LTB4) skews the data.

Phase 4: Termination and Extraction
  • Terminate: Immediately halt the reaction by adding 1 mL of ice-cold methanol containing 10 ng/mL of d4-LTB4 (Internal Standard). Rationale: Cold methanol instantly precipitates the 5-LOX enzyme, locking the lipid profile in time, while the internal standard guarantees that any subsequent extraction losses are mathematically corrected.

  • Centrifuge: Vortex vigorously and centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extract: Transfer the supernatant to a clean vial, dilute with acidified water (pH 3.5), and perform Solid-Phase Extraction (SPE) using C18 cartridges to concentrate the lipid mediators.

Phase 5: LC-MS/MS Quantification
  • Analyze: Inject the eluate into an LC-MS/MS system operating in negative electrospray ionization (ESI-) multiple reaction monitoring (MRM) mode.

  • Monitor Transitions:

    • LTB4: m/z 335.2 → 195.1

    • d4-LTB4: m/z 339.2 → 197.1

    • 5-HETE: m/z 319.2 → 115.1

Workflow Step1 1. Cell Prep Human PMNLs Step2 2. Inhibition 15(S)-HETrE (5 min) Step1->Step2 Step3 3. Activation A23187 + AA (10 min) Step2->Step3 Step4 4. Termination Cold MeOH + d4-LTB4 Step3->Step4 Step5 5. Detection LC-MS/MS Analysis Step4->Step5

Caption: Step-by-step in vitro workflow for quantifying 5-LOX inhibition in human PMNLs.

Data Analysis & Assay Validation

To ensure the assay is self-validating, analyze the data using the following criteria:

  • Internal Standard Recovery: d4-LTB4 recovery must be >70%. If lower, SPE cartridge conditioning or elution steps have failed.

  • Positive Control Validation: The Zileuton control well must demonstrate >80% inhibition of LTB4 compared to the vehicle control. If it does not, the PMNLs may be unresponsive, or the A23187 stock has degraded.

  • IC₅₀ Calculation: Plot the normalized LTB4 peak area against the log concentration of 15(S)-HETrE. Fit the data using a non-linear regression (sigmoidal dose-response) to derive the IC₅₀. A successful assay should yield an IC₅₀ for 15(S)-HETrE approximating 4.6 µM[2].

References

  • Title: Structural requirements for the inhibition of 5-lipoxygenase by 15-hydroxyeicosa-5,8,11,13-tetraenoic acid analogues (Haviv et al., 1987) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product... (Petrich et al., 1996) Source: Biochemical Journal / PubMed Central URL: [Link]

Sources

Application

15(S)-HETrE solid phase extraction (SPE) from cell culture media

Application Note: High-Efficiency Solid Phase Extraction (SPE) of 15(S)-HETrE from Cell Culture Media Target Audience: Researchers, analytical scientists, and drug development professionals specializing in lipidomics, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Solid Phase Extraction (SPE) of 15(S)-HETrE from Cell Culture Media

Target Audience: Researchers, analytical scientists, and drug development professionals specializing in lipidomics, inflammation resolution, and eicosanoid profiling.

Introduction & Biological Context

15(S)-HETrE (15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid) is a highly potent, bioactive lipid mediator generated via the 15-lipoxygenation of dihomo-γ-linolenic acid (DGLA)[1],[2]. In physiological models, it acts as a critical endogenous inhibitor of 5-lipoxygenase (5-LOX) in human polymorphonuclear leukocytes (PMNLs), exhibiting an IC50 of approximately 4.6 µM[1],[2]. By suppressing 5-LOX, 15(S)-HETrE limits the biosynthesis of pro-inflammatory leukotrienes, making it a primary target of interest in inflammation resolution research.

Accurate quantification of 15(S)-HETrE from in vitro cell culture models requires rigorous sample preparation. Cell culture media is a complex matrix containing high concentrations of salts, proteins (if supplemented with fetal bovine serum), and neutral lipids that can cause severe ion suppression during LC-MS/MS analysis. Solid Phase Extraction (SPE) serves as the gold standard to isolate, concentrate, and purify these picogram-to-nanogram level lipid mediators[3],[4].

Pathway DGLA DGLA (Dihomo-γ-linolenic acid) LOX15 15-Lipoxygenase (15-LOX) DGLA->LOX15 HETrE 15(S)-HETrE (Bioactive Lipid) LOX15->HETrE LOX5 5-Lipoxygenase (5-LOX) HETrE->LOX5 Inhibits Inflammation Leukotriene Synthesis (Inflammation) LOX5->Inflammation Promotes

Biosynthesis of 15(S)-HETrE from DGLA and its inhibitory action on 5-LOX-mediated inflammation.

Mechanistic Principles of Extraction (E-E-A-T)

A robust SPE protocol is a self-validating system built on the precise manipulation of the analyte's physicochemical properties. The following principles dictate the causality behind our experimental choices:

  • Sorbent Selection: While traditional liquid-liquid extraction (LLE) is prone to emulsion formation and poor selectivity, SPE utilizing polymeric reversed-phase sorbents (e.g., Oasis HLB) or silica-based C18 cartridges provides superior recovery[5],[6]. Polymeric sorbents are highly recommended as they resist drying out and offer a dual hydrophilic-lipophilic balance, preventing analyte breakthrough[5].

  • pH-Driven Retention (Causality): 15(S)-HETrE possesses a terminal carboxylic acid moiety with a predicted pKa of ~4.77[7]. In physiological cell culture media (pH ~7.4), this group is deprotonated, rendering the molecule highly polar and poorly retained on non-polar sorbents. By acidifying the sample to pH 3.5, the carboxylate group is fully protonated[3],[8]. This neutralizes the charge, drastically increasing the molecule's hydrophobicity and ensuring quantitative binding to the SPE bed.

  • Selective Washing and Elution: The wash steps sequentially strip away matrix interferences. A 5% aqueous methanol wash removes salts and polar media components[5]. A subsequent hexane wash selectively eliminates highly non-polar neutral lipids (e.g., triglycerides) without disrupting the retained eicosanoids[3],[8]. Finally, elution with a moderately polar organic solvent, such as methyl formate or ethyl acetate, efficiently disrupts the hydrophobic interactions, recovering the 15(S)-HETrE while leaving highly polar contaminants behind[3],[8].

Table 1: Physicochemical Properties of 15(S)-HETrE

Property Value
Chemical Name 15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid
CAS Number 92693-02-2[2]
Molecular Formula C₂₀H₃₄O₃[2]
Molecular Weight 322.5 g/mol [2]
Predicted pKa ~4.77[7]

| Solubility | Ethanol, DMSO, DMF (>1 mg/mL)[2] |

Step-by-Step SPE Protocol

Materials Required:

  • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg or 60 mg, 3 cc)[6].

  • LC-MS grade Methanol, Water, Hexane, and Methyl Formate (or Ethyl Acetate).

  • 1 M Hydrochloric acid (HCl) or 10% Formic Acid.

  • Deuterated Internal Standard (IS) (e.g., 15(S)-HETE-d8)[9].

Methodology:

  • Sample Preparation & Protein Precipitation: For cell culture media containing Fetal Bovine Serum (FBS), proteins must be removed to prevent column clogging[4]. Add 1 volume of cold methanol to the media. Vortex and incubate at -20°C for 30 minutes. Centrifuge at 3,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of a deuterated internal standard to monitor extraction efficiency and correct for downstream matrix effects[5].

  • Acidification (Critical Step): Add 1 M HCl dropwise to the supernatant until the pH reaches 3.5[3],[8]. Verify with pH test strips. This ensures the carboxylate group of 15(S)-HETrE is fully protonated for maximum retention.

  • SPE Cartridge Conditioning: Mount the SPE cartridge on a vacuum manifold. Pass 3 mL of 100% Methanol to activate the sorbent ligands. Follow with 3 mL of LC-MS grade Water to equilibrate[5],[3]. (Note: Do not allow the sorbent to dry out if using standard C18).

  • Sample Loading: Load the acidified sample onto the cartridge. Adjust the vacuum to maintain a steady, dropwise flow rate of approximately 0.5 to 1.0 mL/min[5],[8].

  • Washing:

    • Wash 1: Pass 3 mL of 5% Methanol in Water through the column to remove salts and highly polar media components[5].

    • Wash 2: Pass 3 mL of Hexane to selectively elute non-polar neutral lipids without disrupting the retained eicosanoids[3],[8].

  • Elution: Elute the target 15(S)-HETrE by passing 3 mL of Methyl Formate or Ethyl Acetate through the cartridge[3],[8]. Collect the eluate in a clean glass vial.

  • Drying and Reconstitution: Evaporate the organic eluate to complete dryness under a gentle stream of high-purity nitrogen gas[3],[8]. Reconstitute the dried extract in 50-100 µL of the initial LC-MS/MS mobile phase (e.g., 50:50 Methanol:Water)[5]. Vortex well and transfer to an autosampler vial.

SPE_Workflow Prep 1. Sample Preparation Precipitate Proteins & Add Internal Standard Acidify 2. Acidification Adjust Media to pH 3.5 (Protonation) Prep->Acidify Condition 3. Sorbent Conditioning 3 mL Methanol -> 3 mL Water Acidify->Condition Load 4. Sample Loading Load at 0.5 - 1.0 mL/min Condition->Load Wash 5. Matrix Wash 5% Methanol (Polar) -> Hexane (Non-Polar) Load->Wash Elute 6. Target Elution Elute with Methyl Formate or Ethyl Acetate Wash->Elute Dry 7. Drying & Reconstitution Evaporate under N2 & Reconstitute for LC-MS Elute->Dry

Step-by-step solid phase extraction (SPE) workflow for 15(S)-HETrE isolation.

Troubleshooting & Quality Control

To ensure the protocol is self-validating, always evaluate the recovery of the spiked internal standard.

Table 2: Troubleshooting Guide

Issue Probable Cause Corrective Action
Low Analyte Recovery Incomplete protonation Ensure sample pH is strictly adjusted to ~3.5 before loading[3].
Sorbent dried out Use polymeric sorbents (e.g., HLB) or ensure C18 bed remains wet during conditioning[5].
High Backpressure Protein clogging Perform a methanol protein precipitation step prior to SPE loading[4].

| Matrix Effects (Ion Suppression) | Phospholipid breakthrough | Ensure the hexane wash step is utilized to remove non-polar lipids[8]. |

References

  • MedChemExpress. "15(S)-HETRE | Lipoxygenase Inhibitor". 1

  • Benchchem. "Technical Support Center: Eicosanoid Extraction from Biological Samples". 5

  • Frontiers. "Concentration of milk oxylipins after heat and homogenization treatments". 6

  • The Serhan Laboratory, Harvard University. "Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Fluids". 3

  • ResearchGate. "Concentration of milk oxylipins after heat and homogenization treatments". 9

  • Arbor Assays. "Eicosanoid Sample Extraction Protocol". 8

  • Cayman Chemical. "Eicosanoid Sample Collection Preparation and Storage Advice". 4

  • Cayman Chemical. "15(S)-HETrE (CAS Number: 92693-02-2)". 2

  • ChemicalBook. "15(S)-HETRE | 13222-49-6". 7

Sources

Method

Application Note &amp; Protocol: Preparation of 15(S)-HETrE Stock Solutions

Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid (15(S)-HETrE). As a biologically active lipid mediator d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid (15(S)-HETrE). As a biologically active lipid mediator derived from the 15-lipoxygenase pathway, 15(S)-HETrE's efficacy in experimental systems is critically dependent on its integrity and accurate concentration.[1][2][3] This guide outlines validated protocols for solubilizing 15(S)-HETrE in ethanol and dimethyl sulfoxide (DMSO), offering insights into the rationale behind each step to ensure solution stability and experimental reproducibility for researchers in cellular biology and drug development.

Introduction: The Significance of 15(S)-HETrE

15(S)-HETrE is an eicosanoid, a signaling molecule derived from the enzymatic oxygenation of dihomo-γ-linolenic acid (DGLA) by 15-lipoxygenase (15-LO).[1][3] Its primary recognized activity is the inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[2][4] In human polymorphonuclear leukocytes (PMNL), 15(S)-HETrE exhibits an IC₅₀ value of 4.6 µM for 5-LO inhibition.[1][2] This positions 15(S)-HETrE as a valuable tool for investigating inflammatory pathways and as a potential lead for therapeutic development.

However, like many polyunsaturated fatty acid derivatives, 15(S)-HETrE is susceptible to degradation through oxidation, isomerization, and other chemical modifications.[5] Such degradation can lead to a loss of biological activity and the generation of confounding artifacts. Therefore, the meticulous preparation and storage of stock solutions are paramount to achieving reliable and interpretable experimental results. This protocol is designed to provide a robust framework for handling this sensitive compound.

DGLA Dihomo-γ-linolenic Acid (DGLA) HETrE 15(S)-HETrE DGLA->HETrE Metabolism LO5 5-Lipoxygenase (5-LO) HETrE->LO5  Inhibition LO15 15-Lipoxygenase (15-LO) LO15->DGLA Leukotrienes Pro-inflammatory Leukotrienes LO5->Leukotrienes Biosynthesis

Figure 1: Simplified metabolic pathway and primary mechanism of action for 15(S)-HETrE.

Material Properties and Data

A thorough understanding of the physicochemical properties of 15(S)-HETrE is essential for its proper handling.

PropertyValueSource
Formal Name 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid[1][6]
CAS Number 92693-02-2[1][4]
Molecular Formula C₂₀H₃₄O₃[1][7]
Molecular Weight 322.5 g/mol [1][7]
Purity Typically ≥98%[3][6]
Appearance Neat Oil / Solution in Ethanol[6]
UV Max (λmax) 236 nm[1][6]
Solubility Ethanol: MiscibleDMSO: MisciblePBS (pH 7.2): ~0.8 mg/mL[1][6]
Stability Oxygen and light sensitive[6]
Storage -20°C or -80°C[6][8][9]

Essential Materials and Equipment

  • 15(S)-HETrE (solid or as a pre-dissolved solution)

  • Anhydrous Ethanol (≥99.5%, molecular biology grade)

  • Anhydrous Dimethyl Sulfoxide (DMSO), (Hybri-Max™ or equivalent purity)

  • Inert gas cylinder (Argon or Nitrogen) with a fine-control regulator and tubing

  • Calibrated analytical balance (for solid compound)

  • Glass, gas-tight Hamilton syringes or positive displacement pipettes

  • Sterile, amber glass vials with PTFE (Teflon)-lined screw caps

  • Vortex mixer

  • Ice bucket

Protocol I: Preparation of Ethanol Stock Solution

Ethanol is a preferred solvent for many cell culture applications due to its lower cytotoxicity compared to DMSO at equivalent final concentrations.[10]

Rationale

The primary challenges when handling 15(S)-HETrE are preventing oxidation and ensuring complete solubilization. Using high-purity, anhydrous ethanol minimizes the presence of water and reactive contaminants. The use of an inert gas displaces oxygen from the vial headspace, significantly slowing oxidative degradation.[11] Storing aliquots at -80°C further preserves the compound's integrity by reducing molecular motion and the rate of chemical reactions.[8][9]

Step-by-Step Procedure
  • Preparation of Neat Compound: If your 15(S)-HETrE is supplied in a solvent (e.g., 100 µg/mL in ethanol), the solvent must first be removed. Place the vial in an ice bucket and evaporate the ethanol under a gentle stream of dry argon or nitrogen gas.[6] Proceed immediately to the next step once the lipid forms a neat oil or film. Do not leave the neat lipid exposed to air.

  • Equilibration: Allow the vial containing the neat 15(S)-HETrE and the anhydrous ethanol to equilibrate to room temperature before opening to prevent condensation of atmospheric water.

  • Solubilization: Add the desired volume of anhydrous ethanol to the vial containing the neat 15(S)-HETrE using a gas-tight syringe. For example, to prepare a 1 mM stock solution from 100 µg of 15(S)-HETrE (MW = 322.5 g/mol ):

    • µmoles = 100 µg / 322.5 µg/µmol = 0.310 µmol

    • Volume for 1 mM (1 µmol/mL) = 0.310 µmol / 1 µmol/mL = 0.310 mL or 310 µL

  • Mixing: Cap the vial tightly and vortex for 30-60 seconds until the lipid is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary, but is often not required as 15(S)-HETrE is miscible in ethanol.[1]

  • Inert Gas Purging: Uncap the vial and gently flush the headspace with argon or nitrogen for 15-20 seconds. Immediately recap the vial tightly.

  • Storage: Store the primary stock solution at -80°C.

  • Aliquoting: For routine use, thaw the primary stock, and while keeping it on ice, create smaller, single-use aliquots in amber glass vials. Purge the headspace of each aliquot with inert gas before capping and storing at -80°C. This practice is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[9]

Protocol II: Preparation of DMSO Stock Solution

DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, making it a common choice for high-concentration stock solutions in drug discovery.[12]

Rationale

The rationale mirrors that for ethanol, with an emphasis on using high-purity, anhydrous DMSO to prevent water contamination and degradation. DMSO is hygroscopic and will readily absorb water from the air. While DMSO itself is stable, the presence of water can compromise the long-term stability of the dissolved lipid.

Step-by-Step Procedure
  • Preparation of Neat Compound: Follow step 4.2.1 to obtain the neat 15(S)-HETrE lipid.

  • Equilibration: Allow the vial of neat 15(S)-HETrE and a sealed vial of anhydrous DMSO to reach room temperature.

  • Solubilization: Using a gas-tight syringe, add the calculated volume of anhydrous DMSO to the 15(S)-HETrE. As 15(S)-HETrE is miscible in DMSO, it should dissolve readily.[1][6]

  • Mixing: Cap the vial tightly and vortex for 30-60 seconds to ensure homogeneity.

  • Inert Gas Purging: Flush the vial's headspace with argon or nitrogen for 15-20 seconds and cap tightly.

  • Storage and Aliquoting: Store the primary stock and single-use aliquots at -80°C, following the same procedure as described in steps 4.2.6 and 4.2.7.

cluster_prep Preparation cluster_storage Storage start Obtain 15(S)-HETrE (in solvent) evap Evaporate solvent under gentle N2 or Ar stream start->evap add_solvent Add anhydrous Ethanol or DMSO evap->add_solvent mix Vortex/Mix until fully dissolved add_solvent->mix purge Purge headspace with N2 or Ar gas mix->purge aliquot Create single-use aliquots in amber glass vials purge->aliquot store Store at -80°C protected from light aliquot->store

Figure 2: Standard workflow for preparing and storing 15(S)-HETrE stock solutions.

Working Solutions and Experimental Considerations

  • Dilution: When preparing working solutions for biological experiments, dilute the stock solution into an aqueous buffer or cell culture medium immediately before use.[6] Ensure the final concentration of the organic solvent (ethanol or DMSO) is minimal (typically <0.5%, and ideally <0.1%) as solvents can have physiological effects.[6][9][10]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (ethanol or DMSO) used to dilute the 15(S)-HETrE.

  • Aqueous Stability: 15(S)-HETrE has limited stability in aqueous solutions. It is strongly recommended not to store aqueous solutions for more than one day.[6]

Troubleshooting

IssuePossible CauseRecommended Solution
Compound won't dissolve Insufficient mixing; solvent has absorbed water; incorrect solvent volume.Vortex for a longer duration. Use fresh, anhydrous solvent. Recalculate and verify the required solvent volume.
Loss of biological activity Compound degradation due to oxidation, light exposure, or repeated freeze-thaw cycles.Prepare a fresh stock solution from new starting material. Ensure proper inert gas purging and create single-use aliquots.
Precipitate forms in working solution Exceeded aqueous solubility limit (~0.8 mg/mL in PBS).Prepare a more dilute working solution. Ensure the stock solution is fully dissolved before dilution. Perform dilutions in a stepwise manner.[9]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5283145, 15S-HETrE. Retrieved from [Link]

  • Wikipedia. (2023). 15-Hydroxyeicosatetraenoic acid. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). 15(S)-HETrE. Retrieved from [Link]

  • ResearchGate. (2019). 15(S)-HETE plays a regulatory role in the immune inflammatory responses. Retrieved from [Link]

  • The Journal of Immunology. (2019). 15(S)-HETE plays a regulatory role in the immune inflammatory responses. Retrieved from [Link]

  • Weller, P. F. (2016). Identifying Intracellular Sites of Eicosanoid Lipid Mediator Synthesis with EicosaCell Assays. In Eicosanoids (pp. 199-209). Humana Press, New York, NY.
  • Cold Spring Harbor Protocols. (2006). Stock Solutions. Retrieved from [Link]

  • Wang, Y., et al. (2022). Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry. Scientific Reports, 12(1), 18958.
  • Falck, J. R., et al. (2016). (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid. Pharmacology & Pharmacy, 7(4), 163-171.
  • FooDB. (2011). Showing Compound 15(S)-HETE (FDB023242). Retrieved from [Link]

  • Ortiz, C. O., et al. (2018). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Journal of Parasitology Research, 2018, 8029307.
  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

Sources

Application

Application Note: 15(S)-HETrE as a Highly Specific Biomarker for 15-Lipoxygenase (15-LOX) Activity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Design, and LC-MS/MS Quantification Protocols Executive Summary Accurate quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Design, and LC-MS/MS Quantification Protocols

Executive Summary

Accurate quantification of 15-lipoxygenase (15-LOX) activity is critical in the development of anti-inflammatory therapeutics and the study of atherosclerosis, asthma, and cellular senescence. Historically, researchers have relied on the conversion of arachidonic acid (AA) to 15-HETE to measure 15-LOX activity. However, 15-HETE is notoriously promiscuous and can be generated via auto-oxidation or cyclooxygenase-2 (COX-2) cross-talk.

This application note details a superior, high-fidelity methodology: utilizing 15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid (15(S)-HETrE) —the direct, specific metabolite of dihomo-γ-linolenic acid (DGLA)—as a definitive biomarker for 15-LOX enzymatic activity[1]. By adopting this protocol, laboratories can eliminate isobaric and enzymatic background noise, ensuring that the quantified lipid mediator is exclusively derived from 15-LOX catalysis.

Mechanistic Rationale: The Causality Behind the Biomarker

Why DGLA and 15(S)-HETrE?

15(S)-HETrE is a hydroxy-trienoic acid resulting exclusively from the 15-lipoxygenation of DGLA[2]. The strategic choice to load cells with DGLA rather than AA is rooted in strict enzymatic causality:

  • Pathway Isolation: Unlike AA, which is heavily metabolized by COX enzymes into various prostaglandins, DGLA is a poor substrate for COX-mediated generation of interfering hydroxy-fatty acids.

  • Signal-to-Noise Ratio: 15(S)-HETrE acts as a highly stable, specific readout. When a 15-LOX inhibitor is introduced, the suppression of 15(S)-HETrE directly correlates with target engagement, devoid of the auto-oxidation artifacts that plague 15-HETE assays[3].

  • Biological Relevance: 15(S)-HETrE itself possesses biological activity, acting as a competitive inhibitor of 5-LOX (IC50 ~4.6 µM in human PMNLs), making it a critical node in lipid mediator class-switching during inflammation resolution[1].

Signaling Pathway Visualization

Pathway DGLA DGLA (Specific Substrate) LOX15 15-LOX (Active Enzyme) DGLA->LOX15 Binding & Oxygenation HETRE 15(S)-HETrE (Specific Biomarker) LOX15->HETRE Catalysis Inhibitor 15-LOX Inhibitor (e.g., ML-351) Inhibitor->LOX15 Competitive Inhibition

Schematic of 15-LOX-mediated conversion of DGLA to 15(S)-HETrE.

Experimental Workflow & Protocol Design

To ensure a self-validating system, this protocol integrates a targeted inhibitor control (e.g., ML-351) and utilizes Solid-Phase Extraction (SPE) coupled with LC-MS/MS for absolute quantification.

Workflow Step1 1. Cell Culture & Loading (Macrophages + 50 µM DGLA) Step2 2. Activation & Inhibition (Ca2+ Ionophore ± Inhibitor) Step1->Step2 Step3 3. Quenching & SPE Extraction (Ice-cold MeOH + Oasis HLB) Step2->Step3 Step4 4. LC-MS/MS Analysis (Negative ESI, MRM Mode) Step3->Step4 Step5 5. Data Quantification (Biomarker Yield & IC50) Step4->Step5

Step-by-step experimental workflow for 15(S)-HETrE quantification.

Step-by-Step Methodology
Step 1: Cell Culture and DGLA Loading
  • Logic: Macrophages express high basal levels of 15-LOX. Exogenous loading of DGLA enriches the phospholipid membrane pool, priming the cells for robust biomarker generation.

  • Seed human THP-1 derived macrophages or primary human eosinophils at 1×106 cells/well in a 6-well tissue culture plate.

  • Supplement the culture media (RPMI-1640 + 10% FBS) with 50 µM DGLA[4].

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for complete lipid incorporation.

Step 2: 15-LOX Stimulation and Inhibition
  • Logic: 15-LOX is a calcium-dependent enzyme. Membrane translocation and full catalytic activation require a calcium influx[5].

  • Wash cells twice with warm PBS to remove unincorporated DGLA.

  • Inhibitor Control: Pre-treat designated control wells with a selective 15-LOX inhibitor (e.g., 10 µM ML-351) for 30 minutes.

  • Activation: Stimulate all wells (except vehicle controls) with 5 µM Calcium Ionophore (A23187) for exactly 15 minutes.

Step 3: Lipid Extraction via Solid-Phase Extraction (SPE)
  • Logic: SPE is prioritized over Liquid-Liquid Extraction (LLE) to eliminate matrix effects and maximize the recovery of polar oxylipins.

  • Quenching: Immediately halt the enzymatic reaction by adding 2 volumes of ice-cold methanol directly to the wells.

  • Internal Standard: Spike the homogenate with 10 ng of an internal standard (e.g., 15(S)-HETE-d8).

  • SPE Loading: Condition an Oasis HLB cartridge (30 mg) with 1 mL methanol followed by 1 mL water. Load the sample.

  • Washing & Elution: Wash with 1 mL of 5% methanol in water to remove salts. Elute the oxylipin fraction with 1 mL of 100% methanol.

  • Dry the eluate under a gentle stream of nitrogen gas and reconstitute in 50 µL of the initial LC mobile phase.

Step 4: LC-MS/MS Quantification
  • Logic: Electrospray ionization in negative mode (ESI-) is highly sensitive for oxylipins. Crucially, 0.02% acetic acid must be used in the aqueous mobile phase. Formic acid is strictly avoided, as it causes up to 45% signal suppression for oxylipins in ESI- mode[6].

  • Column: Inject 10 µL onto a C18 UHPLC column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) maintained at 40°C[7].

  • Mobile Phase A: LC-MS grade Water + 0.02% Acetic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v).

  • Gradient: Run a gradient from 35% B to 99% B over 15 minutes to ensure separation of isobaric interferences.

Data Presentation & Expected Outcomes

To facilitate assay validation, the following tables summarize the critical mass spectrometry parameters and the expected biological yields.

Table 1: LC-MS/MS MRM Parameters

Note: 15(S)-HETrE has a molecular weight of 322.5 g/mol . In negative ESI, it forms an [M-H]⁻ precursor ion at m/z 321.2.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
15(S)-HETrE 321.2221.115ESI (-)
15(S)-HETE-d8 (IS) 327.2226.115ESI (-)
Table 2: Expected Assay Metrics & Validation

A self-validating assay must demonstrate low basal activity, robust stimulation, and near-complete suppression by a specific inhibitor.

Experimental ConditionExpected 15(S)-HETrE Yield (ng / 106 cells)Mechanistic Interpretation
Vehicle Control (Unstimulated) < 0.5Represents basal 15-LOX activity and confirms lack of auto-oxidation.
A23187 Stimulated (Positive Control) 15.0 - 25.0Confirms robust, calcium-dependent 15-LOX activation and DGLA conversion.
A23187 + ML-351 (10 µM) < 2.0Validates that the detected signal is strictly enzymatically derived.

Conclusion

Transitioning from AA-derived 15-HETE to DGLA-derived 15(S)-HETrE represents a significant analytical upgrade for lipidomic profiling and drug discovery. By utilizing 15(S)-HETrE as the primary biomarker, researchers ensure strict enzymatic causality, eliminate COX-mediated background noise, and establish a highly reproducible, self-validating platform for evaluating 15-LOX activity and its modulators.

References

  • Title: Anti-atherogenic actions of dihomo-gamma-linolenic acid and its key metabolites Source: Cardiff University (ORCA) URL: [Link]

  • Title: Membrane-dependent Activities of Human 15-LOX-2 and Its Murine Counterpart Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Analysis of oxylipins in human plasma Source: University of Szeged / Journal of Chromatography A URL: [Link]

  • Title: Concentration of milk oxylipins after heat and homogenization treatments Source: Frontiers in Nutrition URL: [Link]

Sources

Method

Mechanistic Rationale: The Role of 15(S)-HETrE in Inflammation Resolution

Application Note: In Vivo Dosing Strategies for 15(S)-HETrE in Murine Inflammation Models As a Senior Application Scientist, I frequently observe researchers struggling with the translation of lipid mediators from in vit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Strategies for 15(S)-HETrE in Murine Inflammation Models

As a Senior Application Scientist, I frequently observe researchers struggling with the translation of lipid mediators from in vitro assays to in vivo models due to poor formulation and dosing strategies. 15(S)-HETrE (15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid) is a potent anti-inflammatory eicosanoid derived from the 15-lipoxygenase (15-LOX) metabolism of dihomo-γ-linolenic acid (DGLA)[1].

Unlike classical pro-inflammatory arachidonic acid metabolites, 15(S)-HETrE acts as a competitive inhibitor of 5-lipoxygenase (5-LOX) in polymorphonuclear leukocytes (PMNLs), demonstrating an IC50 of approximately 4.6 µM[1]. By halting 5-LOX activity, it suppresses the downstream synthesis of Leukotriene B4 (LTB4), a potent neutrophil chemoattractant. Furthermore, recent studies demonstrate that 15(S)-HETrE directly attenuates chemokine-driven macrophage migration, macropinocytosis, and oxidized LDL uptake, fundamentally reprogramming the macrophage toward a pro-resolving phenotype[2].

To effectively study these pathways in vivo, dosing strategies must account for the lipid's rapid metabolism, extreme susceptibility to oxidation, and non-specific binding properties.

Visualization of the 15(S)-HETrE Signaling Axis

Pathway DGLA DGLA (Precursor) LOX15 15-LOX (Enzyme) DGLA->LOX15 Oxidation HETrE 15(S)-HETrE (Active Metabolite) LOX15->HETrE Biosynthesis LOX5 5-LOX (Pro-inflammatory Enzyme) HETrE->LOX5 Direct Inhibition (IC50 ~4.6 µM) Macrophage Macrophage Migration & Macropinocytosis HETrE->Macrophage Attenuates Resolution Inflammation Resolution HETrE->Resolution Promotes LTB4 Leukotriene B4 (Chemoattractant) LOX5->LTB4 Synthesis LTB4->Macrophage Activation

Figure 1: Mechanistic pathway of 15(S)-HETrE biosynthesis and its anti-inflammatory action via 5-LOX inhibition.

Physicochemical Formulation & The Self-Validating System

Lipid mediators are notoriously difficult to formulate for in vivo use. 15(S)-HETrE is typically supplied as a solution in ethanol[1]. Direct systemic injection of high-concentration ethanol causes localized tissue necrosis and systemic toxicity in mice, confounding inflammatory readouts.

Causality in Formulation: To maintain the structural integrity of the trienoic double bonds, the ethanol must be evaporated under a gentle stream of high-purity nitrogen (N2) gas immediately prior to use. The lipid is then reconstituted in sterile, degassed PBS (pH 7.2). Because highly lipophilic molecules adhere tightly to standard polystyrene plastics, silanized glass vials must be used during preparation to prevent dose loss.

The Self-Validating System: A scientifically rigorous protocol must validate its own inputs and outputs. This workflow incorporates three mandatory validation pillars to ensure trustworthiness:

  • Input Validation (LC-MS/MS): An aliquot of the final PBS-reconstituted 15(S)-HETrE dose must be analyzed via LC-MS/MS to confirm the exact delivered concentration, ruling out adherence loss to labware.

  • Vehicle Control: A PBS control containing the exact residual trace ethanol (typically <0.1%) matched to the treatment group to ensure the solvent is not driving the observed phenotype.

  • Positive Control: A known anti-inflammatory agent (e.g., Dexamethasone at 1 mg/kg) to confirm the murine model's dynamic range and responsiveness.

Quantitative Dosing Strategies for Murine Models

Selecting the correct route and dose is highly model-dependent. For generalized systemic inflammation, intraperitoneal (IP) dosing is preferred. For mucosal models, such as ozone-induced pulmonary inflammation, localized delivery via oropharyngeal aspiration of 300 ng per mouse is highly effective for oxylipins[3].

Table 1: 15(S)-HETrE Dosing Parameters by Murine Model

Inflammation ModelAdministration RouteRecommended DoseVehicle FormulationDosing Timing
Acute Peritonitis (Zymosan) Intraperitoneal (IP)100 - 500 ng / mousePBS (pH 7.2), <0.1% EtOH15 min prior to Zymosan
Pulmonary Inflammation (Ozone) Oropharyngeal Aspiration300 ng / 50 µLPBS (pH 7.2), <0.1% EtOH1 hour prior to exposure
Paw Edema (Carrageenan) Intraplantar (i.pl.)10 - 50 ng / pawPBS (pH 7.2), <0.1% EtOHCo-administered w/ Carrageenan

Table 2: Self-Validating Experimental Controls & Expected Readouts

Control / TreatmentPurposeExpected Biomarker Readout (24h Post-Induction)
Vehicle Control Establish baseline disease stateMax PMN infiltration, High LTB4, High Macrophage count
Positive Control (Dex) Validate model sensitivity>80% reduction in PMNs, broad cytokine suppression
15(S)-HETrE Treatment Test target efficacySpecific reduction in LTB4, ↓ PMNs, ↓ Macrophage migration
LC-MS/MS Aliquot Validate actual administered doseConfirm 15(S)-HETrE concentration matches target dose

Detailed Experimental Protocol: Zymosan-Induced Peritonitis

This protocol evaluates the systemic anti-inflammatory and pro-resolving capacity of 15(S)-HETrE by measuring leukocyte recruitment into the peritoneal cavity.

Step 1: Lipid Preparation (Time-sensitive)

  • Aliquot the required volume of 15(S)-HETrE ethanol stock (e.g., 100 µg/mL)[1] into a silanized glass vial.

  • Evaporate the ethanol completely using a steady stream of N2 gas. Crucial: Do not use heat or vacuum centrifugation, as this induces auto-oxidation.

  • Immediately resuspend the lipid film in sterile, degassed PBS (pH 7.2) to achieve a final concentration of 2 µg/mL (for a 100 ng / 50 µL dose). Vortex vigorously for 30 seconds.

  • Validation Step: Extract a 10 µL aliquot and freeze at -80°C for subsequent LC-MS/MS verification.

Step 2: Animal Dosing

  • Utilize 8- to 10-week-old male C57BL/6J mice.

  • Administer 50 µL of the 15(S)-HETrE solution (100 ng) via intraperitoneal (IP) injection using a 29G insulin syringe.

  • Administer matched Vehicle (PBS + trace EtOH) to the control cohort.

Step 3: Inflammation Induction

  • Exactly 15 minutes post-treatment, inject 1 mg of Zymosan A (suspended in 0.5 mL sterile saline) IP into all mice.

  • Causality: The 15-minute pretreatment window allows 15(S)-HETrE to distribute, prime macrophage receptors, and inhibit 5-LOX prior to the massive arachidonic acid cascade triggered by Zymosan.

Step 4: Lavage and Analysis

  • Euthanize mice via CO2 asphyxiation at 4 hours (for peak neutrophil influx) or 24 hours (for macrophage resolution phase) post-Zymosan.

  • Inject 5 mL of ice-cold PBS containing 3 mM EDTA into the peritoneal cavity. Massage gently for 30 seconds, then aspirate the exudate.

  • Centrifuge the lavage fluid at 400 x g for 10 minutes at 4°C.

  • Analyze the cell pellet via flow cytometry (Ly6G+ for neutrophils, F4/80+ for macrophages) to quantify the attenuation of leukocyte migration[2]. Quantify LTB4 in the supernatant via ELISA to confirm in vivo 5-LOX inhibition[1].

References

  • "Docosahexaenoic Acid and Its Metabolites Protect against Ozone-induced Pulmonary Inflammation." American Journal of Respiratory Cell and Molecular Biology. 3

  • "15(S)-HETrE (CAS Number: 92693-02-2) Product Information & Biochemical Properties." Cayman Chemical.1

  • Ismail, A. (2023). "Anti-atherogenic actions of dihomo-gamma-linolenic acid and its key metabolites." Cardiff University. 2

Sources

Application

enzymatic synthesis of 15(S)-HETrE from DGLA using soybean lipoxygenase

Application Note: Scalable Enzymatic Synthesis and Purification of 15(S)-HETrE from DGLA Utilizing Soybean Lipoxygenase-1 Executive Summary Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is a 20-carbon ω-6 polyunsaturated fatty...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Enzymatic Synthesis and Purification of 15(S)-HETrE from DGLA Utilizing Soybean Lipoxygenase-1

Executive Summary

Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is a 20-carbon ω-6 polyunsaturated fatty acid (PUFA) that serves as a critical precursor to anti-inflammatory and anti-proliferative lipid mediators[1]. While cyclooxygenase (COX) pathways convert DGLA into series-1 prostaglandins (e.g., PGE1), the 15-lipoxygenase (15-LOX) pathway metabolizes it into 15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid (15(S)-HETrE)[2]. 15(S)-HETrE has garnered significant pharmacological interest due to its ability to inhibit pro-inflammatory 5-LOX and pro-thrombotic 12-LOX enzymes[3],[4].

This application note provides a self-validating, highly reproducible protocol for the in vitro synthesis of 15(S)-HETrE. By leveraging the strict regiospecificity of Soybean Lipoxygenase-1 (sLOX-1) followed by chemical reduction, researchers can bypass the scalability limitations of membrane-bound mammalian lipoxygenases[5] to produce high-purity 15(S)-HETrE for downstream drug development and mass spectrometry standards.

Mechanistic Rationale & Target Biology

The synthesis of 15(S)-HETrE relies on a two-step bio-oxidation and reduction cascade.

  • Regiospecific Bio-oxidation : Mammalian 15-LOX-2 exhibits strict regiospecificity for the ω-6 carbon of PUFAs but requires complex nanodisc integration for in vitro stability[5]. Conversely, sLOX-1 is highly soluble, commercially scalable, and mimics this exact regiospecificity, inserting molecular oxygen at carbon-15 of DGLA to form the conjugated diene hydroperoxide, 15(S)-HpETrE[6],[4].

  • Chemical Stabilization : 15(S)-HpETrE is a highly reactive intermediate prone to spontaneous degradation into epoxides or short-chain aldehydes. Immediate in situ reduction using sodium borohydride (NaBH₄) or trimethyl phosphite converts the unstable hydroperoxide into the stable hydroxylated product, 15(S)-HETrE[6],[4].

Once synthesized, 15(S)-HETrE acts as an endogenous brake on inflammation and thrombosis. It directly attenuates the synthesis of arachidonic acid-derived leukotrienes by inhibiting 5-LOX[7] and suppresses platelet aggregation via Gαs-linked receptor signaling and direct 12-LOX inhibition[4],[8].

Synthesis Workflow

Pathway DGLA DGLA (Dihomo-γ-Linolenic Acid) sLOX Soybean Lipoxygenase-1 (O2, pH 9.6, 0-5°C) DGLA->sLOX Bio-oxidation HpETrE 15(S)-HpETrE (Unstable Hydroperoxide) sLOX->HpETrE Regiospecific Oxygenation Reduction Chemical Reduction (NaBH4 or Trimethyl Phosphite) HpETrE->Reduction Immediate Processing HETrE 15(S)-HETrE (Stable Hydroxyl Metabolite) Reduction->HETrE Stabilization Target1 Inhibits 5-LOX (Reduces Leukotrienes) HETrE->Target1 Target2 Inhibits 12-LOX (Attenuates Platelet Aggregation) HETrE->Target2

Fig 1: Enzymatic synthesis workflow of 15(S)-HETrE from DGLA and its downstream biological targets.

Quantitative Data & Pharmacological Profile

To ensure rigorous quality control, the synthesized 15(S)-HETrE must align with established pharmacological and chromatographic parameters. The table below summarizes the target metrics for a successful synthesis workflow.

Parameter / TargetValue / MetricBiological/Chemical SignificanceReference
5-LOX Inhibition (IC₅₀) 4.6 µMSuppresses pro-inflammatory leukotriene production in PMNLs.[3]
12-LOX Inhibition (IC₅₀) 105 ± 55 µMAttenuates 12-HETE formation; inhibits platelet aggregation.[4]
Optimal Reaction pH 9.6 (Borate Buffer)Maximizes sLOX-1 catalytic efficiency and DGLA solubility.[6]
Target Reaction Yield ~50% (Post-Purification)Reflects typical recovery after silica/HPLC purification.[6]
HPLC Mobile Phase ACN:H₂O:Formic Acid (54.5:44.5:1)Isocratic elution provides baseline resolution of 15-oxylipins.[4]
UV-Vis Absorbance λ_max = 235 nmConfirms the presence of the conjugated diene structure.[6]

Detailed Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process UV-Vis checks are embedded to confirm enzymatic turnover before committing to the reduction step.

Reagents & Equipment
  • Substrate : Dihomo-γ-linolenic acid (DGLA), ≥98% purity.

  • Enzyme : Soybean Lipoxygenase Type 1 (sLOX-1), lyophilized powder.

  • Buffers & Solvents : 0.1 M Sodium Borate buffer (pH 9.6), Citric Acid (1 M), Methyl tert-butyl ether (MTBE) or Ethyl Acetate, HPLC-grade Acetonitrile and Water.

  • Reducing Agents : Sodium borohydride (NaBH₄) or Trimethyl phosphite.

  • Equipment : Jacketed reaction vessel with overhead stirring, O₂ gas cylinder with sparging stone, UV-Vis spectrophotometer, HPLC system with a C18 semi-prep column (e.g., 250 × 10 mm).

Step 1: Enzymatic Bio-Oxidation
  • Buffer Preparation : Prepare 500 mL of 0.1 M Sodium Borate buffer and adjust the pH to strictly 9.6. Causality: sLOX-1 requires an alkaline environment to properly ionize the DGLA carboxylate group, ensuring optimal micellar presentation to the enzyme's hydrophobic active site[6].

  • Substrate Solubilization : Dissolve DGLA (to a final concentration of 50 µM - 1 mM, depending on scale) in a minimal volume of ethanol, then add dropwise to the rapidly stirring borate buffer.

  • Temperature Control : Chill the reaction vessel to 0–5°C using an ice bath or cooling jacket. Causality: Low temperatures suppress non-enzymatic auto-oxidation and stabilize the fragile 15(S)-HpETrE intermediate[6].

  • Oxygenation : Sparge the solution with pressurized O₂ gas for 10 minutes prior to enzyme addition, and maintain a continuous, gentle O₂ overpressure throughout the reaction.

  • Enzyme Addition : Add sLOX-1 (approx. 2 equivalents or ~10,000 U/mg substrate). Stir continuously for 30–45 minutes.

  • In-Process Validation : Extract a 10 µL aliquot, dilute in ethanol, and measure absorbance at 235 nm. A sharp peak indicates the successful formation of the conjugated diene system of 15(S)-HpETrE[6].

Step 2: Chemical Reduction
  • Reducing Agent Addition : While maintaining the temperature at 0–5°C, slowly add 1.1 molar equivalents of NaBH₄ (or an excess of trimethyl phosphite) to the reaction mixture[6],[4].

    • Alternative: If over-reduction is a concern, cysteine can be used as a milder reducing agent[6].

  • Incubation : Allow the reduction to proceed for 30 minutes under continuous stirring. The reduction converts 15(S)-HpETrE to the stable alcohol 15(S)-HETrE.

Step 3: Quenching, Extraction, and HPLC Purification
  • Quenching : Carefully add 1 M Citric Acid dropwise until the pH of the reaction mixture drops to ~3.0. Causality: Acidification protonates the carboxylate group of 15(S)-HETrE, dramatically reducing its aqueous solubility and driving it into the organic extraction phase[6].

  • Liquid-Liquid Extraction : Add an equal volume of MTBE or Ethyl Acetate. Mix vigorously, allow the phases to separate, and collect the upper organic layer. Repeat the extraction twice.

  • Concentration : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under a gentle stream of nitrogen gas.

  • HPLC Purification : Resuspend the crude lipid extract in the mobile phase. Inject onto a C18 semi-prep column. Isocratically elute using Acetonitrile:Water:Formic Acid (54.5:44.5:1 v/v/v)[4]. Monitor the eluent at 235 nm.

  • Fraction Collection : Collect the peak corresponding to 15(S)-HETrE. Evaporate the solvent and store the purified lipid under argon or nitrogen at -80°C to prevent long-term degradation[6].

Critical Parameters & Troubleshooting

  • Loss of Enzyme Activity / Low Yield : If the UV-Vis check at 235 nm shows poor diene formation, verify the buffer pH. As the reaction proceeds, the release of protons can lower the pH. If the pH drops below 8.5, sLOX-1 activity plummets. Ensure the borate buffer is properly concentrated (0.1 M) to handle the buffering capacity.

  • Emulsion Formation During Extraction : Lipid-protein emulsions are common when extracting directly from the enzyme mixture. If an emulsion forms, centrifuge the biphasic mixture at 3,000 x g for 10 minutes to force phase separation.

  • Exothermic Reduction : The addition of NaBH₄ is highly exothermic and releases hydrogen gas. It must be added slowly in batches. Spikes in temperature will thermally degrade the lipid, leading to a complex mixture of unwanted isomers.

Sources

Method

Application Note: Targeted Lipidomics Workflow and Data Analysis for 15(S)-HETrE

Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Quantitative profiling of low-abundance oxylipins in biological matrices (plasma, serum, cell lysates) using UPLC-MS/M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Quantitative profiling of low-abundance oxylipins in biological matrices (plasma, serum, cell lysates) using UPLC-MS/MS.

Overview and Biological Significance

15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid, commonly known as 15(S)-HETrE , is a bioactive eicosanoid and a primary oxygenation product of dihomo-γ-linolenic acid (DGLA)[1]. While arachidonic acid (AA) metabolism typically yields pro-inflammatory mediators, the enzymatic conversion of DGLA by 15-lipoxygenase (15-LOX) produces 15(S)-HETrE, a lipid mediator recognized for its potent anti-inflammatory and anti-proliferative properties[2].

Mechanistically, 15(S)-HETrE acts as a competitive inhibitor of 5-lipoxygenase (5-LOX) in human polymorphonuclear leukocytes (PMNL) and macrophages, effectively suppressing the synthesis of pro-inflammatory leukotrienes[1][3]. Due to its low endogenous abundance, short half-life, and the presence of numerous isobaric positional isomers (e.g., 8-HETrE, 12-HETrE), quantifying 15(S)-HETrE requires a highly specific, sensitive, and artifact-free targeted lipidomics workflow[4][5].

Biosynthesis DGLA DGLA (Dihomo-γ-linolenic acid) LOX 15-LOX (15-Lipoxygenase) DGLA->LOX Oxygenation HpETrE 15(S)-HpETrE (Hydroperoxy intermediate) LOX->HpETrE HETrE 15(S)-HETrE (Bioactive Oxylipin) HpETrE->HETrE Glutathione Peroxidase (GPx)

Fig 1: Endogenous biosynthesis pathway of 15(S)-HETrE from DGLA via 15-LOX.

Experimental Design and Causality

A robust lipidomics protocol must be a self-validating system. The workflow below is engineered to address the three primary pitfalls in oxylipin analysis: ex vivo auto-oxidation, matrix-induced ion suppression, and isomeric interference.

Workflow Step1 1. Sample Preparation (Protein Precipitation & SPE) Step2 2. UPLC Separation (C18 Reversed-Phase) Step1->Step2 Reconstituted Extract Step3 3. MS/MS Detection (ESI- MRM Mode) Step2->Step3 Chromatographic Eluent Step4 4. Data Processing (Integration & Normalization) Step3->Step4 Raw MRM Data

Fig 2: Targeted lipidomics workflow for the quantification of 15(S)-HETrE.

The Causality Behind the Chemistry
  • Antioxidant Spiking: Polyunsaturated fatty acids are highly susceptible to free-radical-mediated auto-oxidation during extraction. Adding Butylated hydroxytoluene (BHT) halts ex vivo lipid peroxidation, ensuring that the measured 15(S)-HETrE reflects true biological enzymatic activity rather than sample degradation.

  • Solid-Phase Extraction (SPE): Direct protein precipitation leaves high concentrations of phospholipids in the extract. During Electrospray Ionization (ESI), these phospholipids compete with oxylipins for surface charge on the droplets, causing severe ion suppression. Polymeric reversed-phase SPE (e.g., Oasis HLB) selectively washes away salts and polar interferences, isolating the free fatty acid fraction.

  • Acidic Mobile Phase: Adding 0.1% acetic acid to the mobile phase suppresses the ionization of the carboxylic acid moiety (pKa ~4.5) during chromatography. This maintains the molecule in a neutral state, preventing peak tailing and ensuring strong retention on the hydrophobic C18 column. Despite the acidic environment, the high voltage in the negative ESI source effectively strips the proton, yielding a robust [M−H]− signal.

Step-by-Step Sample Preparation Protocol

Table 1: SPE Extraction Protocol for Biological Matrices

StepActionTechnical Rationale
1. Aliquot & Spike Transfer 100 µL of plasma/lysate to a microcentrifuge tube. Add 10 µL of antioxidant cocktail (0.2 mg/mL BHT/EDTA) and 10 µL of internal standard (15(S)-HETE-d8, 10 ng/mL).The deuterated internal standard corrects for downstream extraction losses and matrix effects, validating the quantitative accuracy.
2. Precipitation Add 400 µL of ice-cold methanol. Vortex for 30 s, then centrifuge at 14,000 × g for 10 min at 4°C.Methanol disrupts protein-lipid binding, releasing bound oxylipins while precipitating proteins that could clog the SPE frit.
3. SPE Conditioning Condition an Oasis HLB cartridge (30 mg/1 cc) with 1 mL methanol, followed by 1 mL of 0.1% formic acid in water.Activates the polymeric sorbent bed and equilibrates it to the aqueous loading conditions.
4. Sample Loading Dilute the supernatant from Step 2 with 3 mL of 0.1% formic acid in water. Load onto the conditioned SPE cartridge.Dilution reduces the methanol concentration to <15%, ensuring the oxylipins strongly partition into the stationary phase.
5. Wash Wash the cartridge with 1 mL of 5% methanol in water.Removes highly polar interferences, salts, and residual peptides.
6. Elution Elute the oxylipins with 2 mL of Methanol/Ethyl Acetate (1:1, v/v).This specific organic blend efficiently desorbs the hydrophobic oxylipins while leaving highly retained phospholipids on the column.
7. Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute in 50 µL of Methanol/Water (1:1, v/v).Concentrates the sample to meet the lower limits of quantification (LLOQ) required for mass spectrometry.

LC-MS/MS Analytical Method

Chromatographic Separation (UPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C

  • Mobile Phase A: Water containing 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) containing 0.1% acetic acid.

  • Gradient: 0–1 min (25% B), 1–8 min (linear gradient to 75% B), 8–9 min (linear gradient to 95% B), 9–11 min (hold at 95% B), 11.1–13 min (re-equilibration at 25% B)[4].

Mass Spectrometry (ESI-MRM)

Analysis is performed on a Triple Quadrupole Mass Spectrometer operating in negative Electrospray Ionization (ESI-) mode.

Mechanistic Fragmentation: The precursor ion is the deprotonated molecule [M−H]− at m/z 321.2. Upon collision-induced dissociation (CID), specific cleavage occurs at the C14-C15 bond adjacent to the hydroxyl group. This results in the neutral loss of a 100 Da hexanal fragment ( C6​H12​O ) from the methyl terminus, yielding a highly stable, carboxylate-containing product ion at m/z 221.2[4][5]. Monitoring this specific transition differentiates 15(S)-HETrE from isobaric positional isomers (e.g., 12-HETrE), which fragment differently based on their hydroxyl positions.

Table 2: Optimized MRM Transitions for 15(S)-HETrE and Reference Lipids

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
15(S)-HETrE 321.2221.2-21Primary Quantifier
15(S)-HETrE 321.2303.2-18Secondary Qualifier (Loss of H2​O )
15(S)-HETE 319.2219.2-20Endogenous Reference (AA Pathway)
15(S)-HETE-d8 327.2226.2-21Internal Standard (IS)

Data Processing and Statistical Analysis

  • Peak Integration: Import raw data files (.raw, .wiff, or .d) into quantitative analysis software (e.g., MultiQuant, Skyline, or MassHunter). Extract the chromatograms for the 321.2 → 221.2 transition. Ensure the retention time of 15(S)-HETrE aligns with the analytical standard (typically eluting slightly earlier than 15(S)-HETE due to the difference in double-bond configuration).

  • Normalization & Quantification: Calculate the Area Under the Curve (AUC) for the analyte and divide it by the AUC of the internal standard (15(S)-HETE-d8) to generate the Area Ratio. Map this ratio against a 7-point linear calibration curve (0.1 ng/mL to 100 ng/mL) generated from high-purity synthetic 15(S)-HETrE standards[4].

  • Bioinformatics & Statistics:

    • Data Transformation: Log2-transform the absolute concentrations to correct for heteroscedasticity and ensure a normal distribution.

    • Multivariate Analysis: Utilize Principal Component Analysis (PCA) for unsupervised clustering to detect outliers, followed by Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) to identify the lipidomic signature driving group separation (e.g., Control vs. DGLA-treated macrophages).

    • Univariate Analysis: Generate Volcano plots (Log2 Fold Change vs. -Log10 p-value) to visualize statistically significant up- or down-regulation of 15(S)-HETrE alongside other eicosanoids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 15(S)-HETrE Resolution

Welcome to the Technical Support Center for lipidomics and targeted metabolomics. 15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid (15(S)-HETrE) is a critical bioactive eicosanoid generated from dihomo-gamma-linolenic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipidomics and targeted metabolomics. 15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid (15(S)-HETrE) is a critical bioactive eicosanoid generated from dihomo-gamma-linolenic acid (DGLA) via the 15-lipoxygenase (15-LOX) pathway[1].

Achieving baseline chromatographic resolution of 15(S)-HETrE is notoriously challenging due to the presence of closely related structural isomers (e.g., 12-HETrE), isobaric arachidonic acid metabolites (e.g., 15-HETE), and its own enantiomer, 15(R)-HETrE[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and quantitative data to help you optimize your high-performance liquid chromatography (HPLC) and LC-MS/MS workflows.

Section 1: Core Troubleshooting & FAQs (Reversed-Phase LC-MS/MS)

Q1: My 15(S)-HETrE peak is co-eluting with 15-HETE and 12-HETrE. How do I improve resolution? A1: Co-elution of oxylipins is a classic challenge in reversed-phase liquid chromatography (RPLC). If you are currently using an Acetonitrile/Water mobile phase, switch to a Methanol/Water system. While acetonitrile provides lower backpressure, methanol offers superior "shape selectivity" for double-bond positional isomers[3]. Because 15-HETrE (three double bonds) and 15-HETE (four double bonds) differ only slightly in polarity, the protic nature of methanol interacts differently with the π -electrons of the analytes, often yielding baseline resolution where acetonitrile fails.

Q2: What is the best acidic modifier for LC-MS/MS detection of 15(S)-HETrE in negative ESI? A2: Use 0.02% Acetic Acid . Do not use Formic Acid. Eicosanoids like 15(S)-HETrE are typically detected in negative electrospray ionization (ESI-) mode[4]. Formic acid is known to cause severe signal suppression (up to 45% loss in peak area) for oxylipins in negative mode[3]. Acetic acid provides the necessary pH control to suppress the ionization of the carboxylic acid group during chromatographic separation (preventing peak tailing) while volatilizing efficiently in the MS source to allow robust deprotonation to [M−H]− .

Q3: I am experiencing severe peak tailing and retention time drift. How can I fix this? A3: Peak tailing for carboxylic acids in RPLC usually indicates secondary interactions with unendcapped silanols on the stationary phase or severe lipid carryover from previous injections.

  • Self-Validating Check: Inject a blank (e.g., 50/50 Methanol/Water) immediately after a high-concentration sample. If a ghost peak appears at the 15(S)-HETrE retention time, you have lipid carryover.

  • Mechanistic Solution: Incorporate a strong wash step in your gradient using an aprotic solvent. A mixture of 2-propanol/acetonitrile (50/50, v/v) is highly effective at stripping residual plasma phospholipids and highly lipophilic compounds from the column[3].

Section 2: Chiral Separation FAQs (Resolving 15(S) vs. 15(R))

Q4: How do I separate the 15(S) and 15(R) enantiomers of HETrE? A4: Standard C18 reversed-phase columns cannot resolve enantiomers. You must use a Chiral Stationary Phase (CSP). Normal-phase chiral HPLC (e.g., using an amylose-based Chiralpak AD-H column) is the gold standard for distinguishing enzymatic 15(S)-HETrE production from non-enzymatic racemic mixtures[2]. A typical mobile phase consists of Hexane/Isopropanol/Acetic Acid. The acetic acid is critical here to maintain the analytes in their protonated state, ensuring sharp peak shapes.

Section 3: Visual Troubleshooting Guides

Pathway DGLA DGLA (Precursor) LOX 15-LOX (Enzyme) DGLA->LOX Oxidation HETrE 15(S)-HETrE (Target Analyte) LOX->HETrE Reduction HETE 15(S)-HETE (Isobaric Interference) LOX->HETE Reduction AA Arachidonic Acid (Precursor) AA->LOX Oxidation

Figure 1: Biosynthetic pathway of 15(S)-HETrE and common isobaric interferences in LC-MS/MS.

Troubleshooting Start 15(S)-HETrE Peak Resolution Issue Coelution Co-elution with 15-HETE/12-HETrE? Start->Coelution Tailing Peak Tailing or Signal Suppression? Start->Tailing Enantiomer Need 15(S) vs 15(R) Separation? Start->Enantiomer Solvent Switch to MeOH/Water Optimize Gradient Coelution->Solvent Yes Modifier Use 0.02% Acetic Acid (Avoid Formic Acid) Tailing->Modifier Yes Chiral Use Chiral Stationary Phase (Normal Phase LC) Enantiomer->Chiral Yes

Figure 2: Decision tree for troubleshooting 15(S)-HETrE chromatographic resolution.

Section 4: Quantitative Data & Comparisons

Table 1: Mobile Phase Modifier Comparison for Oxylipin ESI(-) Detection [3]

Acidic/Buffer Modifier Concentration ESI(-) Signal Impact Peak Shape / Resolution Recommendation
Acetic Acid 0.02% +90% enhancement Sharp, symmetrical Optimal
Acetic Acid 0.05% +40% enhancement Sharp Acceptable
Formic Acid 0.02% -15% suppression Acceptable Avoid
Formic Acid 0.05% -45% suppression Acceptable Avoid

| Ammonium Acetate | 10 mM | Drastic signal loss | Poor | Do Not Use |

Table 2: Isocratic vs. Gradient Elution Profiles for 15(S)-HETrE [1],[3]

Method Type Mobile Phase Composition Flow Rate Primary Application
Isocratic 75% MeOH / 25% Water (0.1% Acetic Acid) 0.4 mL/min Rapid purification of >98% pure 15-HETrE from enzymatic assays.

| Gradient | A: ACN/Water/Acetic Acid (45/55/0.02, v/v/v)B: 2-Propanol/ACN (50/50, v/v) | 0.4 mL/min | Complex plasma lipidomics; separating isobaric interferences. |

Section 5: Standardized Experimental Protocols

Protocol A: Reversed-Phase LC-MS/MS Workflow for 15(S)-HETrE Quantification

This protocol is designed as a self-validating system for complex biological matrices.

  • Internal Standard Spiking: Spike samples with a deuterated internal standard (e.g., d8​ -5-HETE) prior to extraction. Causality: This validates extraction recovery and corrects for matrix-induced ion suppression during MS detection.

  • Solid Phase Extraction (SPE): Extract lipids using a Strata-X or similar polymeric reversed-phase SPE cartridge. Wash with 5% methanol and elute with 100% methanol followed by ethyl acetate[4]. Dry under nitrogen and reconstitute in 100 μ L of methanol.

  • Chromatographic Separation:

    • Column: Sub-2 μ m C18 UHPLC column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 150 mm).

    • Mobile Phase A: Acetonitrile/Water/Acetic Acid (45:55:0.02, v/v/v)[3].

    • Mobile Phase B: 2-Propanol/Acetonitrile (50:50, v/v).

    • Gradient: 0 min (2% B) 12 min (62% B) 12.1 min (99% B, hold for 2.4 min to wash lipids) 15 min (2% B, re-equilibrate)[3].

  • MS/MS Detection: Operate the triple quadrupole in negative ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 15-HETrE (typically m/z 321.2 221.2)[2].

Protocol B: Chiral Normal-Phase HPLC for Enantiomeric Resolution

Use this protocol to separate 15(S)-HETrE from 15(R)-HETrE.

  • Sample Preparation: Ensure the sample is completely free of water. Reconstitute the dried lipid extract in the mobile phase (Hexane/Isopropanol).

  • Chromatographic Separation:

    • Column: Amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 μ m).

    • Mobile Phase: Hexane / Isopropanol / Acetic Acid (98:2:0.1, v/v/v). Causality: The non-polar hexane drives the normal-phase interaction, while isopropanol modulates elution strength. Acetic acid prevents the carboxylic acid from ionizing, which would otherwise cause irreversible binding or severe tailing on the chiral phase[2].

    • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV absorbance at 235 nm (detecting the conjugated diene system) or APCI-MS in negative mode.

Sources

Optimization

resolving 15(S)-HETrE and 15(R)-HETrE chiral separation issues

Technical Support Center: Resolving 15(S)-HETrE and 15(R)-HETrE Chiral Separation Issues Foreword from the Senior Application Scientist Welcome to the advanced troubleshooting center for chiral lipidomics. As researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving 15(S)-HETrE and 15(R)-HETrE Chiral Separation Issues

Foreword from the Senior Application Scientist Welcome to the advanced troubleshooting center for chiral lipidomics. As researchers mapping inflammatory networks and evaluating drug targets, you know that stereochemistry dictates biology. 15(S)-HETrE is an enzymatically derived oxylipin resulting from the 15-lipoxygenation of dihomo-γ-linolenic acid (DGLA), whereas its enantiomer, 15(R)-HETrE, is typically a byproduct of cyclooxygenase (COX) activity or non-enzymatic autoxidation 1. Failing to resolve these enantiomers analytically means conflating distinct biological pathways.

Below, I have synthesized field-proven methodologies, causal troubleshooting logic, and self-validating protocols to ensure your chiral chromatography yields baseline resolution and uncompromised data integrity.

Biosynthetic pathways generating 15(S)-HETrE and 15(R)-HETrE from DGLA.

Core FAQs: The Causality of Chiral Separation

Q: Why do 15(S)-HETrE and 15(R)-HETrE co-elute on my standard C18 reversed-phase column? A: Standard C18 columns separate molecules based on hydrophobicity. Because enantiomers have identical physical and chemical properties in an achiral environment, their hydrophobic footprints are indistinguishable. To separate them, you must introduce a chiral stationary phase (CSP)—such as immobilized amylose or cellulose derivatives. These CSPs form transient, reversible diastereomeric complexes with the analytes via hydrogen bonding, dipole-dipole interactions, and steric fit. The spatial orientation of the C15 hydroxyl group determines which enantiomer fits more favorably into the chiral grooves of the polymer, resulting in differential retention times 2.

Q: Why am I seeing severe peak tailing that destroys my enantiomeric resolution? A: 15-HETrE contains a free carboxylic acid moiety. If you are using a neutral mobile phase, the carboxylate anion will undergo secondary, non-specific ionic interactions with residual silanols on the silica support or basic sites on the chiral selector. Causality: Adding an acidic modifier (e.g., 0.1% acetic acid or formic acid) protonates the carboxylic acid, suppressing these secondary interactions and driving the separation entirely through the intended chiral recognition mechanisms [[2]]().

Q: How does column temperature affect my chiral resolution? A: Chiral recognition is an enthalpy-driven process. Lowering the column temperature (e.g., from 25°C to 15°C) decreases the kinetic energy of the analytes, thereby increasing their residence time within the chiral cavities and strengthening the transient diastereomeric bonds. If you are struggling with a resolution factor ( Rs​ ) below 1.5, dropping the temperature is a highly effective thermodynamic lever.

Troubleshooting Guide & Logic Tree

Logical troubleshooting workflow for resolving 15-HETrE chiral separation issues.

  • Issue: Matrix Interference in Biological Samples.

    • Symptom: Co-eluting isobaric lipids obscure the 15-HETrE peaks in LC-MS/MS.

    • Solution: Shift from Normal-Phase (NP) to Reversed-Phase (RP) chiral chromatography using an immobilized column (e.g., Chiralpak IA-U). RP-LC allows for better desalting and matrix separation prior to the chiral recognition event, significantly improving electrospray ionization (ESI) efficiency [[3]]().

  • Issue: Poor Sensitivity in Normal-Phase LC-MS/MS.

    • Symptom: Hexane-based mobile phases cause poor ionization in ESI.

    • Solution: Utilize Atmospheric Pressure Chemical Ionization (APCI) instead of ESI, or derivatize the 15-HETrE with a pentafluorobenzyl (PFB) ester and use Electron Capture APCI (ECAPCI-MS) for femtogram-level sensitivity 4. Alternatively, add a post-column make-up flow of isopropanol/ammonium acetate to enhance ESI droplet formation.

Quantitative Data & Method Parameters

Table 1: Chiral Column Selection & Performance Metrics

Column TypeStationary PhaseSeparation ModeMS CompatibilityTypical Mobile Phase
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal PhaseLow (requires APCI or post-column makeup)n-Hexane / Isopropanol / Acetic Acid (95:5:0.1)
Chiralpak IA-U Immobilized AmyloseReversed PhaseHigh (ESI-MS/MS)Water / Acetonitrile / Formic Acid (Gradient)
Trefoil AMY1 Amylose derivativeSFCHighCO₂ / Methanol / Formic Acid

Table 2: LC-MS/MS MRM Parameters for 15-HETrE Analysis (Negative Ion Mode)

AnalytePrecursor Ion [M-H]⁻Product IonCollision Energy (eV)Declustering Potential (V)
15(S)-HETrE 321.2221.2-18-40
15(R)-HETrE 321.2221.2-18-40
15(S)-HETrE-d8 (IS) 329.2228.2-18-40

Self-Validating Experimental Protocols

Protocol A: Reversed-Phase Chiral LC-MS/MS (Recommended for Biological Matrices)

This protocol is optimized for high-throughput lipidomics where ESI-MS/MS compatibility is paramount 3.

Step 1: Sample Preparation (Solid Phase Extraction)

  • Spike biological samples (plasma/tissue homogenate) with 1 ng of 15(S)-HETrE-d8 internal standard.

  • Acidify the sample to pH 3.0 using 1M Citric Acid to protonate the lipids.

  • Load onto a pre-conditioned Strata-X polymeric SPE cartridge. Wash with 10% Methanol, and elute with 100% Methanol. Dry under nitrogen and reconstitute in 50 µL of Water/Acetonitrile (50:50, v/v).

Step 2: Chromatographic Setup

  • Column: Chiralpak IA-U (50 × 3.0 mm, 1.6 µm). Note: Immobilized phases tolerate aqueous conditions without degrading.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 40% B, ramp to 70% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 20°C (Strictly controlled to ensure reproducible chiral recognition).

Step 3: System Validation (Crucial Step) Inject a neat standard mixture of racemic 15(R/S)-HETrE. The system is validated only if the resolution factor ( Rs​ ) between the two peaks is ≥1.5 . Furthermore, the 15(S)-HETrE-d8 internal standard must co-elute precisely with the first eluting peak (typically the S-enantiomer in this phase system), confirming retention time stability and ruling out matrix-induced shifts.

Protocol B: Normal-Phase Chiral HPLC (Gold Standard for Preparative Resolution)

Use this method when absolute baseline resolution is required and MS sensitivity is not the limiting factor 2.

Step 1: Reconstitution Reconstitute lipid extracts strictly in n-Hexane. Warning: Even trace amounts of water or highly polar solvents will disrupt the hydrogen bonding network of the normal-phase chiral selector.

Step 2: Chromatographic Setup

  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic n-Hexane / Isopropanol / Acetic Acid (95:5:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (conjugated diene absorption).

Step 3: Optimization If the 15(R) and 15(S) peaks are co-eluting, do not change the flow rate. Instead, alter the alcohol modifier. Swap Isopropanol for Ethanol (e.g., Hexane/Ethanol 98:2:0.1). Ethanol provides a different steric bulk during the hydrogen-bonding event, often dramatically shifting the selectivity factor ( α ) between enantiomers.

References

  • Cayman Chemical. "15(S)-HETrE (CAS Number: 92693-02-2) Product Information." Cayman Chemical. 1

  • BenchChem. "Application Notes and Protocols for Chiral Separation of 15(R)-HETE and 15(S)." BenchChem. 2

  • PNAS. "12/15-lipoxygenase orchestrates murine wound healing via PPARγ-activating oxylipins acting holistically to dampen inflammation." Proceedings of the National Academy of Sciences. 3

  • NIH PMC. "Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS." National Institutes of Health. 4

Sources

Troubleshooting

Technical Support Center: Optimizing Negative Ion Mode MS Ionization for 15(S)-HETrE

Welcome to the Technical Support Center for eicosanoid and oxylipin mass spectrometry. 15(S)-HETrE (15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid) is a low-abundance, bioactive lipid mediator derived from dihomo-gamma-lin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for eicosanoid and oxylipin mass spectrometry. 15(S)-HETrE (15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid) is a low-abundance, bioactive lipid mediator derived from dihomo-gamma-linolenic acid (DGLA) via the 15-lipoxygenase (15-LOX) pathway. Due to its endogenous scarcity and the inherent challenges of negative electrospray ionization (ESI-), achieving high analytical sensitivity requires precise control over mobile phase chemistry, desolvation thermodynamics, and source electrochemistry.

This guide provides causally grounded troubleshooting steps, validated protocols, and empirical data to help you maximize the ionization efficiency of 15(S)-HETrE.

G DGLA DGLA (Precursor) LOX 15-LOX Enzyme DGLA->LOX HETrE 15(S)-HETrE Target Analyte LOX->HETrE LC RP-LC Separation (MeOH Gradient) HETrE->LC ESI Negative ESI [M-H]- Formation LC->ESI MS MRM Detection m/z 321.2 -> 221.1 ESI->MS

Figure 1: Biosynthetic pathway of 15(S)-HETrE from DGLA and subsequent LC-MS/MS analytical workflow.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the ionization efficiency of 15(S)-HETrE poor when using standard ammonium acetate or ammonium formate buffers? Causality & Solution: Standard LC-MS buffers like ammonium acetate often cause ion suppression in negative mode due to competitive ion-pairing and the formation of stable, neutral adducted species in the gas phase. To force the equilibrium toward the deprotonated carboxylate anion [M−H]− , you must alter the gas-phase basicity of the microdroplet environment.

  • Alternative 1 (Ammonium Fluoride): Replacing ammonium acetate with 0.5 mM to 1.0 mM Ammonium Fluoride ( NH4​F ) acts as a powerful sequestration agent. The high electronegativity of the fluoride ion aggressively binds competing cations (like sodium or trace metals) during the ESI process, drastically enhancing the deprotonation of the eicosanoid. This has been shown to improve negative ESI sensitivity by 2- to 22-fold for small molecules and lipids[1].

  • Alternative 2 (Acetic Acid): Paradoxically, using a weak acid like 0.02% (v/v) Acetic Acid can increase lipid signal intensity by 2- to 19-fold compared to ammonium acetate[2]. The mechanism relies on acetic acid providing a stable, low-conductivity environment that prevents electrical discharge, while its volatility ensures it is rapidly stripped away during droplet fission, leaving the target lipid deprotonated.

Q2: How can I mitigate corona discharge and signal instability in negative ion mode? Causality & Solution: Corona discharge occurs when the electric field at the capillary tip exceeds the breakdown voltage of the surrounding gas, leading to a localized plasma that consumes electrons, neutralizes anions, and destroys the [M−H]− signal. This is highly prevalent in negative mode, especially when using highly aqueous mobile phases with high surface tension. To resolve this:

  • Lower the Capillary Voltage: Do not use the same 3.5–4.0 kV setting used for positive mode. Reduce the sprayer voltage to 2.0–2.5 kV. In negative mode, lower potentials prevent rim emission and discharge, stabilizing the Taylor cone[3].

  • Adjust the Organic Modifier: Ensure your gradient does not start at 100% aqueous. Introducing 1-2% organic solvent (like methanol) lowers the surface tension of the initial mobile phase, requiring less voltage to achieve a stable spray[3].

Q3: Which organic modifier yields the best desolvation and sensitivity for oxylipins? Causality & Solution: Methanol (MeOH) or Isopropanol (IPA) is strictly preferred over Acetonitrile (ACN) for 15(S)-HETrE analysis. While ACN provides excellent chromatographic efficiency, it is an aprotic solvent. In negative ESI, protic solvents like MeOH and IPA participate in hydrogen bonding, stabilizing the carboxylate anion during the transition from the liquid to the gas phase. Furthermore, neat IPA and MeOH have been empirically shown to improve survival yields and signal-to-noise ratios for anions compared to ACN[4].

G Problem Low 15(S)-HETrE Signal in Negative ESI Check1 Assess Mobile Phase Additive Problem->Check1 Check2 Assess Spray Stability Problem->Check2 Sol1 Replace NH4OAc with 0.5 mM NH4F or 0.02% AcOH Check1->Sol1 Ion Suppression Sol3 Switch Organic Modifier from ACN to MeOH Check1->Sol3 Poor Desolvation Sol2 Lower Capillary Voltage (e.g., 2.0 - 2.5 kV) Check2->Sol2 Corona Discharge

Figure 2: Logical troubleshooting tree for resolving low 15(S)-HETrE signal in negative ESI mode.

Part 2: Experimental Protocols

To ensure trustworthiness and self-validation, the following protocols include built-in system checks.

Protocol 1: Preparation and Validation of Ammonium Fluoride-Enhanced Mobile Phase

Note: NH4​F can etch glass over prolonged periods. Always prepare in plastic (polypropylene) and use within 48 hours.

Step 1: Preparation

  • Weigh 18.5 mg of LC-MS grade Ammonium Fluoride ( NH4​F ).

  • Dissolve in 1.0 L of LC-MS grade Water (Mobile Phase A) to yield a 0.5 mM solution.

  • Prepare Mobile Phase B: 100% LC-MS grade Methanol containing 0.5 mM NH4​F .

  • Sonicate both phases for 10 minutes to degas.

Step 2: System Passivation & Equilibration (Self-Validating Step)

  • Flush the LC lines with 50:50 Water:MeOH (without additives) for 15 minutes.

  • Introduce the NH4​F mobile phases. Run a dummy gradient for 30 minutes to passivate the stainless-steel lines and column stationary phase.

  • Validation Check: Monitor the background MS spectra. You should observe a stable baseline. If severe background noise appears, it indicates the NH4​F is stripping previously bound contaminants from the column; continue flushing until the baseline stabilizes.

Protocol 2: Step-by-Step Source Parameter Optimization for 15(S)-HETrE

This protocol utilizes the specific MRM transition for 15(S)-HETrE: m/z 321.2 221.1 [5].

  • Direct Infusion Setup: Prepare a 100 ng/mL solution of 15(S)-HETrE standard in 50:50 Mobile Phase A:B. Connect a syringe pump to the ESI source via a T-piece, infusing at 10 µL/min while the LC delivers 0.3 mL/min.

  • Voltage Titration: Set the instrument to negative ion mode. Start the capillary voltage at -3.5 kV. Gradually decrease the voltage in 0.1 kV decrements down to -1.5 kV.

  • Discharge Monitoring: Monitor the Total Ion Chromatogram (TIC) variance. Select the voltage that yields the highest absolute signal for m/z 321.2 without rapid spiking (which indicates micro-discharges). The optimal voltage is typically between -2.0 kV and -2.5 kV.

  • Desolvation Gas & Temperature: Eicosanoids are thermally labile but require aggressive desolvation. Set the source temperature to 150 °C and titrate the desolvation gas temperature between 350 °C and 500 °C. Stop increasing the temperature if the abundance of the m/z 303.1 ion (in-source water loss: [M−H−H2​O]− ) begins to rise relative to the intact m/z 321.2 precursor.

  • Collision Energy (CE) Optimization: Perform a product ion scan. Ramp the CE from -10 eV to -40 eV. Lock the CE that maximizes the abundance of the m/z 221.1 fragment (typically around -16 to -21 eV)[5].

Part 3: Quantitative Data Summary

The following table summarizes the expected impact of mobile phase modifications on the ionization efficiency of 15(S)-HETrE based on empirical lipidomic data[1][2].

Mobile Phase Additive (Aqueous / Organic)Relative Signal Intensity (Fold Change)Background Noise (S/N Impact)Mechanism of Action / Causality
10 mM Ammonium Acetate (Baseline)1.0xModerateCompetitive ion-pairing suppresses [M−H]− formation.
0.1% Ammonium Hydroxide 0.1x to 0.5xHighCauses severe signal suppression (up to 1000-fold for some lipids)[2].
0.02% Acetic Acid 2.0x to 5.0xLowLow conductivity prevents discharge; volatility aids rapid droplet fission[2].
0.5 mM Ammonium Fluoride 5.0x to 15.0xVery LowFluoride acts as a sequestration agent, aggressively binding cations and forcing deprotonation[1].

References

  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. National Center for Biotechnology Information (PubMed). Available at:[Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at:[Link]

  • Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. Available at:[Link]

  • High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

reducing background noise in 15(S)-HETrE targeted lipidomics

Welcome to the Advanced Lipidomics Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in targeted lipidomics: reducing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lipidomics Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in targeted lipidomics: reducing background noise and matrix interference when quantifying low-abundance oxylipins like 15(S)-HETrE.

15(S)-HETrE (15-hydroxy-8Z,11Z,13E-eicosatrienoic acid) is a critical anti-inflammatory lipid mediator derived from dihomo-gamma-linolenic acid (DGLA) via the 15-lipoxygenase (15-LOX) pathway[1]. Because it circulates at low picomolar concentrations, targeted LC-MS/MS in negative electrospray ionization (ESI-) mode is the gold standard for detection[2]. However, this mode is notoriously susceptible to high chemical background noise, isobaric interferences, and matrix suppression[3].

Below, you will find field-proven causality explanations, self-validating protocols, and actionable solutions to optimize your 15(S)-HETrE workflows.

Pathway Overview: The Origin of Biological Noise

Before troubleshooting the instrument, we must understand the molecule. Background "noise" in 15(S)-HETrE analysis isn't just chemical—it is often biological or artifactual. The diagram below illustrates how non-enzymatic degradation creates isobaric noise that mimics your target analyte.

G DGLA DGLA (Precursor) m/z 305 LOX15 15-LOX (Enzymatic) Strict Stereocontrol DGLA->LOX15 Biological Pathway AutoOx Auto-oxidation (Artifact) ROS / Free Radicals DGLA->AutoOx Ex Vivo Degradation HETrE15S 15(S)-HETrE Target Analyte LOX15->HETrE15S Specific AutoOx->HETrE15S Racemic Mix HETrE15R 15(R)-HETrE Isobaric Noise AutoOx->HETrE15R Racemic Mix OtherHETrE 8-, 11-, 12-HETrE Regioisomer Noise AutoOx->OtherHETrE Random Attack

Enzymatic vs. auto-oxidative generation of 15-HETrE isomers driving background noise.

FAQ 1: Ex Vivo Auto-Oxidation Artifacts

Q: My 15(S)-HETrE levels vary wildly between technical replicates. Is this instrument noise or sample degradation?

A: This is likely artifactual noise generated by ex vivo auto-oxidation.

  • The Causality: Polyunsaturated fatty acids (PUFAs) like DGLA are highly susceptible to non-enzymatic oxidation by reactive oxygen species (ROS) during sample handling[4]. When cells are lysed or plasma is thawed, endogenous antioxidants are diluted. Exposure to air and ambient light triggers free radical chain reactions, producing a racemic mixture of 15(R,S)-HETrE. This creates a false-positive "background" of 15(S)-HETrE that masks true enzymatic production[4].

  • The Solution: You must establish a self-validating collection system. Immediately upon sample collection, add a cocktail of Butylated hydroxytoluene (BHT) to quench free radicals and EDTA to chelate trace metals that catalyze oxidation[5]. Keep all samples on wet ice and process them rapidly.

FAQ 2: Isobaric Interferences (The "Biological" Noise)

Q: I see multiple peaks in the 15-HETrE MRM channel (m/z 321.2 → 221.1). How do I isolate 15(S)-HETrE?

A: The quadrupole mass spectrometer cannot distinguish between molecules with identical precursor and product masses.

  • The Causality: 15-HETrE shares the exact mass (m/z 321.2) and similar fragmentation patterns with other HETrE regioisomers (like 8-HETrE or 11-HETrE)[6]. Furthermore, 15(R)-HETrE is an enantiomer that will perfectly co-elute on standard reversed-phase columns[4]. If you do not chromatographically resolve these isomers, the signal from non-target HETrEs will integrate into your 15(S)-HETrE peak, artificially inflating your quantification.

  • The Solution: Utilize a sub-2 µm particle size UPLC C18 column (e.g., Zorbax Eclipse Plus C18) with a shallow gradient to separate regioisomers[7]. If distinguishing 15(S) from 15(R) is critical for your pharmacokinetic data, you must substitute the C18 column with a specialized chiral LC column (e.g., Chiralpak AD-RH)[1].

Table 1: Common MRM Transitions and Interferences in DGLA/AA Lipidomics

Target AnalytePrecursor [M-H]⁻Primary Product IonPotential Isobaric/Isomeric Interferences
15(S)-HETrE 321.2221.115(R)-HETrE, 8-HETrE, 11-HETrE[6]
15(S)-HETE 319.2219.115(R)-HETE, 12-HETE, 5-HETE[8]
DGLA 305.2261.2Other C20:3 fatty acids
Arachidonic Acid 303.2259.2Other C20:4 fatty acids

FAQ 3: Instrument & Solvent Noise (The "Chemical" Background)

Q: My baseline in negative ESI mode is persistently high, burying my low-abundance oxylipin peaks. How do I reduce this chemical noise?

A: Negative ion mode is highly sensitive to trace impurities.

  • The Causality: Contaminants like polyethylene glycol (PEG), phthalates from plastic tubing, or residual salts from low-grade solvents readily ionize in negative mode, forming stable adducts that clutter the 100–500 Da range[2]. Column bleed from older stationary phases also contributes to a continuous high baseline.

  • The Solution: Use exclusively LC-MS grade water and organic solvents (e.g., Burdick & Jackson) selected specifically for minimal background chemical noise[2]. Replace aging PEEK tubing with stainless steel where appropriate, as degrading PEEK can leach polymers into the flow path[9].

FAQ 4: Advanced Sensitivity Enhancement

Q: Even with high-grade solvents and strict chromatography, my signal-to-noise (S/N) ratio for 15(S)-HETrE is too low. How can I boost the signal above the noise floor?

A: If endogenous levels are at the limit of detection (LOD), consider Charge Reversal Derivatization.

  • The Causality: Oxylipins naturally ionize in negative mode due to their carboxylic acid group. However, negative mode inherently suffers from lower ionization efficiency and higher background noise compared to positive mode.

  • The Solution: Derivatize the carboxylic acid with N-(4-aminomethylphenyl)pyridinium (AMPP). This converts the oxylipin into a cationic amide, allowing analysis in positive ESI mode. This shifts the analyte out of the noisy low-mass negative region and can improve sensitivity by 10- to 20-fold, pushing the signal far above the background noise[10].

Step-by-Step Methodology: Optimized SPE Workflow for 15(S)-HETrE

To eliminate matrix suppression (e.g., from highly abundant phospholipids) that degrades your S/N ratio, a rigorous Solid-Phase Extraction (SPE) protocol is required[3]. This protocol acts as a self-validating system by utilizing internal standards to track extraction efficiency.

Step 1: Internal Standard Spiking Add 10 µL of a deuterated internal standard (e.g., 15(S)-HETE-d8) to 100 µL of plasma. Causality: This validates the assay; any matrix effects or extraction losses will affect the heavy isotope identically to the endogenous 15(S)-HETrE, allowing for precise mathematical correction.

Step 2: Protein Precipitation (PPT) Add 400 µL of ice-cold methanol containing 0.1% BHT and 1mM EDTA. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C[5].

Step 3: SPE Conditioning Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 2 mL methanol, followed by 2 mL LC-MS grade water.

Step 4: Sample Loading Dilute the PPT supernatant with 1 mL water (to reduce the organic content below 10%) and load it onto the SPE cartridge.

Step 5: Matrix Washing Wash with 2 mL of 5% ammonium hydroxide to remove neutral lipids, followed by 2 mL of methanol to remove non-acidic phospholipids. Causality: Removing these highly abundant lipids prevents them from competing for charge in the ESI source, directly reducing ion suppression.

Step 6: Targeted Elution Elute the acidic oxylipins (including 15(S)-HETrE) using 2 mL of 2% formic acid in ethyl acetate/methanol (9:1, v/v)[7].

Step 7: Reconstitution Evaporate the eluate under a gentle stream of nitrogen gas and reconstitute in 50 µL of your LC starting mobile phase.

SPE Sample Sample + BHT/EDTA PPT Protein Precip. (Cold MeOH) Sample->PPT SPE_Load Load MAX SPE (Anion Exchange) PPT->SPE_Load Wash Wash Matrix (NH4OH/MeOH) SPE_Load->Wash Elute Elute Oxylipins (2% FA) Wash->Elute LCMS LC-MS/MS (Negative ESI) Elute->LCMS

Optimized sample preparation workflow to minimize matrix effects in oxylipin lipidomics.

References

  • SCIEX. "Quantitative and qualitative analysis of oxylipins using highresolution mass spectrometry." sciex.com. Available at: [Link]

  • MDPI. "Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research." mdpi.com. Available at: [Link]

  • National Institutes of Health (NIH). "Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry." nih.gov. Available at:[Link]

  • Waters Corporation. "Targeted Lipidomics of Oxylipins (Oxygenated Fatty Acids)." waters.com. Available at: [Link]

  • National Institutes of Health (NIH). "Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization." nih.gov. Available at:[Link]

  • MDPI. "Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry." mdpi.com. Available at: [Link]

  • Frontiers. "Concentration of milk oxylipins after heat and homogenization treatments." frontiersin.org. Available at: [Link]

  • Wikipedia. "15-Hydroxyeicosatetraenoic acid." wikipedia.org. Available at:[Link]

  • National Institutes of Health (NIH). "Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials." nih.gov. Available at:[Link]

  • LabRulez LCMS. "Targeted Lipidomics of Oxylipins (Oxygenated Fatty Acids)." labrulez.com. Available at:[Link]

  • New York Medical College. "Lipidomics and Mass Spectrometry Core." nymc.edu. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Decoding 5-LOX Modulation: A Comparative Guide to 15(S)-HETrE vs. 15(S)-HpETE

For researchers and drug development professionals targeting the arachidonic acid (AA) cascade, 5-Lipoxygenase (5-LOX) remains a critical node in inflammatory diseases. While traditional pharmacology has focused on direc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals targeting the arachidonic acid (AA) cascade, 5-Lipoxygenase (5-LOX) remains a critical node in inflammatory diseases. While traditional pharmacology has focused on direct orthosteric inhibitors (like Zileuton), endogenous lipid metabolites offer sophisticated blueprints for allosteric modulation and pathway redirection.

This guide objectively compares two prominent 15-lipoxygenase (15-LOX) metabolites—15(S)-HETrE and 15(S)-HpETE —and their distinct biochemical impacts on 5-LOX activity.

Mechanistic Divergence: Genuine Inhibition vs. Catalytic Hijacking

While both 15(S)-HETrE and 15(S)-HpETE suppress the formation of pro-inflammatory Leukotriene B4 (LTB4), their mechanisms of action are fundamentally different. Treating them as equivalent "inhibitors" in screening assays leads to critical misinterpretations of their therapeutic potential.

15(S)-HETrE: The Genuine Inhibitor

15(S)-HETrE (15-hydroxy-8(Z),11(Z),13(E)-eicosatrienoic acid) is a stable, hydroxy-trienoic acid derived from the 15-lipoxygenation of dihomo-γ-linolenic acid (DGLA)[1][2].

  • Mechanism: It acts as a classical competitive/allosteric inhibitor of 5-LOX. Because it lacks a reactive hydroperoxy group and has a different double-bond geometry than AA, it occupies the 5-LOX active site without being efficiently oxygenated.

  • Potency: In human polymorphonuclear leukocytes (PMNLs), 15(S)-HETrE inhibits 5-LOX with an IC50 value of approximately 4.6 μM [1][2].

15(S)-HpETE: The Substrate Switch

15(S)-HpETE (15-hydroperoxyeicosatetraenoic acid) is a highly reactive intermediate derived from the 15-lipoxygenation of arachidonic acid[3].

  • Mechanism: While it appears to be a highly potent 5-LOX "inhibitor" in basic assays—exhibiting roughly 20-fold greater potency than 15(S)-HETrE in rat basophilic leukemia (RBL) cells[1][2]—it is actually an alternative substrate .

  • Catalytic Hijacking: Instead of simply blocking the enzyme, 15(S)-HpETE induces a lipid mediator class switch. 5-LOX utilizes 15(S)-HpETE to synthesize 5,15-diHpETE, which is subsequently converted into pro-resolving lipoxins (LXA4 and LXB4) [4][5]. The apparent "inhibition" of LTB4 is merely the result of 5-LOX being hijacked for transcellular biosynthesis[6].

Mechanism AA Arachidonic Acid (AA) HpETE 15(S)-HpETE (Hydroperoxy) AA->HpETE 15-LOX LOX5 5-LOX Enzyme AA->LOX5 Primary Substrate DGLA DGLA HETrE 15(S)-HETrE (Hydroxy) DGLA->HETrE 15-LOX HpETE->LOX5 Alternative Substrate (Substrate Switch) HETrE->LOX5 Direct Inhibition (IC50 = 4.6 μM) LTB4 LTB4 (Pro-inflammatory) LOX5->LTB4 Lipoxins Lipoxins / 5,15-diHETE (Pro-resolving) LOX5->Lipoxins

Metabolic pathways and 5-LOX modulation by 15(S)-HpETE and 15(S)-HETrE.

Quantitative Data Synthesis

To guide compound selection for experimental models, the quantitative and structural differences between the two metabolites are summarized below:

Parameter15(S)-HETrE15(S)-HpETE
Precursor Fatty Acid DGLA (Dihomo-γ-linolenic acid)AA (Arachidonic Acid)
Functional Group Hydroxyl (-OH)Hydroperoxyl (-OOH)
Mechanism on 5-LOX Genuine InhibitionSubstrate Switching / Redirection
Apparent Potency IC50 ~ 4.6 μM (Human PMNLs)~20x more potent than HETrE (RBL cells)
Downstream Products None (Stable dead-end inhibitor)Lipoxins (LXA4, LXB4), 5,15-diHETE
Physiological Role Dampens inflammationTriggers active resolution of inflammation
Chemical Stability High (Suitable for standard assays)Low (Rapidly reduced to 15-HETE in cells)

Experimental Methodologies: Building a Self-Validating System

A standard LTB4 ELISA cannot distinguish between a genuine inhibitor (15-HETrE) and a substrate switch (15-HpETE); both will show a dose-dependent decrease in LTB4. To accurately profile these compounds, researchers must use a self-validating LC-MS/MS workflow that captures the entire lipidome.

Protocol: Cell-Based Lipid Mediator Class Switch Assay

Rationale & Causality: We utilize intact PMNLs because 5-LOX activation requires intracellular calcium signaling to translocate the enzyme to the nuclear envelope, where the 5-Lipoxygenase Activating Protein (FLAP) presents the substrate[7].

Step-by-Step Methodology:

  • Cell Isolation & Priming: Isolate human PMNLs via density gradient centrifugation. Resuspend in PBS containing 1 mM CaCl2 and 1 mM MgCl2. Causality: Extracellular calcium is required to fuel the subsequent ionophore-induced calcium spike.

  • Modulator Pre-incubation: Incubate cells (10^7 cells/mL) with varying concentrations (0.1 - 10 μM) of either 15(S)-HETrE or 15(S)-HpETE for 5 minutes at 37°C.

  • Enzyme Stimulation: Stimulate the cells by adding 2.5 μM Calcium Ionophore A23187 alongside 10 μM exogenous Arachidonic Acid for 10 minutes[4]. Causality: A23187 forces calcium influx, triggering 5-LOX/FLAP complex formation, while exogenous AA ensures substrate availability is not the rate-limiting step.

  • Reaction Quenching & SPE: Stop the reaction with an equal volume of ice-cold methanol containing deuterated internal standards (e.g., d4-LTB4, d5-LXA4). Perform Solid-Phase Extraction (SPE) using C18 cartridges. Causality: SPE removes salts and cellular proteins, enriching the hydrophobic eicosanoids to prevent ion suppression during mass spectrometry.

  • LC-MS/MS Quantification: Analyze the eluate using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting LTB4 (m/z 335 -> 195) and LXA4 (m/z 351 -> 115).

The Self-Validation Checkpoint: The assay validates the mechanism through the LTB4 : LXA4 ratio .

  • If testing 15(S)-HETrE , LTB4 levels will drop while LXA4 remains at baseline (confirming genuine inhibition).

  • If testing 15(S)-HpETE , LTB4 levels will drop concurrently with a stoichiometric spike in LXA4 and 5,15-diHETE (confirming substrate switching)[4][5].

Workflow Step1 Isolate PMNLs (Add Ca2+/Mg2+) Step2 Pre-incubate with HETrE or HpETE Step1->Step2 Step3 Stimulate with A23187 + AA Step2->Step3 Step4 Solid Phase Extraction (C18) Step3->Step4 Step5 LC-MS/MS (LTB4 vs LXA4) Step4->Step5

Cell-based assay workflow for evaluating 5-LOX lipid mediator class switching.

Strategic Implications for Drug Development

Understanding the dichotomy between these two metabolites is crucial for modern drug design:

  • The 15(S)-HETrE Paradigm: Because it is a stable hydroxy-lipid that does not undergo rapid redox cycling, 15(S)-HETrE serves as an excellent structural template for designing non-iron-chelating, competitive 5-LOX inhibitors. It proves that targeting the allosteric/substrate pocket with DGLA-derivatives is a viable strategy to halt inflammatory signaling.

  • The 15(S)-HpETE Paradigm: 15(S)-HpETE highlights the body's endogenous mechanism for active inflammation resolution. Rather than simply inhibiting 5-LOX, modern therapeutics (such as 15-LOX activators) aim to increase local 15(S)-HpETE concentrations[8]. This forces 5-LOX to abandon LTB4 production and instead synthesize Specialized Pro-resolving Mediators (SPMs) like lipoxins, actively repairing tissue damage[9].

References

  • Haviv, F., et al. (1987). "Structural requirements for the inhibition of 5-lipoxygenase by 15-hydroxyeicosa-5,8,11,13-tetraenoic acid analogues." Journal of Medicinal Chemistry, 30(2), 254-263. Available at:[Link]

  • Petrich, K., et al. (1996). "The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: structure-activity relationship and mechanism of action." Biochemical Journal, 314(Pt 3), 911-916. Available at:[Link]

  • Serhan, C. N., et al. (2015). "Specialized Pro-resolving Lipid Mediators and Glial Cells: Emerging Candidates for Brain Homeostasis and Repair." Frontiers in Cellular Neuroscience. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 15(S)-HETrE Across Lipoxygenase Isoforms

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between lipid mediators and their enzymatic targets is paramount. This guide provides an in-depth technical comparis...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between lipid mediators and their enzymatic targets is paramount. This guide provides an in-depth technical comparison of the efficacy of 15(S)-Hydroxy-8,11,13-eicosatrienoic acid (15(S)-HETrE) across the major isoforms of the human lipoxygenase (LOX) enzyme family. We will delve into the known inhibitory profile of this compound, highlight critical knowledge gaps in the current literature, and provide a comprehensive, validated protocol to enable researchers to generate the missing comparative data.

Introduction: The Lipoxygenase Family and the Quest for Selectivity

The lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs).[1][2] In humans, the primary isoforms—5-LOX, platelet-type 12-LOX, 15-LOX-1, and 15-LOX-2—convert substrates like arachidonic acid (AA) and dihomo-γ-linolenic acid (DGLA) into a vast array of bioactive lipid mediators.[1] These mediators are pivotal in regulating inflammation, immune responses, and cellular proliferation.

However, the roles of LOX isoforms are not redundant; they are often distinct and sometimes opposing. For instance, 5-LOX is the key enzyme in the biosynthesis of pro-inflammatory leukotrienes, while 15-LOX pathways can generate anti-inflammatory and pro-resolving mediators like lipoxins.[1] This functional divergence makes isoform-selective modulation a critical goal in modern pharmacology. An ideal therapeutic agent would target a specific LOX enzyme implicated in pathology while sparing others that are essential for homeostasis. This guide focuses on 15(S)-HETrE, a DGLA metabolite with known anti-inflammatory potential, to assess its selectivity profile across these key enzymes.

The Dihomo-γ-Linolenic Acid (DGLA) Metabolic Branch Point

15(S)-HETrE does not arise from the well-known arachidonic acid cascade. Instead, its precursor is DGLA, an omega-6 PUFA that represents a crucial metabolic fork in the road. As illustrated below, DGLA can be shunted down two different paths:

  • Pro-Inflammatory Conversion: The enzyme Δ5-desaturase converts DGLA into arachidonic acid (AA), the precursor to potent pro-inflammatory mediators like leukotrienes (via 5-LOX) and prostaglandins.

  • Anti-Inflammatory Conversion: Alternatively, 15-lipoxygenase (15-LOX) can act directly on DGLA to produce 15(S)-HETrE.[3][4] This and other DGLA metabolites, such as Prostaglandin E1 (PGE1), are associated with anti-inflammatory, vasodilatory, and anti-proliferative effects.[3][4][5]

The balance between these two pathways is a critical determinant of the inflammatory tone in a tissue.[4] The ability of 15(S)-HETrE to modulate the activity of LOX enzymes, therefore, has significant physiological implications.

cluster_outcomes Physiological Outcomes DGLA Dihomo-γ-Linolenic Acid (DGLA) AA Arachidonic Acid (AA) DGLA->AA Δ5-Desaturase HETrE 15(S)-HETrE DGLA->HETrE 15-LOX-1 / 15-LOX-2 ProInflammatory Pro-Inflammatory Mediators (e.g., Leukotrienes) AA->ProInflammatory 5-LOX / COX HETrE_label Anti-Inflammatory ProInflammatory_label Inflammation

Caption: Metabolic fate of DGLA as a key inflammatory branch point.

Comparative Efficacy of 15(S)-HETrE: A Review of the Evidence

A thorough review of the scientific literature reveals a specific, but incomplete, picture of 15(S)-HETrE's efficacy against LOX isoforms.

Known Quantitative Data

The primary inhibitory activity of 15(S)-HETrE has been documented against the 5-LOX isoform.

CompoundTarget IsoformAssay SystemPotency (IC₅₀)
15(S)-HETrE Human 5-LOXHuman Polymorphonuclear Leukocytes (PMNL)4.6 µM

Table 1: Documented inhibitory concentration of 15(S)-HETrE against human 5-lipoxygenase.

This finding is significant, as it demonstrates that a product of the 15-LOX pathway can directly suppress the key enzyme responsible for producing pro-inflammatory leukotrienes. This cross-pathway inhibition represents a potential mechanism for the anti-inflammatory effects observed upon DGLA supplementation.[4]

Analysis of the Knowledge Gap

Crucially, there is a lack of published, direct comparative studies detailing the IC₅₀ or Kᵢ values of 15(S)-HETrE against other key lipoxygenase isoforms: platelet-type 12-LOX, 15-LOX-1, and 15-LOX-2.

This represents a significant gap in our understanding. While we know that 15(S)-HETrE is a product of 15-LOX enzymes—specifically, human eosinophils (expressing 15-LOX-1) and neutrophils (expressing 15-LOX-2) convert DGLA to 15(S)-HETrE—it does not automatically imply that it acts as an inhibitor of its parent enzymes.[6] Enzyme products can act as feedback inhibitors, allosteric modulators, or have no effect at all. Without empirical data, the selectivity profile of 15(S)-HETrE remains unknown.

For context, the structurally similar arachidonic acid metabolite, 15(S)-HETE, has been shown to inhibit platelet lipoxygenase (12-LOX). However, it also acts as a substrate for 5-LOX, which converts it into 5,15-diHETE.[7] This complexity underscores the danger of extrapolating findings from one lipid mediator to another, even when they are structurally related.

To empower the research community to fill this knowledge gap, the following section provides a robust, self-validating protocol to determine the complete inhibitory profile of 15(S)-HETrE.

Experimental Protocol: Determining the Isoform Selectivity Profile of 15(S)-HETrE

This protocol describes a validated, fluorometric, in vitro enzyme activity assay suitable for high-throughput screening and determination of IC₅₀ values. The principle relies on the LOX-catalyzed conversion of a substrate to a hydroperoxide intermediate, which then reacts with a fluorescent probe to generate a measurable signal.

Materials and Reagents
  • Recombinant Human LOX Enzymes: Purified, active human 5-LOX, 12-LOX, 15-LOX-1, and 15-LOX-2.

  • Test Compound: 15(S)-HETrE, dissolved in DMSO to create a 10 mM stock solution.

  • LOX Substrate: Arachidonic Acid or Linoleic Acid (depending on enzyme preference), prepared as a 10 mM stock in ethanol.

  • LOX Assay Buffer: e.g., 25 mM HEPES, pH 7.5, 50 mM NaCl, 100 µM EDTA.

  • Fluorescent Probe: A suitable probe such as Amplite™ Red or similar, which reacts with hydroperoxides.

  • Positive Control Inhibitor: A known pan-LOX inhibitor (e.g., Nordihydroguaiaretic acid - NDGA) or isoform-specific inhibitors if available.

  • Equipment: 96-well solid white flat-bottom plates, fluorescence microplate reader (Ex/Em appropriate for the probe, e.g., ~500/536 nm), multichannel pipettes.

Step-by-Step Methodology

Part 1: Reagent Preparation

  • Enzyme Dilution: On the day of the experiment, dilute each recombinant LOX isoform to its optimal working concentration in ice-cold LOX Assay Buffer. The final concentration should be determined empirically to yield a robust linear reaction rate for 15-20 minutes.

  • Test Compound Serial Dilution: Prepare a serial dilution of the 15(S)-HETrE stock. For a typical 10-point IC₅₀ curve, dilute the 10 mM stock in DMSO, and then further dilute into LOX Assay Buffer to achieve final assay concentrations ranging from, for example, 100 µM down to low nM. Ensure the final DMSO concentration in all wells is constant and low (<0.5%).

  • Substrate & Probe Working Solution: Prepare a combined substrate/probe solution in LOX Assay Buffer. The final concentration of the substrate should be at or near its Kₘ for the specific enzyme isoform, and the probe concentration should be as recommended by the manufacturer.

Part 2: Assay Execution

  • Plate Layout: Design the 96-well plate to include blanks (buffer only), vehicle controls (enzyme + substrate/probe + DMSO), positive controls (enzyme + substrate/probe + pan-inhibitor), and test wells (enzyme + substrate/probe + serially diluted 15(S)-HETrE). Run all conditions in triplicate.

  • Compound Addition: Add 50 µL of the appropriate solution (Buffer, Vehicle, Positive Control, or 15(S)-HETrE dilution) to each well.

  • Enzyme Addition: Add 25 µL of the diluted enzyme solution to each well (except blanks).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the test compound to interact with the enzyme.

  • Initiate Reaction: Place the plate in the fluorescence reader. Initiate the enzymatic reaction by injecting 25 µL of the substrate/probe working solution into each well.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity in kinetic mode, taking a measurement every 30-60 seconds for 20-30 minutes at room temperature.

Part 3: Data Analysis

  • Calculate Reaction Rates: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).

  • Normalize Data: Express the reaction rates as a percentage of the vehicle control (100% activity).

    • % Activity = (V_test - V_blank) / (V_vehicle - V_blank) * 100

  • Calculate IC₅₀: Plot the % Activity against the logarithm of the 15(S)-HETrE concentration. Fit the data to a four-parameter logistic (log[inhibitor] vs. response) equation to determine the IC₅₀ value for each LOX isoform.

cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis A Dilute Recombinant LOX Isoforms (5, 12, 15-1, 15-2) E Add Diluted Enzyme (25 µL) A->E B Prepare Serial Dilutions of 15(S)-HETrE D Add Controls & 15(S)-HETrE (50 µL) B->D C Prepare Substrate/ Probe Master Mix G Inject Substrate/Probe Mix (25 µL) & Start Kinetic Read C->G D->E F Pre-incubate (10-15 min) E->F F->G H Calculate Reaction Rates (Slope of RFU vs. Time) G->H I Normalize Data to % Activity vs. Vehicle H->I J Plot Dose-Response Curve (Log[Inhibitor] vs. % Activity) I->J K Calculate IC50 Value (Non-linear Regression) J->K

Caption: Experimental workflow for determining LOX isoform selectivity.

Conclusion

15(S)-HETrE, a key metabolite in the anti-inflammatory DGLA pathway, is a known micromolar inhibitor of human 5-LOX. This activity provides a plausible mechanism for its role in dampening inflammatory responses. However, its efficacy and selectivity profile across the broader lipoxygenase family remain largely uncharacterized. This lack of data is a critical barrier to fully understanding its biological function and evaluating its therapeutic potential.

The experimental protocol detailed in this guide provides a clear and validated pathway for researchers to systematically determine the inhibitory activity of 15(S)-HETrE against 5-LOX, 12-LOX, 15-LOX-1, and 15-LOX-2. Generating this comprehensive dataset will be a valuable contribution to the field, enabling a true comparative analysis and paving the way for more informed research into DGLA metabolism and the development of next-generation, isoform-selective LOX modulators.

References
  • Pennebaker, K. A., Harris, S. G., et al. (1998). Dermis-derived 15-hydroxy-eicosatetraenoic acid inhibits epidermal 12-lipoxygenase activity. Journal of Investigative Dermatology, 110(4), 381-386. [Link]

  • Petrich, K., Ludwig, P., Kühn, H., et al. (1996). The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leukocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: Structure-activity relationship and mechanism of action. Biochemical Journal, 314(Pt 3), 911–916. [Link]

  • Kapoore, R. V., & Vaidya, S. (2022). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. International Journal of Molecular Sciences, 23(23), 15207. [Link]

  • Haviv, F., Ratajczyk, J. D., DeNet, R. W., et al. (1987). Structural requirements for the inhibition of 5-lipoxygenase by 15-hydroxyeicosa-5,8,11,13-tetraenoic acid analogues. Journal of Medicinal Chemistry, 30(2), 254-263. [Link]

  • Vanderhoek, J. Y., Bryant, R. W., & Bailey, J. M. (1980). 15-hydroxy-5,8,11,13-eicosatetraenoic acid: a potent and selective inhibitor of platelet lipoxygenase. Journal of Biological Chemistry, 255(13), 5996-5998. [Link]

  • Fogh, K., Kiil, J., Svejgaard, E., & Kragballe, K. (1989). 15-hydroxyeicosatetraenoic acid (15-HETE) specifically inhibits the LTB4-induced skin response. Prostaglandins, Leukotrienes and Essential Fatty Acids, 36(2), 81-84. [Link]

  • Miyamoto, S., et al. (2023). Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial. Nutrients, 15(15), 3462. [Link]

  • Plasencia-García, A., et al. (2022). Strict Regiospecificity of Human Epithelial 15-Lipoxygenase-2 Delineates Its Transcellular Synthesis Potential. Biochemistry, 61(16), 1735-1744. [Link]

  • Khasar, S. G., & Levine, J. D. (1990). The 15-lipoxygenase product, 8R,15S-diHETE, stereospecifically sensitizes C-fiber mechanoheat nociceptors in hairy skin of rat. Journal of Neurophysiology, 63(5), 966-970. [Link]

  • Williams, C. M., et al. (2020). Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis. Atherosclerosis, 305, 54-63. [Link]

  • Rai, G., et al. (2010). Discovery of Potent and Selective Inhibitors of Human Reticulocyte 15-Lipoxygenase-1. Journal of Medicinal Chemistry, 53(20), 7392-7404. [Link]

  • Zhang, M., et al. (2023). Dihydroxy-Metabolites of Dihomo-γ-linolenic Acid Drive Ferroptosis-Mediated Neurodegeneration. ACS Central Science, 9(4), 583-595. [Link]

  • Creative Touch. (2026). Dihomo-gamma-linolenic acid. Aesthetics Science & Insights. [Link]

  • Kutzner, L., et al. (2017). Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-Dihydroperoxyeicosatetraenoic Acid. Journal of the American Chemical Society, 139(2), 869-876. [Link]

  • Dobrian, A. D., et al. (2011). Functional and pathological roles of the 12- and 15-lipoxygenases. Progress in Lipid Research, 50(1), 115-131. [Link]

  • P. A, S., & Reddy, P. (2015). Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies. Prostaglandins & Other Lipid Mediators, 120, 65-79. [Link]

  • Gilbert, N. C., et al. (2017). 5S,15S-Dihydroperoxyeicosatetraenoic acid (5,15-diHpETE) as a Lipoxin Intermediate: Reactivity and Kinetics with Human Leukocyte. eScholarship, University of California. [Link]

  • Wang, H., et al. (2023). 15-Lipoxygenase-2 deficiency induces foam cell formation that can be restored by salidroside through the inhibition of arachidonic acid effects. Cell Death & Disease, 14(1), 63. [Link]

  • Archambault, A. S., et al. (2018). Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils. PLoS One, 13(8), e0202424. [Link]

  • Snodgrass, R. G., et al. (2016). Inhibiting 15-lipoxygenase activity reduces sterol regulatory element binding protein (SREBP)-2 binding to sterol regulatory elements. Journal of Biological Chemistry, 291(8), 4056-4065. [Link]

  • Kalbande, S., et al. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. Inflammation Research, 61(7), 743-753. [Link]

  • Gerstmeier, J., et al. (2023). Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. Frontiers in Immunology, 14, 1284483. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Lipidomic Profiling of Dihomo-γ-Linolenic Acid (DGLA) and its 15-Lipoxygenase Metabolite, 15(S)-HETrE

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The DGLA Crossroads in Eicosanoid Biology In the intricate landscape of lipid signaling, Dihomo-γ-Linolenic Acid (DGLA, 20:3n-6) occu...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The DGLA Crossroads in Eicosanoid Biology

In the intricate landscape of lipid signaling, Dihomo-γ-Linolenic Acid (DGLA, 20:3n-6) occupies a critical juncture. As an n-6 polyunsaturated fatty acid (PUFA), it sits between its precursor, γ-linolenic acid (GLA), and the highly studied arachidonic acid (AA, 20:4n-6).[1] While the conversion of DGLA to the predominantly pro-inflammatory AA occurs, it is a rate-limited step.[2] This positions DGLA as a substrate for its own unique panel of bioactive metabolites, or eicosanoids, which often exhibit anti-inflammatory and pro-resolving properties, contrasting sharply with many of their AA-derived counterparts.[3][4]

DGLA is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, yielding 1-series prostaglandins like PGE1, and the 15-lipoxygenase (15-LOX) pathway, which produces 15(S)-hydroperoxyeicosatrienoic acid (15-HPETrE) that is rapidly reduced to 15(S)-hydroxy-8,11,13-eicosatrienoic acid (15(S)-HETrE).[1][2] These DGLA-derived mediators are known to suppress inflammation, promote vasodilation, and inhibit smooth muscle cell proliferation.[3]

The balance between DGLA and AA, and consequently the balance of their respective metabolic products, is a critical determinant in inflammatory processes.[1] An increased DGLA to AA ratio can attenuate the biosynthesis of pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.[1] This guide provides a comprehensive framework for the comparative lipidomic profiling of DGLA and its key 15-LOX metabolite, 15(S)-HETrE, offering both the theoretical basis and practical methodologies for researchers aiming to explore this therapeutically relevant pathway.

Part 1: Biosynthesis and Comparative Biological Significance

A nuanced understanding of the metabolic pathways governing DGLA and its downstream products is fundamental to designing robust lipidomic studies. The competition between enzymatic pathways for DGLA and the subsequent actions of its metabolites are central to its biological impact.

The Metabolic Fate of DGLA

DGLA's journey begins with the dietary intake of Linoleic Acid (LA), which is converted to GLA by the enzyme Δ6-desaturase. GLA is then rapidly elongated to DGLA.[1] From here, DGLA faces a metabolic choice: conversion to AA by Δ5-desaturase, or metabolism by COX and LOX enzymes.[3]

DGLA_Metabolism LA Linoleic Acid (LA) GLA γ-Linolenic Acid (GLA) LA->GLA Δ6-Desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5-Desaturase (Rate-Limiting) invis1 DGLA->invis1 Pro_Inflammatory Pro-inflammatory Metabolites (PGE2, LTB4) AA->Pro_Inflammatory COX / 5-LOX PGE1 PGE1 (1-Series Prostaglandins) HETrE 15(S)-HETrE invis1->PGE1 COX-1/2 invis1->HETrE 15-Lipoxygenase invis2

Caption: Metabolic pathway of DGLA and its major derivatives.

Comparative Bioactivity of DGLA vs. AA Metabolites

The therapeutic potential of modulating DGLA levels stems from the distinct biological activities of its metabolites compared to those derived from AA. While an oversimplification to label all n-6 PUFAs as pro-inflammatory, the general actions of DGLA's derivatives lean towards anti-inflammatory and pro-resolving functions.[1]

MetabolitePrecursorKey EnzymePrimary Biological Effects
15(S)-HETrE DGLA15-LipoxygenaseAnti-inflammatory; inhibits 5-LOX, thereby reducing leukotriene synthesis from AA.[4][5] May also inhibit platelet activation.[6]
PGE1 DGLACOX-1 / COX-2Anti-inflammatory, vasodilator, lowers blood pressure, anti-proliferative.[2][3]
15(S)-HETE AA15-LipoxygenasePrecursor to anti-inflammatory lipoxins, but can also have complex roles in inflammation and immune regulation.[7][8]
PGE2 AACOX-1 / COX-2Pivotal eicosanoid with both pro- and anti-inflammatory actions depending on the context and receptor.[1]
LTB4 AA5-LipoxygenasePotent pro-inflammatory chemoattractant for neutrophils.[4]

Part 2: Experimental Guide to Comparative Lipidomic Profiling

Accurate and reproducible quantification of DGLA and 15(S)-HETrE requires a meticulously planned experimental workflow. As a self-validating system, each step must be optimized to ensure the integrity of these labile molecules from sample collection through to data analysis.

Lipidomics_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample 1. Sample Collection & Stabilization Extraction 2. Lipid Extraction (SPE or LLE) Sample->Extraction Add Internal Standards LC 3. LC Separation (Reverse Phase) Extraction->LC MS 4. MS/MS Detection (MRM) LC->MS Data 5. Data Processing & Quantification MS->Data Analysis 6. Comparative Analysis & Visualization Data->Analysis

Caption: Standard workflow for targeted lipidomic analysis.

Step 1: Sample Preparation and Lipid Extraction

Expertise & Experience: The primary challenge in eicosanoid analysis is preventing their artificial generation or degradation ex vivo. PUFAs are highly susceptible to non-enzymatic oxidation. Therefore, all steps must be performed rapidly at low temperatures, and samples should be treated with an antioxidant like butylated hydroxytoluene (BHT) immediately upon collection. The choice of extraction method is a critical decision based on sample matrix, required purity, and throughput.

Protocol: Solid-Phase Extraction (SPE) for Eicosanoids

This method is highly recommended for its selectivity and ability to remove interfering matrix components.

  • Internal Standard Spiking: Before any processing, spike the sample (e.g., 1 mL plasma, cell supernatant) with a known amount of a deuterated internal standard (e.g., 15(S)-HETE-d8). This is crucial for correcting for analyte loss during extraction and for accurate quantification.[9]

  • Protein Precipitation & Acidification: Precipitate proteins by adding 3-4 volumes of cold methanol. Centrifuge at >2000 x g for 10 minutes at 4°C. Carefully collect the supernatant and acidify to a pH of ~3.5 with dilute acid (e.g., 1M HCl). Acidification ensures that the carboxyl groups of the eicosanoids are protonated, allowing them to bind to the SPE sorbent.

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge sequentially with 2-3 mL of methanol followed by 2-3 mL of acidified water (pH 3.5). Do not allow the cartridge to dry out.

  • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 2-3 mL of acidified water to remove polar impurities, followed by 2-3 mL of hexane to remove non-polar lipids like triglycerides.

  • Elution: Elute the eicosanoids with 2-3 mL of methyl formate or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Comparative Extraction Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Solid-Phase Extraction (SPE) Differential partitioning between a solid sorbent and a liquid mobile phase.High selectivity, clean extracts, good for complex matrices (plasma, tissue).More steps, can be lower throughput.Targeted quantitative analysis.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases (e.g., Folch method with chloroform/methanol).[10]High recovery for a broad range of lipids, simpler procedure.Less selective, prone to matrix effects, uses hazardous solvents.Global, untargeted lipidomics.
Step 2: Analytical Separation and Detection via LC-MS/MS

Trustworthiness: For a protocol to be self-validating, it must be able to unambiguously distinguish 15(S)-HETrE from its precursor DGLA and other structurally similar isomers. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, providing two layers of specificity: chromatographic retention time and mass-to-charge (m/z) transitions.[9]

Protocol: Targeted LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is standard.

    • Mobile Phase A: Water with 0.01% acetic acid or 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.01% acetic acid or 0.1% formic acid.

    • Gradient: A typical gradient runs from ~40% B to 95% B over 15-20 minutes. This gradient must be optimized to ensure baseline separation of DGLA, 15(S)-HETrE, and other relevant eicosanoids.[9]

    • Flow Rate: Typically 200-400 µL/min.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode, as eicosanoids readily form [M-H]⁻ ions.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the mode of choice for targeted quantification. It provides exceptional sensitivity and specificity by monitoring a specific precursor ion to product ion transition for each analyte.[9][11]

    • MRM Transitions: The optimal precursor and product ions must be determined by infusing pure standards. The following are representative transitions:

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q2)Notes
DGLA305.2261.2Loss of CO₂ and H₂O
15(S)-HETrE 321.2171.1Characteristic fragment
15(S)-HETE-d8 (Internal Std)327.2184.1Deuterated fragment

Note: Exact m/z values should be empirically optimized on your specific mass spectrometer.

Step 3: Data Analysis and Comparative Interpretation

Authoritative Grounding: The final step is to translate raw data into biologically meaningful comparisons. Quantification is achieved by calculating the peak area ratio of the analyte to its corresponding internal standard and plotting this against a calibration curve made from pure standards.

  • Quantification: Generate a calibration curve by preparing a serial dilution of analytical standards (DGLA, 15(S)-HETrE) with a fixed concentration of the internal standard. The concentration of analytes in the unknown samples is then calculated from this curve.

  • Data Presentation: For comparative guides, results should be presented clearly.

    • Bar charts are effective for showing absolute concentrations or fold-changes between different treatment groups.

    • Heat maps can be used to visualize relative changes across a larger panel of measured lipid mediators, providing a snapshot of the overall lipidomic profile.[9]

  • Key Comparative Ratios: The true power of this analysis lies in comparing key ratios that reflect enzymatic activity and pathway flux.

    • [15-HETrE] / [DGLA]: This ratio can serve as a proxy for 15-LOX activity on DGLA.

    • [DGLA] / [AA]: A critical ratio indicating the substrate availability for anti-inflammatory versus pro-inflammatory pathways.

    • [15-HETrE] / [15-HETE]: Compares the 15-LOX products of DGLA and AA, reflecting the competitive metabolism between these two PUFAs.

Conclusion

The comparative lipidomic profiling of DGLA and 15(S)-HETrE offers a powerful lens through which to view the regulation of inflammation and its resolution. By understanding that DGLA metabolites often counteract the effects of their AA-derived cousins, researchers can investigate novel therapeutic strategies aimed at shifting this crucial balance. The methodologies outlined in this guide, from meticulous sample handling to specific LC-MS/MS analysis, provide a robust and self-validating framework for accurately quantifying these important signaling molecules. This approach empowers scientists and drug development professionals to explore the full potential of the DGLA metabolic pathway in health and disease.

References

  • Kain, V., & Halade, G. V. (2023). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. International Journal of Molecular Sciences, 24(2), 1699. [Link]

  • Caring Sunshine. (n.d.). Relationship: Inflammation and Dihomo-gamma-linolenic acid. Retrieved from [Link]

  • Kuhnt, K., et al. (2016). Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes. Current Pharmaceutical Design, 22(33), 5067-5088. [Link]

  • Kawabata, F., et al. (2023). Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial. Nutrients, 15(15), 3469. [Link]

  • Wang, X., & Lin, H. (2012). Multiple roles of dihomo-γ-linolenic acid against proliferation diseases. Lipids in Health and Disease, 11, 25. [Link]

  • Fan, Y. Y., & Chapkin, R. S. (1998). Importance of dietary γ-linolenic acid in human health and nutrition. Journal of Nutrition, 128(9), 1411-1414.
  • Lipinutragen. (2015, May 11). DGLA – at the crossroads of pro- and anti-inflammatory processes. Retrieved from [Link]

  • de Jong, A. W., et al. (2005). Dihomo-γ-linolenic acid inhibits tumour necrosis factor-α production by human leucocytes independently of cyclooxygenase activity. British Journal of Nutrition, 94(5), 723-730. [Link]

  • Wang, X., et al. (2012). Multiple roles of dihomo-γ-linolenic acid against proliferation diseases. Journal of Biomedical Science and Engineering, 5, 87-92. [Link]

  • Yang, R., et al. (2011). Metabolomics-Lipidomics of Eicosanoids and Docosanoids Generated By Phagocytes. Methods in Molecular Biology, 708, 149-165. [Link]

  • Gabbs, M., et al. (2015). Polyunsaturated fatty acids and fatty acid-derived lipid mediators: Recent advances in the understanding of their biosynthesis, structures, and functions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 314-328. [Link]

  • SCIEX. (n.d.). Targeted Lipidomic Analysis of Eicosanoids. Retrieved from [Link]

  • Blaho, V. A., & Brown, C. R. (2014). Lipidomic Analysis of Dynamic Eicosanoid Responses during the Induction and Resolution of Lyme Arthritis. The Journal of Biological Chemistry, 289(30), 20901-20918. [Link]

  • Wikipedia. (n.d.). 15-Hydroxyeicosatetraenoic acid. Retrieved from [Link]

  • Archambault, A. S., et al. (2021). High levels of eicosanoids and docosanoids in the lungs of intubated COVID-19 patients. Journal of Leukocyte Biology, 110(3), 479-490. [Link]

  • Kain, V., & Halade, G. V. (2023). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. International Journal of Molecular Sciences, 24(2), 1699. [Link]

  • Lankinen, M. A., et al. (2019). The FADS1 rs174550 Genotype Modifies the n-3 and n-6 PUFA and Lipid Mediator Responses to a High Alpha-Linolenic Acid and High Linoleic Acid Diets. Molecular Nutrition & Food Research, 63(19), 1900375. [Link]

  • Ansari, D., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 27(1), 66. [Link]

  • American Heart Association Journals. (2022). The 15-lipoxygenase-derived Oxylipins 15-HETrE And 15-HETE Inhibit Platelet Activation In Part Through Activation Of PPARs. Arteriosclerosis, Thrombosis, and Vascular Biology, 41(Suppl_1), P119. [Link]

Sources

Comparative

High-Fidelity Quantitative Lipidomics: A Comparative Guide to 15(S)-HETrE Standard Curve Calibration

As lipidomics transitions from qualitative profiling to absolute quantitation, the integrity of the standard curve becomes the bedrock of data reliability. For researchers and drug development professionals investigating...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipidomics transitions from qualitative profiling to absolute quantitation, the integrity of the standard curve becomes the bedrock of data reliability. For researchers and drug development professionals investigating inflammation and resolution pathways, 15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid (15(S)-HETrE) represents a critical target. Generated via the 15-lipoxygenase (15-LOX) pathway from dihomo-γ-linolenic acid (DGLA)[1], 15(S)-HETrE acts as a potent inhibitor of 5-LOX, effectively suppressing the formation of pro-inflammatory leukotriene B4 (LTB4)[2].

However, quantifying this specific metabolite presents a significant analytical challenge. 15(S)-HETrE shares a molecular weight (322.5 g/mol ) and similar fragmentation patterns with numerous other eicosanoids[3]. This guide objectively compares standard selection strategies and provides a self-validating LC-MS/MS protocol to ensure absolute quantitative accuracy.

Mechanistic Context: The Importance of Stereospecificity

In biological systems, enzymatic oxygenation by 15-LOX is highly stereospecific, yielding exclusively the 15(S) enantiomer[1].

Pathway DGLA DGLA (20:3n-6) LOX15 15-LOX Enzyme DGLA->LOX15 Oxygenation HpETrE 15(S)-HpETrE Intermediate LOX15->HpETrE HETrE 15(S)-HETrE Target Analyte HpETrE->HETrE Reduction LOX5 5-LOX Enzyme HETrE->LOX5 Inhibits LTB4 LTB4 Pro-inflammatory LOX5->LTB4 Blocked

DGLA metabolism via 15-LOX to 15(S)-HETrE and its inhibitory effect on 5-LOX.

When calibrating an LC-MS/MS system, utilizing a racemic 15(±)-HETrE standard instead of an authentic 15(S)-HETrE standard fundamentally compromises the assay. If the chromatographic method employs a chiral stationary phase or a highly resolving reverse-phase gradient, the racemic standard will split into two peaks. This artificially halves the apparent signal for the biologically relevant (S)-isomer, skewing the calibration curve and leading to gross overestimations of endogenous concentrations.

Comparative Analysis: Authentic High-Purity vs. Racemic/Crude Standards

To objectively evaluate standard selection, we compare the performance of high-purity authentic 15(S)-HETrE (e.g., Cayman Chemical, ≥98% purity[3]) against generic racemic or lower-grade synthetic alternatives.

Performance MetricHigh-Purity Authentic 15(S)-HETrERacemic 15(±)-HETrE / Crude SyntheticsMechanistic Causality
Isomeric Resolution Single, sharp chromatographic peak.Peak splitting or broadening.Chiral interactions in the column resolve (R) and (S) enantiomers differently, distorting peak integration.
Calibration Linearity R2>0.995 across 3 logs.Non-linear at low concentrations.Impurities in crude standards cause ion suppression in the ESI source, disproportionately affecting the LOQ.
Matrix Effect Resilience Highly consistent area ratios.Variable area ratios.Co-eluting synthetic byproducts compete for charge in the electrospray droplet, altering ionization efficiency.
Biological Relevance Accurately reflects endogenous 15-LOX activity[1].Overestimates total oxylipin pool.The (R)-enantiomer is not biologically relevant in this pathway; its inclusion skews absolute quantitation.

Self-Validating Protocol: LC-MS/MS Calibration Workflow

A robust standard curve must be a self-validating system. This requires incorporating stable isotope dilution to correct for extraction recovery and matrix effects[4]. Because 15(S)-HETrE-d8 is rarely commercially accessible, 15(S)-HETE-d8 serves as an optimal surrogate internal standard (IS) due to its near-identical ionization behavior and proximity in retention time[4].

Step-by-Step Methodology

Step 1: Stock Solution & Matrix Blank Preparation

  • Obtain a 100 µg/mL stock solution of 15(S)-HETrE in ethanol[3].

  • Prepare a surrogate matrix (e.g., PBS with 0.1% BSA) that mimics the biological sample but is devoid of endogenous oxylipins.

  • Causality: A surrogate matrix ensures the calibration curve accounts for baseline ion suppression without endogenous baseline interference, establishing a true zero-point.

Step 2: Serial Dilution & Internal Standard Spiking

  • Prepare a 7-point calibration curve ranging from 0.1 ng/mL to 100 ng/mL in the surrogate matrix.

  • Spike a constant concentration (e.g., 10 ng/mL) of 15(S)-HETE-d8 into every calibration point, QC sample, and unknown biological sample[4].

  • Causality: The internal standard corrects for volumetric errors during extraction and normalizes run-to-run fluctuations in mass spectrometer sensitivity.

Step 3: Solid Phase Extraction (SPE)

  • Acidify samples with 10% acetic acid to protonate the carboxylate group of 15(S)-HETrE, increasing its hydrophobicity[4].

  • Load onto a pre-conditioned polymeric SPE cartridge (e.g., Strata-X or HLB). Wash with 5% methanol to remove salts, and elute with 100% methanol.

  • Causality: Removing highly abundant phospholipids and salts is critical to preventing ESI ion suppression, ensuring the linear dynamic range remains intact.

Step 4: LC-MS/MS Acquisition

  • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transition for 15-HETrE: Precursor m/z 321.2 → Product m/z 221.2[5].

  • Monitor the IS transition for 15(S)-HETE-d8: Precursor m/z 327.2 → Product m/z 226.2.

Workflow Step1 1. Standard Preparation Serial dilution of 15(S)-HETrE Step2 2. Internal Standard Addition Spike 15(S)-HETE-d8 Step1->Step2 Step3 3. Solid Phase Extraction (SPE) Isolate oxylipins Step2->Step3 Step4 4. LC-MS/MS Analysis MRM: 321.2 > 221.2 Step3->Step4 Step5 5. Data Processing Plot Area Ratio vs. Concentration Step4->Step5

Step-by-step LC-MS/MS workflow for 15(S)-HETrE standard curve calibration.

Step 5: Data Processing & Self-Validation

  • Plot the ratio of the peak area of 15(S)-HETrE to the peak area of the internal standard against the nominal concentration.

  • Validation Check: The back-calculated concentrations of the calibration standards must fall within ±15% of their nominal values (±20% at the Lower Limit of Quantitation) to pass analytical acceptance criteria.

Conclusion

For lipidomic researchers, the choice of standard is the primary determinant of assay fidelity. Utilizing high-purity authentic 15(S)-HETrE ensures that the quantification of this critical anti-inflammatory mediator is biologically accurate and analytically robust, free from the confounding variables introduced by racemic or impure alternatives.

References

  • Cayman Chemical. "15(S)-HETrE (CAS Number: 92693-02-2) | Cayman Chemical". caymanchem.com. 3

  • MDPI. "Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation". mdpi.com. 1

  • PubMed. "Effect of dihomogammalinolenic acid and its 15-lipoxygenase metabolite on eicosanoid metabolism by human mononuclear leukocytes in vitro". nih.gov. 2

  • Society for Redox Biology and Medicine. "Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry". sfrbm.org. 4

  • LCMS.cz. "Method development of high-throughput eicosanoid profiling for micro-sampling plasma". lcms.cz. 5

Sources

Validation

A Researcher's Guide to Validating 15(S)-HETrE Purity: An In-Depth Comparison of NMR Spectroscopy and Chromatographic Methods

For researchers and drug development professionals working with lipid mediators, the purity of their compounds is paramount. 15(S)-hydroxy-8(Z),11(Z),13(E)-eicosatrienoic acid, or 15(S)-HETrE, a bioactive metabolite of d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working with lipid mediators, the purity of their compounds is paramount. 15(S)-hydroxy-8(Z),11(Z),13(E)-eicosatrienoic acid, or 15(S)-HETrE, a bioactive metabolite of dihomo-γ-linolenic acid (DGLA), is no exception.[1][2][3] Its potent biological activities, including anti-inflammatory and anti-proliferative effects, necessitate rigorous quality control to ensure that observed experimental outcomes are attributable to the compound of interest and not to impurities.[4] This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic techniques for the validation of 15(S)-HETrE purity, offering practical insights and detailed experimental protocols.

The Imperative for Purity in 15(S)-HETrE Research

15(S)-HETrE is synthesized enzymatically from DGLA via the 15-lipoxygenase (15-LOX) pathway.[2] This biosynthetic route can potentially introduce a variety of impurities, including:

  • Stereoisomers: The 15(R)-enantiomer and various diastereomers arising from different double bond geometries (cis/trans isomers).

  • Positional Isomers: Other monohydroxy eicosatrienoic acids (e.g., 8-HETrE, 11-HETrE, 12-HETrE).[5]

  • Unreacted Starting Material: Residual dihomo-γ-linolenic acid.

  • Oxidation Byproducts: Further oxidized species, such as hydroperoxides or ketones.

NMR Spectroscopy: A Powerful Tool for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural characterization and purity determination of organic molecules, including complex lipids.[6][7] Its key advantage lies in its ability to provide a comprehensive structural fingerprint of a molecule in solution, allowing for the unambiguous identification and quantification of both the target compound and any impurities present.

Principles of NMR-based Purity Validation

Quantitative NMR (qNMR) relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] By comparing the integrals of signals from the compound of interest to those of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy and precision.[8]

For a molecule like 15(S)-HETrE, both ¹H and ¹³C NMR spectroscopy provide complementary and invaluable information.

  • ¹H NMR: Offers high sensitivity and provides detailed information about the chemical environment of protons. The chemical shifts, coupling constants, and integration of proton signals allow for the identification of functional groups and the relative quantification of different molecular species.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule. Although less sensitive than ¹H NMR, the larger chemical shift dispersion in ¹³C NMR often allows for the resolution of individual carbon signals, which can be crucial for identifying subtle structural differences in isomers.[7]

Experimental Protocol for NMR Analysis of 15(S)-HETrE

The following protocol outlines the key steps for acquiring high-quality NMR data for 15(S)-HETrE.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that fully dissolves the lipid is essential. Deuterated chloroform (CDCl₃) is a common choice for non-polar lipids. For more polar samples, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can slightly affect chemical shifts, so consistency is key.

  • Sample Concentration: A concentration of 5-10 mg of the 15(S)-HETrE sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample may be necessary.

  • Internal Standard: For quantitative analysis, a certified reference material (CRM) should be used as an internal standard. The internal standard should be stable, have a known purity, and possess signals that do not overlap with those of the analyte. Maleic acid or dimethyl sulfone are suitable examples. An accurately weighed amount of the internal standard should be added to the sample.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (zg30 or zg) is typically used.

    • Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) is crucial for accurate quantification. For many organic molecules, a D1 of 10-30 seconds is adequate.

    • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment with a 30° or 45° pulse angle is common. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure uniform signal intensities.

    • Relaxation Delay (D1): A long relaxation delay is critical for accurate quantification of all carbon signals, especially quaternary carbons which have long T₁ values.

  • 2D NMR Experiments: To aid in the complete structural assignment of 15(S)-HETrE and the identification of impurities, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Interpreting the NMR Spectra of 15(S)-HETrE

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Olefinic Protons (C=C-H): 5.3 - 6.6 ppm. The protons on the conjugated double bonds (C11-C14) will be in the more downfield region of this range.

  • Carbinol Proton (-CH(OH)-): ~4.1 ppm. The proton on the carbon bearing the hydroxyl group (C15).

  • Allylic Protons (-C=C-CH₂-): ~2.8 ppm (bis-allylic at C10) and ~2.0-2.3 ppm (allylic at C7 and C16).

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm, though it may not always be observed depending on the solvent and concentration.

  • Aliphatic Protons (-CH₂-): 1.2 - 1.7 ppm.

  • Terminal Methyl Proton (-CH₃): ~0.9 ppm.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Carboxyl Carbon (-COOH): ~179-180 ppm.

  • Olefinic Carbons (-C=C-): 125 - 135 ppm.

  • Carbinol Carbon (-CH(OH)-): ~73 ppm.

  • Allylic and Aliphatic Carbons: 20 - 40 ppm.

  • Terminal Methyl Carbon (-CH₃): ~14 ppm.

Identifying Impurities:

  • Stereoisomers: The presence of the 15(R)-enantiomer will not be distinguishable in a standard achiral NMR experiment. However, diastereomers (e.g., cis/trans isomers of the double bonds) will likely exhibit slightly different chemical shifts for the olefinic and allylic protons and carbons.

  • Positional Isomers: Different HETrE isomers will have distinct patterns of olefinic and carbinol signals. For example, in 8-HETrE, the carbinol proton and carbon signals would be at different chemical shifts compared to 15(S)-HETrE.

  • Unreacted DGLA: The ¹H NMR spectrum of DGLA would show a characteristic signal for the bis-allylic protons between the non-conjugated double bonds, which would be absent or diminished in pure 15(S)-HETrE.

  • Oxidation Byproducts: The formation of a ketone at C15 would result in the disappearance of the carbinol proton signal and the appearance of a new carbonyl signal in the ¹³C NMR spectrum around 200 ppm.

Workflow for NMR-based Purity Validation of 15(S)-HETrE

Caption: Workflow for validating 15(S)-HETrE purity using NMR spectroscopy.

Alternative and Complementary Techniques: A Comparative Overview

While NMR is a powerful tool for structural confirmation and absolute quantification, other techniques offer complementary strengths, particularly in the separation of stereoisomers and high-sensitivity detection.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective technique for the analysis of lipids. It combines the separation power of HPLC with the mass-resolving capabilities of a mass spectrometer.

  • Advantages:

    • High Sensitivity: Can detect and quantify analytes at very low concentrations (picogram to femtogram levels).

    • High Throughput: Modern UHPLC systems allow for rapid analysis of multiple samples.

    • Selectivity: The use of tandem mass spectrometry (MS/MS) provides high selectivity for the target analyte, even in complex biological matrices.

  • Limitations:

    • Structural Information: Provides limited structural information compared to NMR. It primarily relies on mass-to-charge ratio and fragmentation patterns.

    • Quantification: Absolute quantification requires a stable isotope-labeled internal standard for each analyte to correct for matrix effects and instrument variability.

    • Isomer Separation: Standard reverse-phase HPLC may not separate all stereoisomers.

Chiral Chromatography

Chiral chromatography is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate enantiomers.

  • Advantages:

    • Enantiomer Separation: The primary method for separating and quantifying enantiomers, such as 15(S)-HETrE and 15(R)-HETrE.[9][10]

    • Preparative Scale: Can be used to isolate pure enantiomers for further biological testing.

  • Limitations:

    • Method Development: Finding the optimal chiral stationary phase and mobile phase can be time-consuming.

    • Broad Applicability: A single chiral column may not be suitable for a wide range of compounds.

Comparison of Analytical Techniques for 15(S)-HETrE Purity Assessment

FeatureNMR SpectroscopyHPLC-MS/MSChiral Chromatography
Primary Application Structural elucidation, absolute quantification, impurity profilingHigh-sensitivity detection and quantificationEnantiomeric separation and purification
Structural Information Comprehensive (connectivity, stereochemistry)Limited (mass, fragmentation)Indirect (separation of enantiomers)
Sensitivity Moderate (mg to high µg)Very high (pg to fg)High (ng to µg)
Quantitative Accuracy High (with certified internal standard)High (with stable isotope-labeled standard)Moderate to High
Stereoisomer Resolution Limited (for enantiomers in achiral solvent)Depends on chromatographyExcellent (for enantiomers)
Throughput LowerHighModerate
Sample Requirement HigherLowerLower

Conclusion: An Integrated Approach to Ensuring 15(S)-HETrE Purity

For the rigorous validation of 15(S)-HETrE purity, a multi-faceted approach is recommended. NMR spectroscopy serves as the gold standard for structural confirmation and absolute purity determination. It provides an unparalleled level of structural detail, ensuring that the primary component of the sample is indeed 15(S)-HETrE and allowing for the identification and quantification of structurally different impurities.

To address the critical aspect of stereochemical purity, chiral chromatography is an indispensable complementary technique. The separation and quantification of the 15(S) and 15(R) enantiomers are crucial for understanding the specific biological effects of the desired isomer.

HPLC-MS/MS offers exceptional sensitivity and is particularly valuable for quantifying 15(S)-HETrE in complex biological samples where concentrations are low.

By integrating these powerful analytical techniques, researchers can be confident in the purity of their 15(S)-HETrE, leading to more reliable and reproducible scientific findings and accelerating the path of drug discovery and development.

References

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  • Cayman Chemical. (n.d.). 15(S)-HETrE (CAS Number: 92693-02-2).
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  • Hammarström, S. (1990). Conversion of dihomo-gamma-linolenic acid to mono- and dihydroxy acids by potato lipoxygenase: evidence for the formation of 8,9-leukotriene A3. Archives of Biochemistry and Biophysics.
  • Holopainen, J., et al. (2018). Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial. Nutrients.
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  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Journal of Biomolecular NMR.
  • Miller, Z. D., et al. (2021). Experimental 13C and 1H Solid-State NMR Response in Weakly Tetrel-Bonded Methyl Groups. The Journal of Physical Chemistry C.
  • NP-MRD. (2022). Showing NP-Card for 15s-hete (NP0318950).
  • Papanikolaou, Y., & Brooks, J. (2023). Dihomo-γ-Linolenic Acid (20:3n-6)
  • Salm, E. J., et al. (2023). Application of 15N-Edited 1H–13C Correlation Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs. Analytical Chemistry.
  • Simionescu, B. C., et al. (2016).
  • Still, P. C., et al. (2000). 1H and (13)C NMR of multilamellar dispersions of polyunsaturated (22:6) phospholipids. Biophysical Journal.
  • Taylor & Francis. (n.d.). 15-Hydroxyeicosatetraenoic acid – Knowledge and References.
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  • Wikipedia. (n.d.). Dihomo-γ-linolenic acid.
  • Wikipedia. (n.d.).
  • Wako Chemicals. (n.d.).
  • Zand, A., et al. (2000). 15-hydroxyeicosatrienoic acid (15-HETrE) suppresses epidermal hyperproliferation via the modulation of nuclear transcription factor (AP-1) and apoptosis.
  • Zhang, Y., et al. (2015). Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2. Journal of Medicinal Chemistry.
  • Zhou, J., et al. (2013). 1H Assisted 13C/15N Heteronuclear Correlation Spectroscopy in Oriented Sample Solid-State NMR of Single Crystal and Magnetically Aligned Samples. Journal of Magnetic Resonance.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 15(S)-Hetre

As a Senior Application Scientist, I frequently consult with laboratory professionals on the precise handling of bioactive lipid mediators. 15(S)-HETrE (15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid) is a potent, naturall...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with laboratory professionals on the precise handling of bioactive lipid mediators. 15(S)-HETrE (15(S)-hydroxy-8Z,11Z,13E-eicosatrienoic acid) is a potent, naturally occurring eicosanoid. Because it is commercially supplied as a solution in ethanol (typically 100 µg/ml) [1], safety and logistical planning must account for both the highly flammable solvent and the potent biological activity of the lipid solute.

This guide provides the authoritative, self-validating protocols required to handle, aliquot, and dispose of 15(S)-HETrE safely while preserving its structural integrity.

Biological Mechanism & Hazard Causality

To understand the PPE and handling requirements, we must first understand the molecule's mechanism of action. 15(S)-HETrE is generated via the 15-lipoxygenation of dihomo-γ-linolenic acid (DGLA). In human polymorphonuclear leukocytes (PMNLs), it acts as a potent inhibitor of 5-lipoxygenase (5-LO) with an IC₅₀ of 4.6 µM, effectively suppressing the biosynthesis of pro-inflammatory leukotrienes [2].

Accidental exposure (via dermal absorption or inhalation of aerosols) can inadvertently modulate inflammatory pathways in the handler. Furthermore, the ethanol solvent presents immediate flammability and ocular irritation risks [3].

Pathway DGLA Dihomo-γ-linolenic acid (DGLA) LO15 15-Lipoxygenase (15-LO) DGLA->LO15 Oxidation HETRE 15(S)-HETrE (Bioactive Lipid) LO15->HETRE Metabolized to LO5 5-Lipoxygenase (5-LO) HETRE->LO5 Inhibits (IC50 = 4.6 µM) AA Arachidonic Acid (AA) AA->LO5 Substrate LTs Leukotrienes (Inflammatory Mediators) LO5->LTs Biosynthesis

Diagram 1: Biosynthetic pathway of 15(S)-HETrE and its inhibitory mechanism on 5-Lipoxygenase.

Mandatory Personal Protective Equipment (PPE) Matrix

Because ethanol acts as a permeation enhancer, it can carry dissolved lipophilic compounds like 15(S)-HETrE directly through the skin barrier. The following PPE matrix is mandatory for all handling procedures.

PPE CategorySpecificationScientific Rationale
Hand Protection 100% Nitrile gloves (min 0.11 mm thickness). Double-gloving is strictly required.Nitrile provides excellent splash protection against ethanol. Double-gloving prevents dermal absorption of the bioactive 5-LO inhibitor if the outer glove is compromised.
Eye Protection ANSI Z87.1 compliant safety goggles with side shields.Ethanol is a severe eye irritant (H319). Goggles protect against micro-splashes during pipetting or nitrogen blow-down procedures.
Body Protection Flame-resistant (FR) lab coat with fitted cuffs.Mitigates the flammability hazards of the ethanol solvent (H225) and prevents contamination of street clothing.
Respiratory Chemical fume hood (Class I or II BSC if handling biologicals).Prevents inhalation of ethanol vapors and aerosolized lipids during solvent evaporation steps.

Operational Workflow: Aliquoting & Solvent Exchange

In most in vitro assays, the ethanol concentration must be kept below 0.1% v/v to prevent solvent-induced cellular toxicity. Therefore, a solvent exchange protocol is required. 15(S)-HETrE contains multiple polyunsaturated double bonds, making it highly susceptible to photo-oxidation and auto-oxidation.

Step-by-Step Methodology
  • Environment Setup: Transfer the stock vial (100 µg/ml in ethanol) to a certified chemical fume hood. Ensure all ignition sources are removed.

  • Aliquoting: Using solvent-resistant pipette tips, transfer the required volume of 15(S)-HETrE into a sterile, amber glass vial . Causality check: Amber glass protects the photosensitive trienoic acid structure from UV-induced degradation.

  • Solvent Evaporation: Evaporate the ethanol solvent under a gentle, steady stream of high-purity Nitrogen (N₂) or Argon (Ar) gas. Do not use heat or vacuum centrifugation. Causality check: Oxygen exposure during evaporation will rapidly degrade the lipid via auto-oxidation. Inert gas displaces oxygen while accelerating evaporation.

  • Resuspension: Immediately resuspend the resulting lipid film in your assay buffer (e.g., PBS pH 7.2) or a cell-culture compatible solvent like DMSO [1]. Vortex gently for 10 seconds.

  • Storage: If the resuspended lipid is not used immediately, purge the headspace of the vial with N₂ or Ar gas, seal tightly with a PTFE-lined cap, and store at -20°C.

Workflow Stock 1. Stock Solution (100 µg/ml EtOH) Hood 2. Fume Hood Transfer Stock->Hood Aliquot 3. Aliquot to Amber Vials Hood->Aliquot Evap 4. Evaporate EtOH (N2 Stream) Aliquot->Evap Resuspend 5. Resuspend (Assay Buffer) Evap->Resuspend Store 6. Store at -20°C (Ar/N2 Purge) Resuspend->Store

Diagram 2: Step-by-step operational workflow for aliquoting and solvent exchange of 15(S)-HETrE.

Spill Management and Disposal Plan

Due to the classification of 15(S)-HETrE in ethanol as a Dangerous Good for transport and handling [3], any spills or waste must be managed systematically.

Immediate Spill Response
  • Containment: If a spill occurs outside the fume hood, immediately eliminate all ignition sources.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, earth, or commercial spill pads). Do not use combustible materials like paper towels for large ethanol spills.

  • Decontamination: Wash the spill area thoroughly with soap and water only after all visible liquid has been absorbed.

  • Ventilation: Allow the area to ventilate for at least 15 minutes to ensure all residual ethanol vapors have dissipated.

Waste Disposal Protocol
  • Liquid Waste: Any unused 15(S)-HETrE solution or solvent washings must be collected in a clearly labeled, sealable, and compatible flammable waste container. Do not pour down the sink.

  • Solid Waste: Contaminated pipette tips, outer gloves, and absorbent pads must be disposed of in designated hazardous chemical solid waste bins.

  • Regulatory Compliance: Coordinate with your institution's Environmental Health and Safety (EHS) department for final incineration, as ethanol-based lipid solutions fall under hazardous chemical waste regulations.

References

  • Petrich, K., Ludwig, P., Kühn, H., et al. "The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leukocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: Structure-activity relationship and mechanism of action." Biochemical Journal, 314(Pt 3), 911-916 (1996). Available at:[Link]

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